Mal-Amido-PEG4-Boc
Description
Structure
2D Structure
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O9/c1-22(2,3)33-21(28)7-10-29-12-14-31-16-17-32-15-13-30-11-8-23-18(25)6-9-24-19(26)4-5-20(24)27/h4-5H,6-17H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOMHLPGMUCBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mal-Amido-PEG4-Boc: A Technical Guide to its Application in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Mal-Amido-PEG4-Boc is a heterobifunctional linker widely utilized in biomedical research and drug development. Its unique tripartite structure, consisting of a maleimide group, a four-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine, provides researchers with a versatile tool for the precise construction of complex biomolecules. This guide delves into the technical aspects of this compound, detailing its applications, experimental protocols, and the underlying biochemical pathways.
Core Applications in Research
The primary application of this compound is as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure is meticulously designed to facilitate a controlled, stepwise conjugation process.
-
Maleimide Group: This functional group exhibits high reactivity and specificity towards thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins. This allows for the covalent attachment of the linker to a protein of interest, such as a monoclonal antibody.[3]
-
PEG4 Spacer: The hydrophilic four-unit polyethylene glycol chain enhances the solubility of the resulting conjugate in aqueous media.[4] This is crucial for improving the pharmacokinetic properties of the final molecule, reducing aggregation, and providing spatial separation between the conjugated molecules to minimize steric hindrance.[5]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a second conjugation step to be performed after the initial protein attachment. The Boc group is stable under the conditions required for the maleimide-thiol reaction but can be readily removed under acidic conditions to expose the amine for conjugation to a second molecule, such as a cytotoxic drug or an E3 ligase ligand.[6][7]
This sequential reaction capability is fundamental to the construction of ADCs and PROTACs, where precise control over the assembly of the final conjugate is paramount.
Quantitative Data on Linker Performance
While specific quantitative data for this compound is often embedded within broader experimental results, the following tables provide representative data on the impact of PEGylation on ADC pharmacokinetics and linker stability. The choice of linker length, such as the PEG4 unit in this compound, is a critical parameter in optimizing these properties.[8]
| ADC Construct | Linker Type | Mean Residence Time (MRT) in vivo (hours) | Plasma Clearance (mL/h/kg) | Reference |
| ADC-A | Non-PEGylated | 35 | 0.6 | [9] |
| ADC-A-PEG4 | Linear PEG4 | 55 | 0.3 | [9] |
| ADC-A-PEG8 | Linear PEG8 | 65 | 0.2 | [9] |
| ADC-A-PEG12 | Linear PEG12 | 70 | 0.15 | [9] |
| Table 1: Illustrative Impact of PEGylation on ADC Pharmacokinetics. This data, based on trends observed in the literature, demonstrates that increasing PEG chain length can enhance circulation time and reduce clearance. |
| Linker Type | Condition | Half-life (hours) | % Intact ADC after 7 days | Reference |
| Maleimide-based | Human Plasma at 37°C | 120 | 85 | [10] |
| Maleimide-based | Murine Plasma at 37°C | 100 | 78 | [10] |
| Table 2: Representative Stability of Maleimide-based Linkers in Plasma. The maleimide-thiol linkage is generally stable, but some degradation can be observed over time. |
Key Signaling Pathways and Mechanisms
This compound is instrumental in developing therapeutics that modulate key cellular signaling pathways, most notably the Ubiquitin-Proteasome System (UPS) in the context of PROTACs.
PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's natural protein disposal machinery.[11] A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker such as this compound.[1][11] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI.[3][12] Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome.[13]
Experimental Protocols and Methodologies
The following sections provide detailed, representative protocols for the use of this compound in the synthesis of an Antibody-Drug Conjugate.
Step 1: Antibody Reduction and Conjugation with this compound
This protocol describes the initial conjugation of the maleimide moiety of the linker to a monoclonal antibody (mAb) through the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in Phosphate-Buffered Saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
This compound dissolved in Dimethyl Sulfoxide (DMSO)
-
PBS, pH 7.2
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 2-5 mg/mL in PBS.
-
Reduction of Disulfide Bonds: Add a 10-fold molar excess of TCEP solution to the mAb solution.
-
Incubate the reaction mixture for 1-2 hours at 37°C with gentle agitation.[9]
-
Purification of Reduced Antibody: Immediately following incubation, remove excess TCEP using a desalting column pre-equilibrated with PBS, pH 7.2. This step is critical to prevent the re-oxidation of the newly formed thiol groups.[9]
-
Conjugation Reaction: To the purified, reduced antibody, add a 5- to 10-fold molar excess of the this compound solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain the integrity of the antibody.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the resulting mAb-linker conjugate (mAb-PEG4-Boc) using size-exclusion chromatography (SEC) to remove unreacted linker and other small molecules.[14]
Step 2: Boc Deprotection and Payload Conjugation
This protocol details the removal of the Boc protecting group and the subsequent conjugation of a payload (e.g., a cytotoxic drug with a carboxylic acid group).
Materials:
-
mAb-PEG4-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Payload-COOH (e.g., cytotoxic drug with a carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis membrane or desalting column
Procedure:
-
Boc Deprotection: Dissolve the lyophilized mAb-PEG4-Boc conjugate in a solution of 25% TFA in DCM.[15]
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent and excess TFA under vacuum to yield the deprotected mAb-PEG4-NH2.
-
Payload Activation: In a separate reaction vessel, dissolve the Payload-COOH, HATU, and DIPEA in anhydrous DMF at a molar ratio of 1:1.2:2. Allow this activation mixture to react for 15 minutes at room temperature.
-
Final Conjugation: Add the activated payload solution to the re-dissolved mAb-PEG4-NH2 conjugate.
-
Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation.
-
Final Purification: Purify the final ADC (mAb-PEG4-Payload) by dialysis or size-exclusion chromatography to remove unreacted payload and coupling reagents.[14]
Conclusion
This compound stands out as a critical tool in the field of bioconjugation, enabling the synthesis of highly specific and effective therapeutic and diagnostic agents. Its well-defined structure allows for a robust and controlled conjugation strategy, which is essential for the development of next-generation ADCs and PROTACs. A thorough understanding of its chemical properties, reaction kinetics, and the impact of its PEG spacer on the final conjugate's performance is vital for researchers aiming to harness its full potential in their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. purepeg.com [purepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. US20160310612A1 - Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ubiquitin‐Independent Degradation: An Emerging PROTAC Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
Mal-Amido-PEG4-Boc: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Structure, Chemical Properties, and Applications of Mal-Amido-PEG4-Boc
This technical guide provides a comprehensive overview of this compound, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental protocols, and relevant workflows.
Core Structure and Chemical Properties
This compound, also known by its synonym Mal-Amido-PEG4-t-butyl ester, is a versatile chemical linker that possesses three key functional components: a maleimide group, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected carboxylic acid.[1]
-
Maleimide Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. The reaction between a maleimide and a thiol proceeds readily at neutral pH (6.5-7.5) to form a stable thioether bond, making it an ideal choice for site-specific bioconjugation.
-
Polyethylene Glycol (PEG) Spacer: The PEG4 linker is a hydrophilic chain composed of four ethylene glycol units. This spacer enhances the aqueous solubility of the molecule and the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or biomolecules. The flexibility and length of the PEG chain can also reduce steric hindrance and potentially decrease the immunogenicity of the conjugated molecule.
-
Boc-Protected Carboxylic Acid: The carboxylic acid group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal the free carboxylic acid. This functionality allows for subsequent conjugation to amine-containing molecules through the formation of a stable amide bond, often facilitated by coupling agents like EDC or HATU.
The combination of these three components in a single molecule provides a powerful tool for the stepwise and controlled synthesis of complex bioconjugates.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C22H36N2O9 | [1] |
| Molecular Weight | 472.54 g/mol | [1] |
| CAS Number | 1415800-35-9 | |
| Appearance | Oil or solid powder | |
| Purity | Typically >95% or >98% | |
| Solubility | Soluble in DMSO, DMF, DCM. The PEG spacer enhances solubility in aqueous solutions. | |
| Storage Conditions | Short-term: 0 - 4 °C (days to weeks), Long-term: -20 °C (months to years). Should be stored in a dry, dark environment. |
Experimental Protocols
This section provides detailed methodologies for the use of this compound in two common applications: bioconjugation to a thiol-containing molecule and its incorporation into a PROTAC.
Note: The following protocols are generalized procedures and may require optimization for specific applications.
General Protocol for Bioconjugation to a Thiol-Containing Protein
This protocol describes the conjugation of this compound to a protein containing a free cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed and free of thiols.
-
Quenching Reagent: 1 M solution of a thiol-containing compound (e.g., L-cysteine, 2-mercaptoethanol).
-
Purification system (e.g., size-exclusion chromatography, dialysis).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve this compound.
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be used and subsequently removed by desalting.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The reaction mixture should be incubated at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: To stop the reaction, add the quenching reagent to a final concentration of 10-50 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess crosslinker and quenching reagent from the conjugated protein using size-exclusion chromatography or dialysis against an appropriate buffer.
-
Characterization: The resulting conjugate can be characterized by methods such as SDS-PAGE, mass spectrometry, and functional assays to determine the degree of labeling and the retention of biological activity.
General Protocol for Incorporation into a PROTAC Synthesis
This protocol outlines a general workflow for using this compound as a linker in the synthesis of a PROTAC. This assumes the synthesis of a PROTAC where one ligand is attached via the maleimide group and the other via the deprotected carboxylic acid.
Materials:
-
Thiol-containing ligand for the protein of interest (POI) or E3 ligase.
-
Amine-containing ligand for the other binding partner.
-
This compound
-
Deprotection Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50% v/v).
-
Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Anhydrous solvents (DMF, DCM).
-
Purification system (e.g., HPLC).
Procedure:
-
Step 1: Conjugation to the Thiol-Containing Ligand
-
Follow the general bioconjugation protocol (Section 3.1) to conjugate this compound to the thiol-containing ligand.
-
After purification, you will have the Ligand-S-Mal-Amido-PEG4-Boc intermediate.
-
-
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in DCM.
-
Add the TFA/DCM solution and stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Remove the solvent and TFA under reduced pressure. The resulting product is the deprotected intermediate: Ligand-S-Mal-Amido-PEG4-COOH.
-
-
Step 3: Activation of the Carboxylic Acid
-
Dissolve the deprotected intermediate in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the reaction at room temperature for 30-60 minutes to form the NHS-activated ester.
-
-
Step 4: Conjugation to the Amine-Containing Ligand
-
In a separate flask, dissolve the amine-containing ligand in anhydrous DMF.
-
Add the solution of the activated intermediate from Step 3 to the amine-containing ligand solution.
-
Stir the reaction at room temperature for 2-16 hours, monitoring for completion by LC-MS.
-
-
Step 5: Final Purification
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
-
Visualizing Workflows
The following diagrams illustrate the key chemical transformations and experimental workflows involving this compound.
Caption: Bioconjugation and Deprotection Workflow of this compound.
Caption: Logical Flow of PROTAC Synthesis using this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of Mal-Amido-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-Amido-PEG4-Boc is a heterobifunctional linker widely employed in the fields of bioconjugation and drug development. Its structure incorporates a maleimide group for thiol-reactive conjugation, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent orthogonal ligation. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols, quantitative data, and a discussion of its application in targeted protein degradation.
Chemical Properties
A summary of the key chemical properties of this compound and its common precursors is provided in the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity (%) |
| This compound | C22H36N2O9 | 472.53 | 1415800-35-9 | >95 |
| Boc-NH-PEG4-amine | C15H32N2O6 | 336.42 | 811442-84-9 | >98 |
| N-Succinimidyl 3-maleimidopropionate (SMP) | C11H10N2O5 | 250.21 | 55750-62-4 | >95 |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of a Boc-protected amino-PEG derivative with a maleimide-containing activated ester. A common synthetic route involves the reaction of Boc-NH-PEG4-amine with N-succinimidyl 3-maleimidopropionate (SMP).
Experimental Protocol: Synthesis
Materials:
-
Boc-NH-PEG4-amine
-
N-Succinimidyl 3-maleimidopropionate (SMP)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve Boc-NH-PEG4-amine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve N-succinimidyl 3-maleimidopropionate (SMP) (1.1 equivalents) in anhydrous DCM.
-
Add the SMP solution dropwise to the Boc-NH-PEG4-amine solution over 30 minutes with constant stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Expected Yield:
The typical yield for this reaction ranges from 70% to 85%, depending on the purity of the starting materials and the reaction conditions.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials and byproducts. Silica gel column chromatography is a commonly used method for this purpose.
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 70%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless to pale yellow oil.
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the Boc group (singlet at ~1.4 ppm), the PEG chain (multiplets between 3.5-3.8 ppm), the maleimide protons (singlet at ~6.7 ppm), and the amide and methylene protons of the linker. |
| ESI-MS | A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of this compound (m/z ≈ 473.5 or 495.5, respectively). |
Application in Targeted Protein Degradation: PROTACs
This compound is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
A notable application is in the development of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.[1][2][3][4]
BRD4 Degradation Pathway
The following diagram illustrates the mechanism of BRD4 degradation mediated by a PROTAC.
Caption: PROTAC-mediated degradation of BRD4.
Experimental Workflow: Synthesis and Purification
The overall workflow for the synthesis and purification of this compound is depicted below.
Caption: Synthesis and purification workflow.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound, a key linker in modern drug development. The provided protocols and diagrams offer a practical resource for researchers engaged in the design and synthesis of bioconjugates and targeted protein degraders. Adherence to these methodologies will facilitate the production of high-purity this compound for advanced research applications.
References
An In-depth Technical Guide to the Solubility and Stability of Mal-Amido-PEG4-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
The Mal-Amido-PEG4-Boc linker is a heterobifunctional crosslinker integral to the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Its architecture, featuring a thiol-reactive maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, and an acid-labile Boc-protected amine, offers versatility in bioconjugation strategies. A thorough understanding of its solubility and stability is paramount for the successful design and execution of conjugation protocols and for ensuring the homogeneity and efficacy of the final conjugate. This guide provides a comprehensive overview of these critical parameters.
Core Properties
| Property | Description |
| Molecular Formula | C22H36N2O9 |
| Molecular Weight | 472.53 g/mol [1] |
| Appearance | White to off-white solid or oil |
| Key Functional Groups | Maleimide, Amide, PEG4, Boc-protected Amine |
Solubility Profile
The solubility of the this compound linker is governed by the interplay of its constituent parts. The presence of the PEG4 spacer significantly enhances its solubility in aqueous media and a range of organic solvents.[2][3]
| Solvent | Solubility | Remarks |
| Water | The hydrophilic PEG spacer increases solubility in aqueous media.[2][3][4] However, quantitative data is not readily available. Solubility is expected to be moderate and may be influenced by pH and buffer composition. | |
| Dimethyl Sulfoxide (DMSO) | Soluble.[3] | A common solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | Expected to be soluble based on its polarity and the solubility of similar PEGylated linkers. | Frequently used in peptide and organic synthesis. |
| Dichloromethane (DCM) | Soluble. | A common solvent for reactions involving the Boc group. |
| Methanol (MeOH) | Expected to be soluble. | A polar protic solvent often used in bioconjugation. |
Experimental Protocol for Determining Solubility
For applications requiring precise concentration, it is recommended to experimentally determine the solubility in the desired solvent system.
Objective: To determine the approximate solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound linker
-
Solvent of interest (e.g., water, PBS, DMSO)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer (optional, for precise quantification)
Methodology:
-
Preparation of a Saturated Solution:
-
Add a pre-weighed excess amount of the linker to a known volume of the solvent in a vial.
-
Vortex the mixture vigorously for 2-5 minutes.
-
Allow the solution to equilibrate at the desired temperature for at least one hour, with intermittent mixing.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vial at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized Linker:
-
Carefully remove a known volume of the supernatant.
-
For organic solvents, the solvent can be evaporated, and the residue weighed.
-
For aqueous solutions, the concentration can be determined by analytical methods such as HPLC or by lyophilizing the supernatant and weighing the residue.
-
Stability Profile
The stability of the this compound linker is primarily dictated by the chemical lability of the maleimide and the Boc-protecting groups under different conditions.
Maleimide Group Stability
The maleimide moiety is susceptible to hydrolysis, particularly at neutral to alkaline pH. This reaction results in the opening of the maleimide ring to form a maleamic acid derivative, which is unreactive towards thiols. The rate of hydrolysis is significantly slower in acidic conditions.[5][6]
| Condition | Stability | Reaction Pathway |
| Acidic pH (pH < 6.5) | Relatively stable. | Minimal hydrolysis. |
| Neutral pH (pH 6.5 - 7.5) | Moderate stability. Susceptible to slow hydrolysis.[7] | Hydrolysis of the maleimide ring to form maleamic acid. |
| Alkaline pH (pH > 7.5) | Low stability.[6][7] | Rapid hydrolysis of the maleimide ring.[6] |
| Elevated Temperature | Decreased stability. | Increased rate of hydrolysis. |
It is crucial to note that the thioether bond formed upon reaction of the maleimide with a thiol can undergo a retro-Michael reaction, leading to deconjugation. However, subsequent hydrolysis of the resulting succinimide ring to the succinamic acid form renders the linkage stable and irreversible.[8][9]
Caption: Reaction pathways of the maleimide group.
Boc Group Stability
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions and its facile removal under acidic conditions.
| Condition | Stability |
| Acidic Conditions | Labile. Readily cleaved. |
| Basic Conditions | Stable. |
| Nucleophiles | Generally stable. |
| Reductive/Oxidative Conditions | Generally stable. |
Experimental Protocol for Boc Deprotection
A standard and effective method for the deprotection of the Boc group is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).
Objective: To remove the Boc protecting group to yield the free amine.
Materials:
-
Boc-protected linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon source
-
Rotary evaporator
-
Diethyl ether (optional, for precipitation)
Methodology:
-
Reaction Setup:
-
Dissolve the this compound linker in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
-
Deprotection:
-
Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[10]
-
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
Alternatively, for neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[10]
-
Caption: Experimental workflow for Boc deprotection.
Storage and Handling
For long-term storage, this compound should be stored at -20°C, desiccated, and protected from light. When handling, it is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the maleimide group. Stock solutions in anhydrous solvents like DMSO can be prepared and stored at -20°C or -80°C for short to medium-term use.
Conclusion
The this compound linker is a valuable tool in bioconjugation, offering a balance of reactivity and functionality. Its solubility is enhanced by the PEG4 spacer, with good solubility in common organic solvents like DMSO and DCM. The stability of the linker is context-dependent: the maleimide group is susceptible to hydrolysis at neutral to basic pH, while the Boc group is readily cleaved under acidic conditions. A comprehensive understanding of these properties is essential for the successful application of this linker in the development of targeted therapies and other advanced biomaterials. Researchers should carefully consider the pH, temperature, and solvent conditions in their experimental designs to ensure the integrity and reactivity of the linker.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. Mal-amido-PEG4-acid, 1263045-16-4 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. medkoo.com [medkoo.com]
- 5. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Role of the Maleimide Group in Thiol-Selective Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemistry, kinetics, and applications of the maleimide group in thiol-selective reactions. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of bioconjugation, proteomics, and targeted therapeutics. The guide delves into the underlying chemical principles, presents quantitative data for reaction optimization, and offers detailed experimental protocols for key applications.
Introduction to Maleimide Chemistry
The maleimide functional group is a five-membered cyclic imide that has become an indispensable tool in bioconjugation due to its high reactivity and selectivity towards thiol (sulfhydryl) groups.[1][2] This specificity allows for the precise modification of proteins and other biomolecules at cysteine residues, which are relatively rare in comparison to other nucleophilic amino acids like lysine.[2] The reaction between a maleimide and a thiol, known as a thiol-Michael addition, forms a stable covalent thioether bond.[3] This robust chemistry is the foundation for a wide range of applications, including the development of antibody-drug conjugates (ADCs), the fluorescent labeling of proteins for imaging and tracking, and the attachment of polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic proteins.[4][5]
The Thiol-Michael Addition Reaction Mechanism
The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism.[3] The process is initiated by the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's electron-deficient double bond.[6] This forms a carbanion intermediate, which is subsequently protonated to yield a stable thiosuccinimide adduct.[6] The reaction is highly efficient and can proceed under mild, physiological conditions, often without the need for a catalyst.[1]
Figure 1: Mechanism of the Thiol-Michael Addition Reaction.
Factors Influencing the Thiol-Maleimide Reaction
The efficiency and selectivity of the thiol-maleimide conjugation are influenced by several key factors:
-
pH: The reaction rate is highly pH-dependent. The optimal pH range is typically between 6.5 and 7.5.[1][6] Below pH 6.5, the concentration of the reactive thiolate anion is low, leading to a slower reaction. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and the reaction with primary amines (e.g., lysine residues) can become a competitive side reaction.[7][8]
-
Temperature: The reaction is generally faster at room temperature (20-25°C) compared to 4°C. However, for sensitive proteins, performing the reaction at 4°C for a longer duration may be preferable to minimize potential degradation.
-
Reactants: The nature of the thiol and the N-substituent on the maleimide can affect the reaction kinetics. The pKa of the thiol influences the concentration of the reactive thiolate at a given pH.[9]
-
Solvents: The thiol-maleimide reaction proceeds well in aqueous buffers. For maleimide reagents with poor water solubility, water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used as co-solvents.[2]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data to aid in the design and optimization of maleimide-thiol conjugation experiments.
Table 1: Reaction Kinetics and pH Dependence
| pH | Second-Order Rate Constant (k) for N-ethylmaleimide with Cysteine (M⁻¹s⁻¹) | Notes |
| < 6.5 | Slower reaction rate | The thiol group is less nucleophilic. |
| 6.5 - 7.5 | Optimal reaction rate | Balances thiol reactivity and maleimide stability.[6] |
| > 7.5 | Increased rate of hydrolysis and potential for amine reactivity | The maleimide ring becomes unstable and reaction selectivity decreases.[7][8] |
Table 2: Stability of Maleimide-Thiol Adducts
| Adduct Type | Half-life (in the presence of glutathione) | Notes |
| Maleimide-thiol adducts | 19 ± 2 to 337 ± 27 hours | The stability is influenced by the N-substituent on the maleimide and the structure of the thiol. The retro-Michael reaction can lead to deconjugation. Some studies report a shedding rate of 50-75% in plasma over 7-14 days for certain ADCs.[10] |
| Ring-opened adduct | > 2 years | Hydrolysis of the succinimide ring after conjugation leads to a highly stable product that is resistant to the retro-Michael reaction.[10] |
| Disulfide bonds | 8 to 45 minutes | Significantly less stable in reducing environments compared to maleimide-thiol adducts. |
Stability of the Maleimide-Thiol Adduct
While the thioether bond formed is generally stable, there are two primary pathways that can affect the long-term stability of the conjugate:
-
Hydrolysis: The maleimide ring itself is susceptible to hydrolysis, which increases with pH.[7] If hydrolysis occurs before the reaction with a thiol, the resulting maleamic acid is unreactive.[7] Hydrolysis of the thiosuccinimide ring after conjugation leads to a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[10]
-
Retro-Michael Reaction: The thiol-Michael addition is a reversible reaction.[10] The reverse reaction, known as the retro-Michael reaction, can lead to the dissociation of the conjugate. This can be a concern in vivo, where endogenous thiols like glutathione and albumin can facilitate this process, potentially leading to premature release of a conjugated drug.[10]
Strategies to enhance the stability of maleimide-thiol conjugates include the use of maleimide derivatives that promote rapid hydrolysis of the succinimide ring after conjugation and the development of alternative thiol-reactive chemistries.
Key Applications
The thiol-selective reactivity of maleimides has made them a cornerstone of bioconjugation for various applications in research and drug development.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. Maleimide chemistry is widely used to link the cytotoxic payload to the antibody via cysteine residues.[4][5] This site-specific conjugation allows for the production of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute.[4]
Figure 2: Conceptual Diagram of an Antibody-Drug Conjugate (ADC).
Fluorescent Labeling
Maleimide-functionalized fluorescent dyes are commonly used to label proteins for a variety of applications, including fluorescence microscopy, flow cytometry, and western blotting.[3] This allows for the visualization and tracking of proteins within cells and tissues.
PEGylation
PEGylation is the process of attaching polyethylene glycol (PEG) chains to a protein or peptide. This modification can improve the pharmacokinetic properties of therapeutic proteins by increasing their solubility, stability, and circulating half-life, while reducing their immunogenicity. Maleimide-activated PEG is used to specifically attach PEG chains to cysteine residues.
Experimental Protocols
The following section provides detailed, step-by-step protocols for common applications of maleimide-thiol chemistry.
Figure 3: General Experimental Workflow for Maleimide-Thiol Conjugation.
Protocol for Fluorescent Labeling of an Antibody
This protocol describes the labeling of an antibody with a maleimide-activated fluorescent dye.
Materials:
-
Antibody to be labeled (e.g., IgG)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated fluorescent dye
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching reagent (e.g., N-acetyl-L-cysteine)
Procedure:
-
Antibody Preparation: Dissolve the antibody in degassed PBS to a final concentration of 5-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional): If targeting interchain disulfide bonds, add a 10-fold molar excess of TCEP to the antibody solution. Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before the conjugation step.
-
Preparation of Dye Stock Solution: Immediately before use, dissolve the maleimide-activated dye in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add the dye stock solution to the reduced antibody solution to achieve a 10-20 fold molar excess of dye to antibody. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching reagent such as N-acetyl-L-cysteine to a final concentration of 1-2 mM to react with any excess maleimide. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess dye and quenching reagent by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the excitation maximum of the dye.
Protocol for Preparation of an Antibody-Drug Conjugate (ADC) with MMAE
This protocol provides a general procedure for conjugating the cytotoxic drug monomethyl auristatin E (MMAE) to an antibody using a maleimide-containing linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Conjugation buffer: PBS, pH 7.4, with 1 mM EDTA, degassed
-
TCEP
-
Maleimide-linker-MMAE construct
-
Dimethylacetamide (DMA) or DMSO
-
Desalting column (e.g., Sephadex G-25)
-
Quenching reagent (e.g., N-acetyl-L-cysteine)
Procedure:
-
Antibody Preparation: Prepare the antibody in conjugation buffer at a concentration of 5-10 mg/mL.
-
Antibody Reduction: Add a 2-3 fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Buffer Exchange: Remove the excess TCEP by buffer exchange into fresh conjugation buffer using a desalting column or centrifugal concentrator.
-
Preparation of Drug-Linker Solution: Dissolve the maleimide-linker-MMAE in DMA or DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add the drug-linker solution to the reduced antibody solution to achieve a 5-10 fold molar excess. The final concentration of the organic co-solvent should be kept below 10% (v/v). Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Add N-acetyl-L-cysteine to a final concentration of 1-2 mM and incubate for 30 minutes.
-
Purification: Purify the ADC from unreacted drug-linker and other small molecules using a desalting column.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
Protocol for Protein PEGylation
This protocol outlines the general steps for PEGylating a protein using a maleimide-activated PEG reagent.
Materials:
-
Thiol-containing protein
-
PEGylation buffer: PBS, pH 7.0-7.5, degassed
-
Maleimide-PEG reagent
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Protein Preparation: Dissolve the protein in degassed PEGylation buffer. If necessary, reduce any disulfide bonds as described in the previous protocols.
-
PEGylation Reaction: Add the maleimide-PEG reagent to the protein solution. A 10-20 fold molar excess of PEG-maleimide is typically used. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Separate the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography.
-
Characterization: Analyze the purified PEGylated protein by SDS-PAGE to confirm the increase in molecular weight and by other analytical techniques to assess its purity and activity.
Conclusion
The maleimide-thiol reaction is a powerful and versatile tool for the site-selective modification of biomolecules. Its high selectivity, efficiency, and mild reaction conditions have made it a cornerstone of modern bioconjugation chemistry. A thorough understanding of the reaction mechanism, kinetics, and stability considerations is crucial for the successful design and implementation of maleimide-based bioconjugation strategies in research and drug development. This technical guide provides the fundamental knowledge and practical protocols to enable researchers to effectively utilize this important chemical reaction in their work.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellmosaic.com [cellmosaic.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. raineslab.com [raineslab.com]
- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of organic synthesis, particularly for the production of complex peptides and pharmaceuticals.[1][2] Its unique chemical properties and well-established protocols offer distinct advantages in the solid-phase synthesis of peptides (SPPS) and other multi-step synthetic routes.[1][3] This technical guide provides a comprehensive overview of the Boc protecting group's role, including its chemical properties, mechanisms of action, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key processes are visualized to facilitate understanding.
Core Principles of the Boc Protecting Group
The Boc group is an acid-labile protecting group used to temporarily block the Nα-amino function of an amino acid or other amine-containing molecules.[1] This prevents unwanted side reactions during peptide bond formation or other chemical transformations.[4] The Boc group is valued for its stability in a wide range of chemical conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation, while being readily removable under mild acidic conditions.[5][6] This orthogonality to other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group, is a key feature in complex synthetic strategies.[5]
Mechanism of Boc Protection and Deprotection
Boc Protection:
The introduction of the Boc group is typically achieved through the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[7][8] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride.[1][9] This reaction is often facilitated by a base, such as triethylamine or sodium hydroxide, although it can proceed without a base.[5][10] The leaving group, a tert-butyl carbonate, subsequently decomposes into the volatile byproducts carbon dioxide and tert-butanol, driving the reaction to completion.[7]
Boc Deprotection:
The removal of the Boc group is an acid-catalyzed process.[1] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[11][12] The mechanism involves the protonation of the carbamate oxygen, which weakens the C-O bond.[9] This is followed by the departure of the stable tert-butyl cation, which can then be quenched by a nucleophile or deprotonate to form isobutene.[5][13] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[9][14]
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection can vary depending on the substrate and reaction conditions. The following tables summarize typical conditions and outcomes.
Table 1: Typical Conditions for Boc Protection of Amines
| Reagent | Base | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| (Boc)₂O | NaOH | Water/Dioxane | 0 - RT | 2 - 12 h | >95 |
| (Boc)₂O | Triethylamine | Dichloromethane (DCM) | 0 - RT | 1 - 6 h | >90 |
| (Boc)₂O | 4-DMAP (catalytic) | Acetonitrile | RT | 1 - 4 h | >95 |
| (Boc)₂O | None | Water | RT | 1 - 24 h | High |
Table 2: Common Methods for Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 15 - 60 min | A 25-50% solution of TFA in DCM is common. Scavengers like triisopropylsilane (TIS) or water are often added to trap the tert-butyl cation.[13][15] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate | RT | 30 min - 4 h | A 4M solution of HCl in dioxane is frequently used. The product is often isolated as the hydrochloride salt.[6][16] |
| Lewis Acids (e.g., TMSI, AlCl₃) | Chloroform, Dichloromethane | RT | Varies | Milder conditions, useful for substrates sensitive to strong protic acids.[11] |
| Thermal | High-boiling solvents (e.g., Toluene) or neat | >150 | Varies | Can be useful for certain substrates but may lead to side reactions.[17] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of an Amine
Reagents and Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (1.1 eq) to the solution and stir until it dissolves.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture vigorously for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.
Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)
Reagents and Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (10-20 eq, often as a 25-50% solution in DCM) dropwise to the stirred solution.[18]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.[6]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 3: General Procedure for Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
Reagents and Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) or use it neat.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).[6]
-
Stir the mixture at room temperature for 1 to 4 hours.[6] Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure, and the resulting solid triturated with diethyl ether.
Applications in Drug Development and Peptide Synthesis
The Boc protecting group is instrumental in the synthesis of peptides and other complex organic molecules that are central to drug discovery and development.[2][4] In solid-phase peptide synthesis (SPPS), the Boc/Bzl strategy utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for the semi-permanent protection of amino acid side chains.[1][13] While the Fmoc/tBu strategy has gained widespread use, the Boc strategy remains advantageous for the synthesis of long or hydrophobic peptides where aggregation can be problematic.[1][19]
Conclusion
The tert-butyloxycarbonyl protecting group is a versatile and indispensable tool in modern organic synthesis. Its robustness under a variety of conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for the protection of amines in complex, multi-step syntheses.[2] For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols associated with the Boc group is essential for the successful design and execution of synthetic strategies for novel therapeutics and other advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. Boc Protected Compounds [pt.bzchemicals.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Boc | BroadPharm [broadpharm.com]
- 13. peptide.com [peptide.com]
- 14. jk-sci.com [jk-sci.com]
- 15. benchchem.com [benchchem.com]
- 16. Boc Deprotection - HCl [commonorganicchemistry.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. Boc Deprotection - TFA [commonorganicchemistry.com]
- 19. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Mal-Amido-PEG4-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on Mal-Amido-PEG4-Boc, a heterobifunctional crosslinker pivotal in the fields of targeted drug delivery, proteomics, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Compound Identification and Properties
This compound, identified by the CAS Number 1415800-35-9 , is a versatile polyethylene glycol (PEG) linker.[1] Its structure incorporates a maleimide group for thiol-reactive conjugation, a hydrophilic PEG4 spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent orthogonal chemistries.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | Value | Source(s) |
| CAS Number | 1415800-35-9 | [1] |
| Molecular Formula | C₂₂H₃₆N₂O₉ | MedKoo Biosciences |
| Molecular Weight | 472.53 g/mol | MedChemExpress |
| Purity | Typically ≥95% to >98% | MedKoo Biosciences, BroadPharm |
| Appearance | White to off-white solid or viscous liquid | Generic observation |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | MedKoo Biosciences |
| Storage Conditions | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry, dark environment. | MedKoo Biosciences, BroadPharm |
Key Suppliers
A number of chemical suppliers offer this compound. Researchers can source this compound from the following reputable vendors:
-
Chemsrc
-
MedChem Express
-
BroadPharm
-
AxisPharm
-
MedKoo Biosciences
Applications in Drug Development and Research
This compound is a critical tool in bioconjugation due to its heterobifunctional nature. The maleimide group reacts specifically with thiol groups (sulfhydryls) on molecules like cysteine-containing peptides and proteins. The Boc-protected amine, once deprotected under acidic conditions, provides a reactive site for conjugation to carboxyl groups or other electrophiles.
This linker is particularly valuable in the synthesis of:
-
Antibody-Drug Conjugates (ADCs): Where a potent cytotoxic drug is linked to a monoclonal antibody, targeting the drug specifically to cancer cells.
-
PROTACs: Which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
Experimental Protocols
While specific protocols are highly dependent on the molecules being conjugated, the following provides a generalized workflow for the use of this compound in the synthesis of a PROTAC.
General Protocol for PROTAC Synthesis
1. Boc Deprotection of this compound:
-
Dissolve this compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine-PEG4-maleimide TFA salt can be used directly or after neutralization.
2. Conjugation of the Deprotected Linker to a Target Protein Ligand:
-
This step typically involves the formation of an amide bond between the newly exposed amine on the linker and a carboxylic acid on the target protein ligand.
-
Dissolve the target protein ligand and the deprotected linker in an anhydrous solvent such as DMF or DMSO.
-
Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) to facilitate the amide bond formation.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the resulting maleimide-functionalized ligand by preparative HPLC.
3. Conjugation to an E3 Ligase Ligand (Thiol-Containing):
-
This final step utilizes the thiol-reactive maleimide group.
-
Dissolve the purified maleimide-functionalized ligand and the thiol-containing E3 ligase ligand in a degassed buffer with a pH of 6.5-7.5 (e.g., phosphate-buffered saline with EDTA).
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the formation of the final PROTAC conjugate by LC-MS.
-
Purify the final PROTAC using preparative HPLC.
Visualizing the Workflow and Mechanism
The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.
References
Methodological & Application
Application Note: Protocol for Conjugating Mal-Amido-PEG4-Boc to a Cysteine Residue
Introduction
The conjugation of molecules to proteins, peptides, and other biomolecules is a fundamental process in drug development, diagnostics, and life sciences research. One of the most specific and widely used methods for bioconjugation is the reaction between a maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue.[1] This reaction, a Michael addition, proceeds rapidly and with high selectivity under mild, physiological pH conditions (7.0-7.5), forming a stable thioether bond.[2][3][4]
This application note provides a detailed protocol for the conjugation of Mal-Amido-PEG4-Boc to a cysteine-containing biomolecule. This compound is a heterobifunctional linker. It contains a thiol-reactive maleimide group, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility, and a Boc-protected amine group, which can be deprotected in a later step for further modification.[5] This protocol is intended for researchers, scientists, and drug development professionals seeking a reliable method for site-specific bioconjugation.
Data Presentation: Key Reaction Parameters
The efficiency of the maleimide-thiol conjugation is influenced by several factors. While optimization is recommended for each specific biomolecule, the following table summarizes typical quantitative parameters for the reaction.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 7.5 | Optimal for thiol-maleimide reaction specificity. Buffers like PBS, Tris, or HEPES are suitable.[2][6] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature allows for faster reaction, while 4°C can be used for sensitive biomolecules.[7][8] |
| Reaction Time | 2 hours to Overnight | 2 hours at room temperature or overnight at 4°C is a common starting point.[7][9] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent helps drive the reaction to completion.[7][9][10] |
| Biomolecule Concentration | 1 - 10 mg/mL | A common concentration range for proteins and peptides.[2][11] |
| TCEP Molar Excess (for reduction) | 10:1 to 100:1 | An excess of TCEP ensures the complete reduction of disulfide bonds prior to conjugation.[2][7] |
Experimental Workflow Diagram
Caption: Workflow for conjugating a this compound linker to a cysteine residue.
Experimental Protocols
This section details the methodology for conjugating this compound to a cysteine-containing protein or peptide.
Materials
-
Cysteine-containing protein or peptide
-
This compound[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[6][7]
-
Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5. Avoid buffers containing thiols.[2][9]
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[2][7]
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column), HPLC, or dialysis cassette appropriate for the biomolecule's molecular weight.[7][9]
Reagent Preparation
-
Cysteine-Containing Biomolecule Solution:
-
Dissolve the protein or peptide containing a free cysteine residue in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[6]
-
To degas the buffer, apply a vacuum for several minutes or bubble with an inert gas (argon or nitrogen) for 15-20 minutes. This is crucial to prevent the re-oxidation of thiols to disulfides.[2][7]
-
-
This compound Stock Solution:
Reduction of Disulfide Bonds (Perform if necessary)
Cysteine residues within a protein can exist as oxidized disulfide bridges, which will not react with maleimides.[6] A reduction step is necessary to ensure free thiols are available for conjugation.
-
To the biomolecule solution, add a 10-100 fold molar excess of TCEP from a stock solution.[2][7]
-
Flush the vial with an inert gas, cap it tightly, and incubate for 20-60 minutes at room temperature.[2][12]
-
Note: DTT can also be used as a reducing agent, but it contains a thiol and must be completely removed (e.g., via a desalting column) before adding the maleimide reagent.[7] TCEP does not contain a thiol and typically does not need to be removed before conjugation.
-
Conjugation Reaction
-
Add the calculated amount of the this compound stock solution to the (reduced) biomolecule solution. A 10 to 20-fold molar excess of the maleimide reagent over the biomolecule is recommended as a starting point.[7][11]
-
Mix gently by vortexing or pipetting.
-
Flush the reaction vial with inert gas, cap tightly, and protect from light.[7]
-
Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.[7][9]
Purification of the Conjugate
It is critical to remove the unreacted this compound reagent after the incubation is complete.
-
The preferred method of purification will depend on the size of the biomolecule.
-
For proteins and large peptides: Gel filtration or size-exclusion chromatography (e.g., Zeba™ Spin desalting columns or PD-10 columns) is effective at separating the labeled protein from the small molecule reagent.[7][9]
-
For smaller peptides: High-Performance Liquid Chromatography (HPLC) is often required to separate the conjugate from the unconjugated peptide.[10]
-
Dialysis can also be used for larger biomolecules.[9]
-
Characterization and Storage
-
Characterization (Optional): The success of the conjugation can be confirmed by methods such as SDS-PAGE (which may show a shift in molecular weight) or Mass Spectrometry (for a precise mass determination of the conjugate).
-
Storage:
-
For best results, use the purified conjugate immediately.[7]
-
For short-term storage (up to 1 week), store at 2-8°C, protected from light.[7][9]
-
For long-term storage (up to a year), add a cryoprotectant like 50% glycerol or stabilizers such as BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%), and store at -20°C.[7][9]
-
References
- 1. bachem.com [bachem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mal-PEG4-NH-Boc, 2517592-97-9 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. lifetein.com [lifetein.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for PROTAC Synthesis Using Mal-Amido-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
The linker is a critical component of a PROTAC, significantly influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and optimize pharmacokinetic properties. Mal-Amido-PEG4-Boc is a versatile, PEG-based linker that provides a flexible tetraethylene glycol spacer. It features a maleimide group for covalent conjugation to thiol-containing residues and a Boc-protected amine for subsequent coupling reactions, making it a valuable tool in the modular synthesis of PROTACs.
Core Concept: The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Polyubiquitination of the target protein serves as a signal for its recognition and subsequent degradation by the proteasome. This process is catalytic, as a single PROTAC molecule can mediate the degradation of multiple target protein molecules.
Representative Signaling Pathway: BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that regulates the transcription of oncogenes like c-Myc. A PROTAC targeting BRD4 can induce its degradation, leading to the downregulation of c-Myc and subsequent anti-proliferative effects in cancer cells.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically follows a modular approach. This involves the separate preparation of the POI-binding ligand and the E3 ligase ligand, followed by their sequential conjugation to the linker.
Quantitative Data on PROTAC Performance
| PROTAC Target | E3 Ligase | Cell Line | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4 | CRBN | HeLa | PEG4 | 5 | >90 |
| BTK | CRBN | MOLM-14 | PEG4 | 10 | ~90 |
| Androgen Receptor | VHL | LNCaP | PEG4 | 1-10 | >80 |
| Pan-Akt | VHL | HEK-293 | PEG4 | 37-111 | ~80-90 |
Note: These values are illustrative and can vary significantly depending on the specific ligands, cell type, and experimental conditions.
Experimental Protocols
Protocol 1: PROTAC Synthesis - Amide Coupling and Thiol-Maleimide Ligation
This protocol describes a general two-step synthesis of a PROTAC using this compound.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting Mal-Amido-PEG4-NH2 can be used directly in the next step.
Step 2: Amide Coupling of Deprotected Linker and POI Ligand
-
Dissolve the POI ligand (containing a carboxylic acid) and the deprotected linker (Mal-Amido-PEG4-NH2, 1.1 equivalents) in an anhydrous aprotic solvent like dimethylformamide (DMF).
-
Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring its progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the POI-linker conjugate.
Step 3: Thiol-Maleimide Ligation with E3 Ligase Ligand
-
Dissolve the POI-linker conjugate and the E3 ligase ligand (containing a thiol group, 1.0 equivalent) in a suitable solvent (e.g., a mixture of DMSO and phosphate buffer, pH 7.4).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is to determine the DC50 and Dmax of a PROTAC.
1. Cell Culture and Treatment
-
Plate cells (e.g., a relevant cancer cell line) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
2. Cell Lysis and Protein Quantification
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.[2]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[2]
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[2]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
4. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and use a non-linear regression model to determine the DC50 and Dmax values.[3]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.
1. Cell Treatment and Lysis
-
Treat cells with the PROTAC at a concentration known to be effective for degradation (e.g., near the DC50 value) for a short duration (e.g., 1-4 hours). Include a vehicle control.
-
Lyse the cells as described in the Western Blot protocol.
2. Immunoprecipitation
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against the E3 ligase (or a tag on the E3 ligase) overnight at 4°C.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
3. Elution and Western Blotting
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase. The presence of the POI in the E3 ligase immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.
Protocol 4: Cell Viability Assay
This protocol is to assess the cytotoxic effects of the PROTAC.
1. Cell Seeding and Treatment
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.[4]
2. Viability Measurement (e.g., using CellTiter-Glo®)
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.[4]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
3. Data Analysis
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the results to determine the IC50 value (the concentration of the PROTAC that causes 50% inhibition of cell viability).
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the resulting PROTAC, while its orthogonal reactive groups allow for a modular and efficient synthetic strategy. The successful development of a potent and selective PROTAC requires careful optimization of the warhead, linker, and E3 ligase ligand to achieve efficient ternary complex formation and subsequent degradation of the protein of interest. The protocols and information provided in this document offer a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic applications.
References
Application Notes: Development of Antibody-Drug Conjugates Using a Thiol-Reactive Mal-Amido-PEG4-Boc Linker
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic small molecule.[1][2] The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[3][] This document provides detailed application notes and protocols for the development of ADCs using Mal-Amido-PEG4-Boc, a heterobifunctional linker designed for thiol-reactive conjugation.
The this compound linker possesses three key features:
-
A Maleimide Group: This functional group reacts specifically with free sulfhydryl (thiol) groups, most commonly on cysteine residues of an antibody, to form a stable covalent bond.[5]
-
A PEG4 Spacer: The tetraethylene glycol (PEG) spacer is hydrophilic, which helps to increase the aqueous solubility of the ADC, reduce aggregation, and potentially improve its pharmacokinetic profile.[6][7]
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This group is stable under the conditions used for maleimide-thiol conjugation but can be removed under acidic conditions to reveal the amine for subsequent modification or payload attachment.[5][8][9]
These characteristics make this compound a versatile tool for creating ADCs with a defined drug-to-antibody ratio (DAR) and for multi-step conjugation strategies.
Principle of the Method
The development of an ADC using this compound typically follows a sequential, multi-step process. First, the interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups. The maleimide end of the linker is then conjugated to these thiols. Following purification, the Boc-protecting group on the other end of the linker is removed. Finally, the now-exposed primary amine is used to attach the cytotoxic payload, which has been pre-activated (e.g., as an NHS ester). Each step requires careful control of reaction conditions and subsequent purification to ensure the quality and homogeneity of the final ADC product.
Experimental Protocols
This section provides detailed protocols for the key steps in developing an ADC using the this compound linker.
Protocol 1: Partial Reduction of Antibody Disulfide Bonds
This protocol describes the partial reduction of a monoclonal antibody (typically a human IgG1) to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.[10][11]
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
TCEP hydrochloride
-
Reduction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5[11]
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody solution at a concentration of 1–10 mg/mL in the Reduction Buffer.[11]
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the Reduction Buffer.
-
Add a specific molar excess of TCEP to the antibody solution. The optimal TCEP-to-mAb molar ratio (typically ranging from 2 to 10) needs to be determined empirically to achieve the desired number of free thiols per antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.[10][11]
-
Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column to prevent over-reduction.[] The buffer should be exchanged into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
Determine the concentration of the reduced antibody using UV absorbance at 280 nm.
Protocol 2: Conjugation of this compound to Reduced Antibody
Materials:
-
Reduced antibody from Protocol 1
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 7.2
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[13]
-
Add a 5- to 20-fold molar excess of the this compound solution to the reduced antibody solution while gently stirring.[13]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[][13]
-
(Optional) Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
Purify the antibody-linker conjugate from excess reagents using a desalting column or size-exclusion chromatography (SEC).
Protocol 3: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine on the linker. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA).[8][14]
Materials:
-
Purified antibody-linker conjugate
-
Deprotection Solution: 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[8]
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Lyophilize the purified antibody-linker conjugate to dryness.
-
Resuspend the lyophilized conjugate in a minimal volume of the cold (on ice) Deprotection Solution.
-
Incubate the reaction on ice for 30-60 minutes.[8]
-
Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.
-
Immediately redissolve the deprotected conjugate in a suitable buffer and neutralize the pH.
-
Purify the deprotected conjugate via a desalting column equilibrated with the final payload conjugation buffer.
Protocol 4: Payload Conjugation to the Deprotected Linker
This protocol assumes the cytotoxic payload has a carboxylic acid group that has been pre-activated as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Deprotected antibody-linker conjugate
-
NHS-activated payload
-
Anhydrous DMSO
-
Payload Conjugation Buffer: PBS, pH 8.0-8.5[]
Procedure:
-
Adjust the concentration of the deprotected antibody-linker conjugate to 1-2 mg/mL in the Payload Conjugation Buffer.[]
-
Prepare a 10 mM stock solution of the NHS-activated payload in anhydrous DMSO.
-
Add a 10-fold molar excess of the payload solution to the antibody solution with gentle agitation.[]
-
Incubate for 1-2 hours at room temperature.[]
-
Purify the final ADC product to remove unconjugated payload and other reagents. Hydrophobic Interaction Chromatography (HIC) is a common method for this purpose (see Protocol 5).
Protocol 5: ADC Purification by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity, HIC can separate species with different drug-to-antibody ratios (DAR).[15][16]
Materials:
-
Crude ADC solution
-
HIC Column (e.g., Butyl or Phenyl)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[17]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[17]
Procedure:
-
Equilibrate the HIC column with Mobile Phase A or a mixture of A and B.
-
Adjust the salt concentration of the ADC sample to match the initial mobile phase conditions. This may require adding a high-salt buffer to the sample.[17]
-
Load the sample onto the column.
-
Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).[17] Species with higher DAR values are more hydrophobic and will elute later.
-
Collect fractions corresponding to the desired DAR species.
-
Pool the relevant fractions and buffer exchange into a suitable formulation buffer.
Protocol 6: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined by HIC-HPLC or LC-MS.[18][19]
-
HIC-HPLC: As described in Protocol 5, the relative peak areas of the different species (unconjugated, DAR2, DAR4, etc.) can be used to calculate a weighted average DAR.[20][21]
-
LC-MS: The ADC can be reduced to separate the light and heavy chains. The mass of each chain, with and without the drug-linker, is measured by mass spectrometry. The DAR can then be calculated from the relative abundance of the different species.[22]
2. In Vitro Cytotoxicity Assay (MTT Assay): The potency of the ADC is typically evaluated using a cell-based cytotoxicity assay, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50).[23][24][25]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[26]
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.[26]
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in the cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubate the plate for a period determined by the payload's mechanism of action (typically 48-144 hours).[26]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[23]
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[23]
-
Read the absorbance at 570 nm.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[23]
Data Presentation
The following tables summarize typical quantitative data obtained during ADC development.
Table 1: ADC Conjugation and Characterization Summary
| Parameter | Result | Method |
| Antibody Concentration | 5.0 mg/mL | UV-Vis (A280) |
| Average DAR | 3.8 | HIC-HPLC |
| % Unconjugated Antibody | < 5% | HIC-HPLC |
| % Aggregation | < 2% | Size-Exclusion HPLC |
| Purity | > 98% | SDS-PAGE |
| Endotoxin Level | < 0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity Data
| Compound | Target Cell Line (Antigen-Positive) IC50 (nM) | Control Cell Line (Antigen-Negative) IC50 (nM) |
| Final ADC | 1.5 | > 1000 |
| Unconjugated Antibody | > 1000 | > 1000 |
| Free Payload | 0.1 | 0.1 |
Visualizations
ADC Development Workflow
Caption: Workflow for ADC development using a this compound linker.
ADC Mechanism of Action
Caption: General mechanism of action for an antibody-drug conjugate.[27]
References
- 1. escopharma.com [escopharma.com]
- 2. mascogroup.com [mascogroup.com]
- 3. benchchem.com [benchchem.com]
- 5. Mal-PEG4-NH-Boc, 2517592-97-9 | BroadPharm [broadpharm.com]
- 6. purepeg.com [purepeg.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. broadpharm.com [broadpharm.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 22. agilent.com [agilent.com]
- 23. benchchem.com [benchchem.com]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 27. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
Application Note: Reaction Conditions for Maleimide-Thiol Conjugation at Neutral pH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maleimide-thiol conjugation is a cornerstone of bioconjugation chemistry, prized for its high selectivity and efficiency under mild, physiological conditions.[1] This reaction proceeds via a Michael addition mechanism, where a nucleophilic thiol group, typically from a cysteine residue on a protein or peptide, attacks the electrophilic double bond of a maleimide ring.[2] The result is a stable covalent thioether bond.[3] The specificity of this reaction is particularly pronounced at a neutral pH range of 6.5-7.5, where the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target modifications.[4][5] This chemoselectivity makes it an ideal method for a wide range of applications, including the development of antibody-drug conjugates (ADCs), protein labeling with fluorescent dyes, and the functionalization of nanoparticles.[1]
Principle of the Reaction
The maleimide-thiol reaction is a Michael addition that is highly efficient and specific for sulfhydryl groups within a controlled pH range.
-
Reaction Mechanism: The process begins with the deprotonation of the thiol (-SH) group to its more nucleophilic thiolate anion (-S⁻) form. This anion then attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This nucleophilic attack results in the formation of a stable, covalent thioether linkage.[2]
-
pH Dependence: The reaction rate is critically dependent on pH. The optimal range is between pH 6.5 and 7.5.[4]
-
Below pH 6.5, the concentration of the reactive thiolate anion decreases, slowing the reaction rate.[4]
-
Above pH 7.5, two side reactions become more prominent: the hydrolysis of the maleimide ring, which renders it inactive, and a competing reaction with primary amines, such as the side chains of lysine residues.[6][7]
-
Key Reaction Parameters and Quantitative Data
Optimizing the reaction conditions is crucial for achieving high conjugation efficiency and a homogenous product. The key parameters are pH, buffer choice, stoichiometry, temperature, and reaction time.
3.1. pH and Buffer Systems The reaction should be performed in a buffer with a pH maintained between 6.5 and 7.5.[4] Common buffers include Phosphate-Buffered Saline (PBS), HEPES, and Tris, typically at concentrations of 10-100 mM.[8] It is critical to use buffers that do not contain extraneous thiols (e.g., dithiothreitol, DTT).[4] The inclusion of a chelating agent like EDTA (1-5 mM) is recommended to prevent the metal-catalyzed oxidation of thiols to disulfide bonds.[4]
3.2. Stoichiometry (Molar Ratios) An excess of the maleimide reagent is generally used to drive the reaction to completion. However, the optimal molar ratio of maleimide to thiol can vary depending on the specific molecules being conjugated.
| Target Molecule | Buffer System | Maleimide:Thiol Ratio | Reaction Time | Conjugation Efficiency | Reference |
| cRGDfK (Peptide) | 10 mM HEPES, pH 7.0 | 2:1 | 30 min | 84 ± 4% | [3][9] |
| 11A4 (Nanobody) | PBS, pH 7.4 | 5:1 | 2 hours | 58 ± 12% | [3][9] |
| General Proteins | PBS, Tris, or HEPES | 10:1 to 20:1 | 2 hrs to Overnight | Application Dependent | [4] |
3.3. Reaction Time and Temperature The conjugation reaction can typically be carried out at room temperature for 1-2 hours or at 4°C overnight.[4] Longer incubation times at lower temperatures may be beneficial for sensitive proteins. Storage of maleimide-functionalized nanoparticles at 4°C for 7 days resulted in only a ~10% decrease in reactivity, whereas storage at 20°C led to a ~40% loss.[9]
3.4. Competing Side Reactions Even under optimal conditions, side reactions can occur. Understanding and mitigating these is key to successful conjugation.
| Side Reaction | Description | Mitigation Strategy |
| Maleimide Hydrolysis | The maleimide ring can be opened by hydrolysis, rendering it unreactive towards thiols. This reaction is accelerated at higher pH.[5][6] | Maintain pH between 6.5-7.5. Prepare aqueous maleimide solutions immediately before use.[6][10] |
| Thiol Oxidation | Free sulfhydryl groups can oxidize to form disulfide bonds, which do not react with maleimides.[11] | Degas buffers to remove oxygen. Include 1-5 mM EDTA in the buffer.[4] |
| Reaction with Amines | At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues).[6][7] | Strictly maintain the reaction pH below 7.5.[6] |
| Thiazine Rearrangement | With N-terminal cysteine peptides, the initial conjugate can rearrange to form a stable six-membered thiazine ring.[6] | Perform conjugation at a lower pH (~5.0) if possible, or avoid using N-terminal cysteines where this rearrangement is undesirable.[2] |
| Retro-Michael Reaction | The formed thioether bond is reversible and can undergo exchange in a thiol-rich environment, leading to payload migration.[6][12] | After conjugation, the remaining succinimide ring can be intentionally hydrolyzed by briefly raising the pH to ~9.0 to form a stable, non-reversible product.[6] |
Experimental Protocols
This section provides a general workflow for the conjugation of a protein with a maleimide-functionalized molecule.
4.1. Materials and Reagents
-
Thiol-containing protein/peptide (1-10 mg/mL)
-
Maleimide-functionalized reagent (e.g., fluorescent dye, drug-linker)
-
Reaction Buffer: Degassed 100 mM PBS or HEPES, pH 7.0-7.5, containing 1-5 mM EDTA.[4][10]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine).[4]
-
Quenching Reagent: Cysteine or 2-mercaptoethanol.[4]
-
Purification: Size-exclusion chromatography (SEC) column (e.g., desalting column), dialysis cassette, or HPLC system.[4][13]
4.2. Protocol: Disulfide Bond Reduction (if necessary)
-
Prepare the protein solution in the degassed reaction buffer.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add TCEP to the solution. A 10-100 fold molar excess over the protein is common.[4]
-
Incubate the mixture at room temperature for 30-60 minutes.[4]
-
TCEP does not contain a thiol and does not need to be removed before adding the maleimide reagent.[7] If using DTT, it must be removed completely before proceeding.[4]
4.3. Protocol: Conjugation Reaction
-
Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[10]
-
Add the desired volume of the maleimide stock solution to the protein solution to achieve the target molar ratio (e.g., starting with a 10-20 fold molar excess of maleimide).[4][8]
-
Mix gently. If the protein is sensitive to oxygen, flush the reaction vial with an inert gas (e.g., nitrogen or argon) before sealing.[14]
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect from light if using a light-sensitive maleimide reagent.[4][8]
4.4. Protocol: Quenching the Reaction
-
To stop the reaction and consume any excess maleimide, add a quenching reagent containing a free thiol, such as cysteine or 2-mercaptoethanol, to the reaction mixture.[4]
-
Incubate for an additional 15-30 minutes at room temperature.
4.5. Protocol: Purification of the Conjugate The choice of purification method depends on the size and properties of the final conjugate and the unreacted starting materials.
-
Size-Exclusion Chromatography (SEC) / Desalting: This is the most common method. It effectively separates the larger protein conjugate from smaller molecules like the excess maleimide reagent and quenching agent.[4]
-
Dialysis or Tangential Flow Filtration (TFF): These methods are suitable for removing small molecule impurities from large protein conjugates.[4]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Reverse-Phase (RP-HPLC) or Ion-Exchange (IEX-HPLC) can provide higher resolution purification if needed.[13]
4.6. Characterization and Storage
-
Degree of Labeling (DOL): The ratio of conjugated molecules per protein can be determined using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the conjugated molecule at its specific maximum absorbance wavelength.[8]
-
Confirmation: Mass spectrometry (MS) can be used to confirm the mass of the final conjugate, and SDS-PAGE can show a shift in molecular weight.
-
Storage: For short-term storage (up to 1 week), the purified conjugate can be kept at 2-8°C, protected from light.[8] For long-term storage (up to a year), add stabilizers like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or add 50% glycerol and store at -20°C.[8]
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. bachem.com [bachem.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellmosaic.com [cellmosaic.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Solid-Phase Synthesis of PROTACs Using PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate proteins of interest (POIs).[1] A typical PROTAC molecule consists of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties like solubility and cell permeability.[1] Polyethylene glycol (PEG) linkers have emerged as a popular choice in PROTAC design due to their ability to enhance aqueous solubility and provide flexibility, which can be crucial for optimal ternary complex formation.[1][2] The length of the PEG linker is a key parameter that can be systematically varied to optimize the degradation efficiency of a PROTAC.[3]
Solid-phase synthesis offers a streamlined and efficient approach for the production of PROTACs, particularly for creating libraries of related compounds with varying linkers.[1] This methodology simplifies purification by immobilizing the growing molecule on a solid support, allowing for the use of excess reagents to drive reactions to completion.[1]
Signaling Pathway: PROTAC Mechanism of Action
Caption: Mechanism of action of a PROTAC molecule.
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of PROTACs with PEG linkers generally follows a modular and sequential approach. The process begins with the immobilization of either the E3 ligase ligand or the POI ligand onto a solid support resin. This is followed by the iterative addition of the PEG linker and, finally, the second ligand. The completed PROTAC is then cleaved from the resin and purified.
Caption: General workflow for solid-phase synthesis of PROTACs.
Detailed Experimental Protocols
The following protocols provide a representative procedure for the solid-phase synthesis of a PROTAC, starting with the immobilization of an E3 ligase ligand (e.g., a pomalidomide derivative) onto the resin.
Protocol 1: Immobilization of the First Ligand (Pomalidomide Derivative)
-
Resin Swelling: Swell aminomethylated polystyrene resin in dimethylformamide (DMF) for 30 minutes in a solid-phase synthesis vessel.[1]
-
Ligand Coupling:
-
Washing: Sequentially wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and methanol (MeOH) (3 times).[1]
-
Drying: Dry the resin under vacuum.[1]
Protocol 2: PEG Linker Attachment
-
Resin Swelling: Swell the pomalidomide-functionalized resin in DMF.
-
Deprotection (if applicable): If the immobilized ligand has an Fmoc protecting group, treat the resin with a solution of 20% piperidine in DMF to remove it.[1]
-
Linker Coupling:
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times).[1]
-
Drying: Dry the resin under vacuum.[1]
Protocol 3: Coupling of the Second Ligand (POI Ligand)
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1 hour to remove the Boc protecting group from the linker, exposing the terminal amine.[1]
-
Neutralization: Wash the resin with DCM (3 times) and then neutralize with a solution of 10% DIPEA in DCM (3 times). Wash again with DCM (3 times).[1]
-
POI Ligand Coupling:
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).[1]
-
Drying: Dry the resin under vacuum.[1]
Protocol 4: Cleavage and Purification
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.[1]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
PROTAC Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.
-
-
Purification: Purify the crude PROTAC by preparative high-performance liquid chromatography (HPLC).
-
Analysis: Characterize the final product by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5]
Data Presentation: Quantitative Summary of Solid-Phase PROTAC Synthesis
The following tables summarize representative quantitative data for the solid-phase synthesis of PROTACs with varying PEG linker lengths. These values are illustrative and can vary based on the specific ligands and reaction conditions.
Table 1: Reagent Equivalents for Solid-Phase Synthesis Steps
| Step | Reagent | Equivalents (relative to resin loading) |
| Ligand 1 Coupling | Carboxylic Acid-Functionalized Ligand | 3 |
| HATU | 3 | |
| DIPEA | 6 | |
| Linker Coupling | Boc-Protected Amino-PEG-Linker | 2 |
| DIPEA | 4 | |
| Ligand 2 Coupling | Carboxylic Acid-Functionalized Ligand | 3 |
| HATU | 3 | |
| DIPEA | 6 |
Table 2: Illustrative Yields and Purity for PROTACs with Different PEG Linkers
| PROTAC ID | PEG Linker Length (n units) | Crude Yield (%) | Purity after HPLC (%) |
| PROTAC-PEG2 | 2 | 65 | >98 |
| PROTAC-PEG4 | 4 | 62 | >99 |
| PROTAC-PEG6 | 6 | 58 | >97 |
| PROTAC-PEG8 | 8 | 55 | >98 |
| PROTAC-PEG10 | 10 | 51 | >95 |
Note: The trend of decreasing crude yield with increasing linker length is a general observation and can be influenced by factors such as steric hindrance and reaction kinetics.
Conclusion
The solid-phase synthesis of PROTACs using PEG linkers is a robust and efficient method for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The modular nature of this approach allows for the systematic variation of the E3 ligase ligand, the POI ligand, and the length and composition of the PEG linker. The detailed protocols and representative data provided herein serve as a valuable resource for researchers in the field of targeted protein degradation. Successful synthesis and purification, confirmed by analytical techniques such as LC-MS and NMR, are critical for obtaining high-quality PROTACs for biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Labeling Proteins with Maleimide Functionalized Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-based bioconjugation is a widely utilized and highly efficient method for covalently labeling proteins. This technique relies on the specific reaction between a maleimide functional group and the sulfhydryl (thiol) group of a cysteine residue within the protein. The reaction, known as a Michael addition, forms a stable thioether bond, making it an ideal strategy for attaching a variety of moieties to proteins, including fluorescent dyes, biotin, polyethylene glycol (PEG), and cytotoxic drugs for antibody-drug conjugates (ADCs).
These application notes provide a comprehensive overview and detailed protocols for successfully labeling proteins using maleimide functionalized linkers.
Principle of Maleimide-Cysteine Conjugation
The maleimide group contains a reactive double bond within a five-membered ring. This double bond is highly susceptible to nucleophilic attack by the thiol group of a cysteine residue. The reaction proceeds readily at neutral or slightly acidic pH (6.5-7.5) and at room temperature. It is highly specific for cysteine residues, minimizing off-target labeling of other amino acid side chains.
Figure 1: Reaction scheme of maleimide-cysteine conjugation.
Key Experimental Considerations
Several factors can influence the efficiency and specificity of the labeling reaction. Careful consideration of these parameters is crucial for successful conjugation.
-
pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5. At higher pH values (above 8.0), the maleimide group can undergo hydrolysis, leading to a loss of reactivity. Additionally, at alkaline pH, the thiol groups of cysteine residues are more prone to oxidation, forming disulfide bonds that are unreactive with maleimides.
-
Reducing Agents: To ensure the availability of free thiol groups on cysteine residues, it is often necessary to pre-treat the protein with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). It is critical to remove the reducing agent before adding the maleimide linker, as it will compete for reaction with the maleimide.
-
Stoichiometry: The molar ratio of the maleimide linker to the protein will determine the degree of labeling. A 5- to 20-fold molar excess of the linker over the protein is typically used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein and linker combination.
-
Reaction Time and Temperature: The reaction is generally rapid and can be completed within 1-2 hours at room temperature. Lower temperatures (e.g., 4°C) can be used to slow down the reaction and potentially minimize side reactions, but may require longer incubation times.
-
Quenching: After the desired reaction time, any unreacted maleimide linker should be quenched to prevent non-specific labeling. This can be achieved by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine.
Experimental Protocols
Materials
-
Protein of interest (with accessible cysteine residues)
-
Maleimide functionalized linker (e.g., Maleimide-PEG, Maleimide-Biotin)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Reaction buffer: 20 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Reducing agent (optional): DTT or TCEP
-
Quenching solution: 1 M β-mercaptoethanol or L-cysteine
-
Desalting columns or dialysis cassettes for purification
Protocol 1: Protein Reduction (Optional)
This step is necessary if the protein's cysteine residues are oxidized or form disulfide bonds.
-
Dissolve the protein in a suitable buffer (e.g., PBS).
-
Add a 10- to 20-fold molar excess of DTT or TCEP to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column or dialysis against a nitrogen-purged buffer (e.g., reaction buffer).
Protocol 2: Maleimide Labeling Reaction
Figure 2: Experimental workflow for protein labeling with a maleimide linker.
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the maleimide functionalized linker in a water-miscible organic solvent, such as DMSO or DMF.
-
Add the desired molar excess of the maleimide linker stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should typically be less than 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle shaking.
-
Quench the reaction by adding a 100-fold molar excess of the quenching solution (e.g., β-mercaptoethanol) relative to the maleimide linker and incubate for 15-30 minutes at room temperature.
Protocol 3: Purification of the Labeled Protein
-
Remove the excess, unreacted linker and quenching reagent by size-exclusion chromatography (SEC), dialysis, or using a desalting column.
-
Exchange the buffer to a suitable storage buffer for your protein (e.g., PBS).
-
Determine the concentration of the labeled protein using a protein assay (e.g., BCA assay).
-
Characterize the degree of labeling using techniques such as UV-Vis spectroscopy (if the label has a distinct absorbance), mass spectrometry, or SDS-PAGE (if the label causes a significant mass shift).
Data Presentation
The following table summarizes typical quantitative parameters for maleimide-based protein labeling. Actual results may vary depending on the specific protein and linker used.
| Parameter | Typical Range | Notes |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | Higher ratios can increase labeling efficiency but also the risk of non-specific labeling. |
| Reaction pH | 6.5 - 7.5 | Higher pH increases the rate but also the rate of maleimide hydrolysis. |
| Reaction Time | 1 - 2 hours | Can be extended (e.g., overnight at 4°C) for less reactive cysteines. |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Room temperature is generally sufficient for efficient labeling. |
| Labeling Efficiency | > 90% | Highly dependent on the accessibility of the cysteine residue(s). |
| Stability of Thioether Bond | High | The formed bond is stable under typical physiological conditions. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Cysteine residues are oxidized. | Pre-treat the protein with a reducing agent (DTT or TCEP) and ensure its complete removal before adding the maleimide linker. |
| Maleimide linker has hydrolyzed. | Prepare fresh solutions of the maleimide linker. Avoid storing the linker in aqueous solutions for extended periods. | |
| Inaccessible cysteine residues. | Consider protein engineering to introduce a more accessible cysteine residue. | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 10% (v/v). |
| Protein instability in the reaction buffer. | Optimize the buffer composition (e.g., pH, salt concentration). | |
| Non-specific Labeling | High pH leading to reaction with other nucleophiles (e.g., lysine). | Perform the reaction within the recommended pH range of 6.5-7.5. |
| Prolonged reaction time with a high excess of linker. | Optimize the stoichiometry and reaction time. Ensure to quench the reaction. |
Conclusion
Labeling proteins with maleimide functionalized linkers is a robust and versatile technique for a wide range of applications in research and drug development. By carefully controlling the reaction conditions, researchers can achieve high efficiency and specificity, enabling the creation of well-defined protein conjugates for downstream applications. The protocols and guidelines presented here provide a solid foundation for developing and optimizing your protein labeling experiments.
Application Notes and Protocols for Functionalizing Nanoparticle Surfaces with Mal-Amido-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Mal-Amido-PEG4-Boc, a heterobifunctional PEG linker, for the surface functionalization of nanoparticles. This linker is particularly valuable in the development of targeted drug delivery systems, diagnostic agents, and other nanomedical applications. The protocols outlined below offer detailed, step-by-step instructions for the conjugation of thiol-containing ligands and the subsequent deprotection of the Boc group to present a primary amine for further modification.
Introduction to this compound
This compound is a versatile crosslinker that features a maleimide group, a polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This unique structure allows for a two-stage functionalization process. The maleimide group reacts specifically with sulfhydryl (thiol) groups under mild conditions to form a stable thioether bond.[1][2] The short, hydrophilic PEG4 spacer enhances the water solubility of the linker and the resulting nanoparticle conjugate, which can help to reduce non-specific protein adsorption and improve biocompatibility.[][4] The Boc protecting group provides a stable cap for the terminal amine, which can be selectively removed under acidic conditions to allow for subsequent conjugation reactions.[5][6]
This linker is an invaluable tool for creating multifunctional nanoparticles. For instance, a targeting ligand containing a thiol group can be attached via the maleimide, and after deprotection of the Boc group, a therapeutic agent or an imaging molecule can be conjugated to the newly exposed amine. This strategic functionalization is central to the design of sophisticated nanocarrier systems.[7][8]
Experimental Protocols
Materials Required
-
Nanoparticles with a suitable surface for functionalization (e.g., gold nanoparticles, liposomes, polymeric nanoparticles with surface carboxyl or amine groups).
-
This compound linker.
-
Thiol-containing ligand (e.g., peptide, antibody fragment, small molecule).
-
Activation reagents for nanoparticles with carboxyl groups (if applicable): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-Hydroxysulfosuccinimide).
-
Reaction Buffers:
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5 (thiol-free).
-
Washing Buffer: PBS or other suitable buffer.
-
-
Deprotection Solution: Trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane, DCM).
-
Quenching solution for deprotection: A mild base (e.g., triethylamine or diisopropylethylamine).
-
Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving the linker.
-
Purification tools: Centrifugation equipment, dialysis membranes, or size exclusion chromatography columns.
Protocol 1: Conjugation of Thiol-Containing Ligand to Nanoparticles
This protocol describes the attachment of a thiol-containing molecule to the nanoparticle surface using the maleimide group of the this compound linker. This procedure assumes the nanoparticles are already functionalized with the linker. A protocol for linker attachment to carboxylated nanoparticles is provided in Protocol 2.
Procedure:
-
Dissolve the Thiol-Containing Ligand: Prepare a stock solution of the thiol-containing ligand in the Conjugation Buffer. The concentration will depend on the specific ligand.
-
Reaction Setup: In a reaction vessel, disperse the this compound functionalized nanoparticles in the Conjugation Buffer.
-
Conjugation Reaction: Add the thiol-containing ligand solution to the nanoparticle dispersion. A 10- to 20-fold molar excess of the ligand over the maleimide groups on the nanoparticle surface is generally recommended to ensure efficient conjugation.[1]
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
Purification: Remove the excess, unreacted ligand by centrifugation followed by resuspension in fresh Washing Buffer. Repeat this washing step at least three times. Alternatively, purification can be achieved through dialysis or size exclusion chromatography.
Protocol 2: Two-Step Functionalization of Carboxylated Nanoparticles
This protocol is for nanoparticles that present carboxyl groups on their surface (e.g., PLGA nanoparticles).
Step 1: Attachment of this compound Linker
-
Nanoparticle Preparation: Suspend the carboxylated nanoparticles in a phosphate buffer (pH 6.5).[9]
-
Carboxyl Group Activation: Add EDC and Sulfo-NHS to the nanoparticle suspension to activate the carboxyl groups, forming an amine-reactive ester. Incubate for 1 hour at room temperature with stirring.[9]
-
Linker Addition: Dissolve Mal-Amido-PEG4-NH2 (the deprotected form of the linker, or deprotect this compound prior to this step) in phosphate buffer (pH 6.5) and add it to the activated nanoparticle solution.[9]
-
Incubation: Allow the reaction to proceed for 18 hours at room temperature with gentle stirring.[9]
-
Purification: Wash the nanoparticles by centrifugation and resuspension in Washing Buffer to remove unreacted linker and activation reagents.
Step 2: Conjugation of Thiol-Containing Ligand
Follow the steps outlined in Protocol 2.2 .
Protocol 3: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose the primary amine.
-
Nanoparticle Preparation: Resuspend the purified nanoparticles from the previous step in a suitable organic solvent like dichloromethane (DCM).
-
Deprotection: Add a solution of Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) to the nanoparticle suspension.
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours.
-
Quenching and Neutralization: Neutralize the excess TFA with a mild base such as triethylamine.
-
Purification: Remove the deprotection reagents and byproducts by washing the nanoparticles with the organic solvent, followed by resuspension in an appropriate aqueous buffer.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization of the nanoparticles.
| Characterization Technique | Parameter Measured | Expected Outcome for Successful Functionalization |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter & Polydispersity Index (PDI) | An increase in the hydrodynamic diameter after each conjugation step. A low PDI (<0.25) indicates a monodisperse sample.[10] |
| Zeta Potential Analysis | Surface Charge | A change in the zeta potential after each modification step, reflecting the alteration of surface chemistry. PEGylation often leads to a near-neutral zeta potential.[10] |
| Transmission Electron Microscopy (TEM) | Nanoparticle Size, Morphology, and Aggregation State | Visualization of the nanoparticle core to confirm size and shape. The PEG layer is typically not visible.[10][11] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical Bonds | Appearance of characteristic peaks corresponding to the linker and the conjugated ligand (e.g., amide bonds, C-O-C stretching of PEG).[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure | Can be used to confirm the presence of the PEG linker on the nanoparticle surface through the appearance of characteristic proton signals.[13] |
| Thermogravimetric Analysis (TGA) | Weight Loss upon Heating | Can be used to quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss in the PEG degradation temperature range.[10] |
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Experimental Workflow Diagram
Caption: Workflow for nanoparticle functionalization.
Signaling Pathway Example: Targeted Drug Delivery to Cancer Cells
The following diagram illustrates a simplified signaling pathway that could be targeted by a drug delivered via nanoparticles functionalized with this compound. For example, a nanoparticle carrying a kinase inhibitor could be targeted to cancer cells overexpressing a specific receptor.
Caption: Targeted nanoparticle inhibiting a signaling pathway.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Mal-amido-PEG4-acid, 1263045-16-4 | BroadPharm [broadpharm.com]
- 4. lookchem.com [lookchem.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. purepeg.com [purepeg.com]
- 8. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 9. S2P peptide-conjugated PLGA-Maleimide-PEG nanoparticles containing Imatinib for targeting drug delivery to atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. krishisanskriti.org [krishisanskriti.org]
- 13. Structural characterization of PEGylated polyethylenimine-entrapped gold nanoparticles: an NMR study - Analyst (RSC Publishing) [pubs.rsc.org]
Revolutionizing Drug Discovery: An Experimental Workflow for Targeted Protein Degradation Using PROTACs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] This novel approach hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of a target protein of interest (POI).[4][5][6] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4][7] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][4][7]
This document provides a detailed experimental workflow and protocols for researchers engaged in the development and validation of PROTACs, from initial design and synthesis to comprehensive in vitro and cellular characterization.
I. PROTAC Design and Synthesis: A Modular Approach
The design of a PROTAC is a modular process involving the selection and chemical linkage of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker.[2][8]
-
POI Ligand Selection: The choice of the POI ligand is critical for target specificity. These are often derived from known inhibitors of the target protein.
-
E3 Ligase Ligand Selection: The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[2][9] The selection of the E3 ligase can influence the degradation efficiency and tissue specificity.
-
Linker Design: The linker's composition and length are crucial for the formation of a stable and productive ternary complex.[10] Optimization of the linker is often a key step in developing an effective PROTAC.
Computational modeling and structure-activity relationship (SAR) studies can aid in the rational design of PROTACs.[8][11] Commercially available building blocks, consisting of an E3 ligase ligand pre-conjugated to a linker with a reactive handle, can streamline the synthesis process.[2][11]
II. In Vitro Validation: Confirming the Mechanism of Action
A series of in vitro assays are essential to confirm that a synthesized PROTAC functions as intended by inducing the formation of a ternary complex and subsequent ubiquitination of the target protein.
A. Target Protein and E3 Ligase Binding Assays
These assays confirm that the respective ligands of the PROTAC molecule retain their ability to bind to the POI and the E3 ligase.
Table 1: Representative Binding Affinity Data
| PROTAC Component | Assay Method | Target | Binding Affinity (KD) |
| POI Ligand | Surface Plasmon Resonance (SPR) | BRD4 | 50 nM |
| E3 Ligase Ligand | Isothermal Titration Calorimetry (ITC) | VHL | 150 nM |
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Immobilization: Immobilize the purified target protein (e.g., BRD4) onto an SPR sensor chip.
-
Binding: Flow a series of concentrations of the PROTAC's POI ligand over the sensor surface.
-
Detection: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand.
-
Analysis: Calculate the association (ka) and dissociation (kd) rate constants to determine the equilibrium dissociation constant (KD).
B. Ternary Complex Formation Assays
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a critical step for successful protein degradation.[12][13]
Table 2: Ternary Complex Formation Parameters
| PROTAC | Assay Method | Cooperativity (α) | Ternary Complex KD |
| dBET1 | Time-Resolved FRET (TR-FRET) | 5 | 25 nM |
| ARV-771 | Bio-layer Interferometry (BLI) | 10 | 15 nM |
Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
-
Reagents: Use a purified, tagged target protein (e.g., GST-BRD4) and a tagged E3 ligase complex (e.g., His-VHL-ElonginB-ElonginC).
-
Assay Setup: In a microplate, combine the target protein, E3 ligase complex, and varying concentrations of the PROTAC.
-
Detection: Add a FRET donor-labeled antibody against one tag (e.g., anti-GST-terbium) and a FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2).
-
Measurement: Measure the FRET signal, which is generated when the donor and acceptor are brought into proximity by the formation of the ternary complex.
-
Analysis: Plot the FRET signal against the PROTAC concentration to determine the potency of ternary complex formation.
C. Ubiquitination Assays
These assays directly measure the PROTAC-induced ubiquitination of the target protein, confirming the functional consequence of ternary complex formation.[14]
Table 3: In Vitro Ubiquitination Levels
| PROTAC | Target Protein | Ubiquitination Level (Fold Change vs. Control) |
| dBET1 | BRD4 | 15 |
| MZ1 | BRD4 | 12 |
Protocol 3: In Vitro Ubiquitination Assay
-
Reaction Mixture: Combine purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), E3 ligase complex, target protein, ATP, and biotinylated ubiquitin in a reaction buffer.
-
Initiation: Add the PROTAC of interest to initiate the ubiquitination reaction.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).
-
Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-ubiquitin antibody or by a more quantitative method like an AlphaLISA-based assay.[15][16]
III. Cellular Activity Assessment: Demonstrating Target Degradation
The ultimate validation of a PROTAC's efficacy is its ability to induce the degradation of the target protein within a cellular context.
A. Cellular Degradation Assays
Western blotting is a standard method to visualize and quantify the reduction in target protein levels.[1][7] More advanced techniques like quantitative proteomics provide a global view of the PROTAC's effects on the entire proteome.[4][17]
Table 4: Cellular Degradation Potency and Efficacy
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-110 | VCaP | 1 | >95 |
| dBET6 | HeLa | 10 | 90 |
DC50: Concentration of PROTAC that induces 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Protocol 4: Western Blot Analysis of Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) and treat with a range of PROTAC concentrations for a specific duration (e.g., 24 hours).[7] Include a vehicle control (e.g., DMSO).[7]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4][7]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[1][7]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).[7]
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.[7]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.[1]
Protocol 5: Quantitative Proteomics for On- and Off-Target Effects
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Harvest, lyse, and digest the proteins into peptides.[4]
-
Isobaric Labeling: Label the peptide samples with tandem mass tags (TMT) for multiplexed analysis.[4]
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. This allows for the assessment of on-target degradation and potential off-target effects.[4]
IV. Visualizing the Workflow and Mechanisms
Diagrams are essential for illustrating the complex biological processes and experimental steps involved in PROTAC research.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Overall experimental workflow for PROTAC development.
By following this comprehensive workflow and utilizing the detailed protocols, researchers can effectively design, synthesize, and validate novel PROTACs, thereby accelerating the development of this promising new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. arxiv.org [arxiv.org]
- 10. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Design | Degrader Design and Synthesis | Bio-Techne [bio-techne.com]
- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 13. Ternary Complex Formation [promega.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. sapient.bio [sapient.bio]
Application Notes and Protocols for the Characterization of PEGylated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely utilized biopharmaceutical strategy to enhance the therapeutic properties of proteins.[1] This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and increased stability.[2][3] However, the inherent heterogeneity of the PEGylation reaction, which can result in a mixture of unreacted protein, various PEGylated species (mono-, di-, multi-PEGylated), and positional isomers, necessitates comprehensive analytical characterization.[3][]
These application notes provide an overview of the key analytical methods employed for the characterization of PEGylated proteins, offering detailed protocols and comparative data to guide researchers in selecting the most appropriate techniques for their specific needs.
Key Analytical Techniques
A suite of analytical techniques is essential to fully characterize PEGylated proteins, addressing critical quality attributes such as the degree of PEGylation, identification of PEGylation sites, quantification of impurities, and assessment of structural integrity. The most commonly employed methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, making it ideal for separating PEGylated proteins from unreacted protein and aggregates.[][5]
-
Ion Exchange Chromatography (IEC): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with IEC resins and enabling the separation of different PEGylated species.[][6]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation can modify the hydrophobicity of a protein, allowing for the separation of PEGylated variants.[][7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for separating molecules based on their hydrophobicity, often used for analyzing smaller PEGylated proteins and peptides, and for identifying PEGylation sites.[][8]
-
Mass Spectrometry (MS): Provides direct measurement of molecular weight, enabling the determination of the degree of PEGylation and the distribution of PEGylated species. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are the two most common MS techniques used for this purpose.[3][9]
-
Circular Dichroism (CD): A spectroscopic technique used to assess the secondary and tertiary structure of proteins, ensuring that the PEGylation process has not adversely affected the protein's conformation.
Experimental Workflows and Logical Relationships
The characterization of PEGylated proteins often involves a multi-step analytical workflow. The following diagram illustrates a typical approach, starting from the PEGylation reaction mixture and proceeding through various analytical techniques to obtain a comprehensive characterization of the final product.
Data Presentation: Quantitative Comparison of Analytical Techniques
The choice of analytical method depends on the specific information required. The following table summarizes the key quantitative performance metrics for the primary analytical techniques used in PEGylation analysis.
| Analytical Technique | Parameter Measured | Typical Resolution | Throughput | Key Advantages | Limitations |
| SEC | Hydrodynamic Radius, Aggregates, Purity | High for size variants | High | Robust, reproducible, good for aggregate quantification.[10] | Limited separation of positional isomers, potential for non-specific interactions.[5] |
| IEC | Surface Charge, Positional Isomers | High for charge variants | Medium | Excellent for separating positional isomers with different charge shielding.[][6] | Requires method development, sensitive to buffer conditions. |
| HIC | Hydrophobicity, Positional Isomers | Medium to High | Medium | Orthogonal to IEC, useful for separating isomers with different hydrophobic profiles.[][11] | Can have lower capacity, requires careful salt selection.[] |
| RP-HPLC | Hydrophobicity, Purity, Positional Isomers | Very High | Medium | High resolving power for positional isomers and impurities.[][8] | Can be denaturing, may not be suitable for all proteins. |
| MALDI-TOF MS | Molecular Weight, Degree of PEGylation | High | High | Rapid, high sensitivity, provides direct measurement of mass.[9][12] | May not be suitable for highly heterogeneous samples, potential for fragmentation.[9] |
| ESI-MS | Molecular Weight, Peptide Mapping, PEGylation Sites | Very High | Low to Medium | Provides detailed structural information, can be coupled with LC.[3][13] | Complex spectra for heterogeneous samples, requires specialized software for deconvolution.[3] |
Experimental Protocols
Size Exclusion Chromatography (SEC) Protocol
This protocol provides a general framework for the analysis of PEGylated proteins using SEC to separate aggregates, the PEGylated conjugate, and the unreacted protein.
Materials:
-
SEC column (e.g., Agilent AdvanceBio SEC, Superdex 200)[5][10]
-
HPLC or UPLC system with UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS) or other suitable aqueous buffer (e.g., 20 mM sodium phosphate, 300 mM NaCl, pH 6.2).[14] The inclusion of salts like NaCl can help to reduce non-specific interactions.[5]
-
PEGylated protein sample
-
Unmodified protein standard
-
Molecular weight standards
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the PEGylated protein sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Injection: Inject a defined volume of the sample (e.g., 20-100 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for protein detection).
-
Analysis:
-
Identify the peaks corresponding to aggregates (eluting first), the PEGylated protein, and the unreacted protein (eluting last) based on their retention times relative to molecular weight standards and the unmodified protein standard.
-
Integrate the peak areas to determine the relative percentage of each species.
-
Ion Exchange Chromatography (IEC) Protocol
This protocol outlines a general method for separating PEGylated protein isomers using cation exchange chromatography.
Materials:
-
Cation exchange column (e.g., Thermo Scientific ProPac WCX-10)
-
HPLC or UPLC system with UV detector
-
Mobile Phase A (Binding Buffer): Low ionic strength buffer (e.g., 20 mM MES, pH 6.0)
-
Mobile Phase B (Elution Buffer): High ionic strength buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0)
-
PEGylated protein sample
Procedure:
-
System and Column Equilibration: Equilibrate the column with Mobile Phase A until a stable baseline is achieved.[15]
-
Sample Preparation: Dilute the PEGylated protein sample in Mobile Phase A. Desalting the sample may be necessary.[6]
-
Injection: Inject the sample onto the equilibrated column.
-
Wash: Wash the column with Mobile Phase A to remove any unbound material.[15]
-
Elution: Apply a linear gradient of Mobile Phase B to elute the bound proteins. The PEGylated species will elute at different salt concentrations based on the degree of charge shielding by the PEG chains.[6][15]
-
Data Acquisition: Monitor the elution at 280 nm.
-
Analysis:
-
The unreacted protein will typically bind most strongly and elute last.
-
Different PEGylated species (mono-, di-, etc.) and positional isomers will elute at lower salt concentrations.[6]
-
Peak identification can be confirmed by collecting fractions and analyzing them by mass spectrometry.
-
Reversed-Phase HPLC (RP-HPLC) Protocol
This protocol provides a general method for the high-resolution separation of PEGylated proteins and their variants.
Materials:
-
RP-HPLC column (e.g., C4 or C8 for proteins)[9]
-
HPLC or UPLC system with UV detector
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid - TFA)[9]
-
Mobile Phase B: Acetonitrile with an ion-pairing agent (e.g., 0.1% TFA)[9]
-
PEGylated protein sample
Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Sample Preparation: Dissolve the PEGylated protein sample in the initial mobile phase.[9]
-
Injection: Inject the sample onto the column.
-
Elution: Apply a linear gradient of Mobile Phase B to elute the proteins based on their hydrophobicity.
-
Data Acquisition: Monitor the elution at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Analysis:
-
The PEGylated protein will have a different retention time compared to the unreacted protein.
-
Positional isomers with different exposed hydrophobic regions can often be resolved.[]
-
MALDI-TOF Mass Spectrometry Protocol
This protocol provides a general guideline for determining the degree of PEGylation using MALDI-TOF MS.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA for proteins; α-cyano-4-hydroxycinnamic acid (CHCA) for smaller peptides).[9]
-
PEGylated protein sample
Procedure:
-
Sample-Matrix Preparation: Mix the PEGylated protein sample with the matrix solution in a 1:1 ratio.
-
Target Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto a MALDI target plate.[9]
-
Crystallization: Allow the spot to air dry completely at room temperature, which allows for the co-crystallization of the sample and matrix.[9]
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Linear mode is often used for large molecules.[9]
-
Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.[9]
-
-
Data Analysis:
-
Determine the average molecular weight of the PEGylated protein from the mass spectrum.
-
The degree of PEGylation can be calculated by subtracting the molecular weight of the unreacted protein and dividing by the molecular weight of the PEG chain.
-
The distribution of different PEGylated species can be observed as a series of peaks separated by the mass of the PEG moiety.
-
Conclusion
The comprehensive characterization of PEGylated proteins is a critical aspect of biopharmaceutical development and quality control. A combination of chromatographic and mass spectrometric techniques is typically required to fully understand the heterogeneity of the PEGylation reaction product. The application notes and protocols provided here offer a foundational guide for researchers to develop and implement robust analytical strategies for their PEGylated protein products. The selection of the most appropriate methods will depend on the specific characteristics of the protein and the PEG reagent, as well as the information required for regulatory submission and product understanding.
References
- 1. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. agilent.com [agilent.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
- 12. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
Troubleshooting & Optimization
troubleshooting low yield in maleimide conjugation reactions
Welcome to the technical support center for maleimide conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their conjugation experiments.
Troubleshooting Guides
This section provides answers to specific problems you might encounter during maleimide-thiol conjugation, helping you identify the root cause and implement effective solutions.
Question: Why is my conjugation yield unexpectedly low or nonexistent?
Answer:
Low conjugation efficiency is a frequent issue that can arise from several factors related to your reagents' stability and the reaction conditions. A systematic approach to troubleshooting is crucial.
1. Assess Maleimide Reactivity:
-
Potential Cause: Maleimide Hydrolysis. The maleimide ring is susceptible to hydrolysis, particularly at neutral to alkaline pH, which renders it inactive.[1][2]
-
Solution: Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[1][3] If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store it at 4°C for short periods only.[1] Long-term storage of maleimide-functionalized molecules in aqueous solutions is not recommended.[1] For instance, maleimide-functionalized nanoparticles stored at 4°C for 7 days can lose about 10% of their reactivity, while storage at 20°C can lead to a ~40% loss.[1][4][5]
2. Verify the Availability of Free Thiols:
-
Potential Cause: Thiol Oxidation. Free sulfhydryl groups (-SH) can easily oxidize to form disulfide bonds (S-S), which are unreactive with maleimides.[1][6] This process can be catalyzed by divalent metal ions.[1]
-
Solution:
-
Disulfide Bond Reduction: If your protein or peptide has disulfide bonds, they must be reduced before conjugation.[1]
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it is stable, odorless, and does not contain a thiol group itself, meaning it typically doesn't need to be removed before adding the maleimide reagent.[1] However, recent studies show TCEP can react with maleimides, so its removal is now highly recommended.[7]
-
DTT (dithiothreitol): A powerful reducing agent, but as a thiol-containing compound, any excess must be thoroughly removed before adding the maleimide to prevent it from competing with your target molecule.[1]
-
-
Preventing Re-oxidation: Degas your buffers to remove dissolved oxygen and include a chelating agent like EDTA (1-5 mM) to sequester metal ions.[1]
-
3. Optimize Reaction Conditions:
-
Potential Cause: Suboptimal pH. The pH of the reaction is critical. The thiol-maleimide reaction rate is slow at acidic pH because the thiol is protonated.[1] Conversely, at alkaline pH, maleimide hydrolysis and reactions with amines become significant side reactions.[1][2][8]
-
Solution: The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[1][8][9] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[10]
-
Potential Cause: Incorrect Stoichiometry. The molar ratio of maleimide to thiol significantly impacts conjugation efficiency.[1]
-
Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling.[1][3][11] However, the optimal ratio depends on the specific molecules and may require empirical optimization. For example, for a small peptide, a 2:1 maleimide-to-thiol ratio was found to be optimal, while a larger nanobody required a 5:1 ratio for the best results.[4][5][12]
Below is a troubleshooting flowchart to guide your investigation into low conjugation yield.
Question: I'm observing side products or heterogeneity in my final conjugate. What could be the cause?
Answer:
Side reactions can compromise the purity and homogeneity of your final product. The most common side reactions are related to reaction pH and the stability of the conjugate itself.
-
Cause 1: Reaction with Primary Amines. At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues, although this reaction is much slower than the reaction with thiols.[1]
-
Cause 2: Thiazine Rearrangement. If you are conjugating a maleimide to a peptide with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a stable six-membered thiazine ring.[13][14][15] This is more prominent at physiological or higher pH.[13]
-
Cause 3: Instability of the Thioether Bond (Retro-Michael Reaction). The thioether bond formed between the thiol and the maleimide can be reversible under certain conditions, leading to dissociation of the conjugate or exchange with other thiols (like glutathione in a biological system).[2][9]
-
Solution: After the conjugation reaction, the remaining unreacted maleimides can be quenched, and the thiosuccinimide product can be hydrolyzed to a more stable succinamic acid derivative.[9] Some next-generation maleimides are designed to undergo spontaneous hydrolysis after conjugation to form a stable, non-reversible bond.[16][17]
-
Data Summary Tables
Table 1: Effect of pH on Maleimide-Thiol Reaction
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[8] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability.[1][8][9] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature offers faster kinetics (1-2 hours). 4°C is slower (overnight) but may be better for sensitive proteins.[8][11] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (starting point) | Drives the reaction to completion; should be optimized for specific molecules.[1][10][11] |
| Buffer Composition | Phosphate, HEPES, Tris | Must be free of thiols (e.g., DTT).[6][11][12] Degassed buffers with 1-5 mM EDTA are recommended.[1] |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction using TCEP
-
Prepare your protein or peptide solution in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.[1]
-
Add TCEP to the protein solution to a final concentration of 5-50 mM. A 2-10 fold molar excess over the protein is a good starting point.[1]
-
Incubate the mixture at room temperature for 30-60 minutes.[1]
-
It is recommended to remove excess TCEP using a desalting column before proceeding with the conjugation to prevent side reactions with the maleimide.[7]
Protocol 2: General Maleimide-Thiol Conjugation
-
Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[1][3][12]
-
Add the maleimide stock solution to the reduced, thiol-containing protein/peptide solution to achieve the desired molar excess (e.g., 10-20 fold).[1][11]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[1][11] Protect from light if using a fluorescent maleimide.
-
(Optional) To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.[1]
-
Proceed with the purification of the conjugate to remove unreacted reagents.
Protocol 3: Purification of the Conjugate using Size-Exclusion Chromatography (SEC)
-
Equilibrate a size-exclusion chromatography column (e.g., a desalting column) with a suitable buffer, such as PBS.[1]
-
Load the quenched conjugation reaction mixture onto the column.
-
Elute the sample with the equilibration buffer. The larger conjugate will elute first, while smaller molecules like the unreacted maleimide reagent and quenching agent will be retained longer.[1]
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and the appropriate wavelength for your label if applicable.
-
Pool the fractions containing the purified conjugate. The product can then be concentrated if necessary.
Frequently Asked Questions (FAQs)
Q: How can I determine the concentration of free thiols in my protein solution? A: Ellman's reagent (DTNB) can be used to quantify the number of free sulfhydryl groups in a protein sample by measuring the absorbance at 412 nm.[1] This is a crucial step to confirm successful reduction before starting the conjugation.
Q: How stable is the final maleimide-thiol conjugate? A: The stability of the thioether linkage can be a concern. The bond can undergo a retro-Michael reaction, especially in the presence of other thiols.[2][9] For applications requiring high stability, such as in vivo studies, using next-generation maleimides that form a non-reversible bond after hydrolysis or rearrangement is recommended.[16][17]
Q: What analytical methods can I use to confirm my conjugation was successful? A: Several methods can be used:
-
SDS-PAGE: A shift in the molecular weight of the protein after conjugation can indicate success.
-
UV-Vis Spectroscopy: If the maleimide reagent contains a chromophore, you can determine the degree of labeling (DOL) by measuring absorbance at two wavelengths (e.g., 280 nm for the protein and the λmax for the dye).[18]
-
Mass Spectrometry (MS): Provides the exact mass of the conjugate, confirming the addition of the maleimide reagent.[19]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate the conjugate from the unconjugated protein and unreacted reagents, allowing for quantification of the conjugation efficiency.[19]
Q: Can I store my maleimide reagent after dissolving it in DMSO/DMF? A: It is always best to prepare maleimide solutions fresh.[1] If you must store it, aliquot the solution and store it at -20°C, protected from light and moisture, for no more than a month.[11] Avoid repeated freeze-thaw cycles. Aqueous solutions of maleimides should not be stored.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmiweb.com [pharmiweb.com]
- 15. bachem.com [bachem.com]
- 16. kinampark.com [kinampark.com]
- 17. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Linker Length for Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing linker length for Proteolysis-Targeting Chimera (PROTAC) efficacy.
Troubleshooting Guides
This section addresses specific experimental issues you may encounter, offering potential causes and solutions.
Question: My PROTAC shows good binary binding to the target protein and E3 ligase but fails to induce target degradation. What are the potential linker-related issues?
Answer:
This is a common challenge that often points to suboptimal ternary complex formation, where the linker plays a critical role.[1][2]
Potential Causes & Troubleshooting Steps:
-
Incorrect Linker Length or Rigidity:
-
Problem: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[1][3]
-
Solution: Synthesize a library of PROTACs with varying linker lengths and flexibilities.[2] Systematically test these analogs to identify the optimal length that facilitates a productive ternary complex.[2] Common linker types include flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures incorporating piperazine or triazole rings.[2][4]
-
-
Unfavorable Ternary Complex Conformation:
-
Problem: Even if a ternary complex forms, the linker might orient the target protein such that its surface lysines are not accessible for ubiquitination by the E2 ubiquitin-conjugating enzyme.[1]
-
Solution: Evaluate ternary complex formation directly using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[2] These techniques can provide insights into the stability and cooperativity of the ternary complex.[2]
-
-
Poor Physicochemical Properties:
-
Problem: The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.[1][5]
-
Solution: Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or in-cell target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™.[6][7] Modify the linker to improve its physicochemical properties, for instance, by incorporating more hydrophilic elements like PEG to enhance solubility.[2]
-
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization help?
Answer:
The "hook effect" is a known phenomenon for PROTACs where high concentrations favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[6][7] Linker design can influence the severity of this effect.
Potential Solutions:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second.[8] This stabilizes the ternary complex and can mitigate the hook effect.[1]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the concentrations needed for activity and thus lessening the hook effect.[3]
-
Perform a Wide Dose-Response Experiment: Always test your PROTAC over a broad concentration range to identify the optimal concentration for degradation and to characterize the bell-shaped curve of the hook effect.[7]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the target protein-binding ligand (warhead) to the E3 ligase-binding ligand.[4][8] Its primary function is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for the subsequent ubiquitination and degradation of the target protein.[2][3]
Q2: How does linker length impact PROTAC efficacy?
A2: Linker length is a critical determinant of PROTAC efficacy.[2][9] An optimal linker length facilitates the formation of a stable ternary complex.[2][4] If the linker is too short, it can cause steric hindrance, preventing the two proteins from coming together.[2][9] Conversely, if it's too long, it may not effectively bring the proteins into close enough proximity for efficient ubiquitination.[2]
Q3: What are the most common types of linkers used in PROTACs?
A3: The most frequently used linkers are polyethylene glycol (PEG) and alkyl chains of varying lengths.[1][10] These are popular due to their flexibility and synthetic tractability.[1][4] Other linker types include more rigid structures containing rings (e.g., piperazine) or "clickable" linkers with triazole groups, which can offer advantages in terms of conformational stability and ease of synthesis.[1][3]
Q4: How does linker composition, beyond length, affect PROTAC performance?
A4: Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[2][5] For example, incorporating hydrophilic PEG units can improve aqueous solubility, while more rigid linkers can enhance metabolic stability.[2][3]
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below are examples of how linker length can impact PROTAC efficacy.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax | Reference |
| Estrogen Receptor (ER)α | VHL | PEG | 16 | Optimal | >90% | [11] |
| IRAK4 | VHL | PEG | 16 | High | >95% at 1 µM | [9] |
| IRAK4 | VHL | Alkyl | 5-9 | ~0% | Not effective | [9] |
| PI3K/mTOR | VHL | C8 Alkyl | 8 | Optimal | High | [12] |
DC50: Concentration of PROTAC required for 50% degradation. Dmax: Maximum percentage of degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for PROTAC-Induced Degradation (DC50 Determination)
This protocol is used to quantify the amount of target protein remaining in cells after PROTAC treatment.[6][13]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (and a vehicle control) for a set time (e.g., 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer.[2] Scrape the cells and collect the lysate.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples to denature proteins and load them onto an SDS-PAGE gel for electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal with an imaging system.[2][6] Quantify the band intensities using densitometry software.[6] Normalize the target protein signal to the loading control.[13]
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.[6]
In-Cell Ternary Complex Formation Assay (NanoBRET™)
This protocol outlines the use of NanoBRET™ technology to monitor the formation of the Target-PROTAC-E3 ligase complex in living cells.[14]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids for NanoLuc®-tagged target protein (donor) and HaloTag®-tagged E3 ligase (acceptor)
-
Transfection reagent
-
Opti-MEM™
-
PROTAC compound
-
NanoBRET™ detection reagents (HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate)
-
White, opaque 96-well assay plates
-
Luminometer with 460 nm and 618 nm filters
Procedure:
-
Cell Seeding and Transfection: Seed cells in white assay plates. Co-transfect the cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids. A 1:10 donor to acceptor plasmid ratio is a good starting point.[14] Incubate for 24-48 hours.[14]
-
Compound Treatment: Prepare serial dilutions of your PROTAC in Opti-MEM™. Add the dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).[14]
-
Reagent Addition: Prepare and add the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate to each well.[14]
-
Signal Measurement: Incubate at room temperature for 10-15 minutes. Measure the donor (460 nm) and acceptor (618 nm) emissions using a luminometer.[14]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot this ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[14]
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[15]
Materials:
-
Purified recombinant target protein, E1 activating enzyme, E2 conjugating enzyme, and E3 ligase
-
Ubiquitin and ATP
-
PROTAC compound
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blotting reagents (as described above)
-
Antibody against the target protein or an anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, target protein, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting as described previously. Probe the membrane with an antibody against the target protein to detect higher molecular weight bands corresponding to ubiquitinated forms of the protein. Alternatively, immunoprecipitate the target protein and then probe with an anti-ubiquitin antibody.[15]
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: General Workflow for PROTAC Linker Optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lifesensors.com [lifesensors.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. tandfonline.com [tandfonline.com]
- 13. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
preventing hydrolysis of maleimide group during storage and reaction
Welcome to the technical support center for maleimide-based bioconjugation. This resource provides in-depth guidance to researchers, scientists, and drug development professionals on how to prevent the hydrolysis of maleimide groups during storage and reaction, ensuring successful and reproducible conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a concern?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by the addition of a water molecule, forming a non-reactive maleamic acid.[1] This is a significant concern because the ring-opened maleimide is unable to react with thiol groups (from cysteine residues in proteins, for example), leading to a complete loss of conjugation efficiency.[1] This reaction is particularly accelerated at alkaline pH (above 7.5).[2][3]
Q2: What are the optimal pH conditions for maleimide-thiol conjugation to minimize hydrolysis?
A2: The ideal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[3][4] Within this window, the reaction with thiols is highly efficient and chemoselective, being approximately 1,000 times faster than the reaction with amines at a neutral pH of 7.0.[1][4] Below pH 6.5, the conjugation reaction slows down as the thiol group is less likely to be in its reactive thiolate anion form.[5] Above pH 7.5, the rate of maleimide hydrolysis increases significantly, and the maleimide group also begins to react competitively with primary amines, such as the side chain of lysine residues.[1][2]
Q3: How should I store my maleimide-containing reagents to prevent hydrolysis?
A3: Proper storage is crucial to maintain the reactivity of maleimide reagents. They are sensitive to moisture and should be stored desiccated at -20°C.[2][6] It is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation.[2] For preparing stock solutions, use an anhydrous, biocompatible solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[6][7] Aqueous solutions of maleimides should be prepared immediately before use and not stored.[1][2] If aqueous storage is unavoidable, a slightly acidic buffer (pH 6.0-6.5) at 4°C for very short periods is the best option.[5]
Q4: My conjugation yield is low. How can I troubleshoot this?
A4: Low conjugation yield can be due to several factors. A primary suspect is the hydrolysis of your maleimide reagent. Ensure that your stock solutions are fresh and have been stored correctly. Another common issue is the oxidation of thiol groups on your protein or peptide, which form disulfide bonds that are unreactive with maleimides.[5] Consider reducing the disulfide bonds with a reagent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide.[5] Also, verify the pH of your reaction buffer and ensure there are no competing thiol-containing compounds present.[3]
Q5: Can the stability of the maleimide-thiol linkage be an issue after conjugation?
A5: Yes, the thiosuccinimide linkage formed from the maleimide-thiol reaction can be unstable and undergo a retro-Michael reaction, especially in the presence of other thiols.[1][4] This can lead to the transfer of the conjugated molecule to other thiol-containing species, a phenomenon known as "payload migration" in the context of antibody-drug conjugates (ADCs).[1] To counteract this, a post-conjugation hydrolysis step can be intentionally performed. The resulting ring-opened succinamic acid thioether is stable and not susceptible to the reverse reaction.[1][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Maleimide Hydrolysis | Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF.[6][7] Avoid storing maleimides in aqueous buffers.[1][2] Use a reaction buffer with a pH between 6.5 and 7.5.[4] |
| Thiol Oxidation | Reduce disulfide bonds in the protein using TCEP.[5] Degas buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[5] | |
| Incorrect Buffer Composition | Ensure the buffer is free of thiol-containing compounds like DTT or β-mercaptoethanol.[3] Use common buffers such as PBS, HEPES, or Tris within the optimal pH range.[7] | |
| Poor Reproducibility | Inconsistent Reagent Quality | Aliquot maleimide reagents upon receipt and store them desiccated at -20°C or colder.[2][9] Equilibrate to room temperature before opening to prevent moisture contamination.[2] |
| Variable Reaction Conditions | Precisely control the pH, temperature, and reaction time. Monitor these parameters consistently across experiments. | |
| Instability of the Conjugate | Retro-Michael Reaction | After conjugation and purification, intentionally hydrolyze the thiosuccinimide ring by incubating the conjugate in a buffer at a slightly elevated pH (e.g., pH 8.0-9.2) to form a stable ring-opened product.[10][11] |
| Thiazine Rearrangement | This side reaction can occur when conjugating to an N-terminal cysteine.[12] To avoid this, perform the conjugation at a more acidic pH (around 5.0) or acetylate the N-terminal cysteine.[12] |
Data Summary Tables
Table 1: Recommended Storage Conditions for Maleimide Compounds
| Format | Temperature | Duration | Atmosphere | Solvent |
| Powder | -20°C | Up to 12 months | Desiccated, protected from light[6] | N/A |
| Stock Solution | -20°C | Up to 1 month[7][13][14] | Protected from light | Anhydrous DMSO or DMF[7] |
| -80°C | Up to 6 months[6][14] | Protected from light | Anhydrous DMSO or DMF[6] | |
| Aqueous Solution | 4°C | Not recommended; use immediately[1][2] | N/A | Buffer pH 6.0-6.5 for short periods[5] |
Table 2: Influence of pH on Maleimide Reactions
| pH Range | Thiol-Maleimide Reaction Rate | Maleimide Hydrolysis Rate | Reaction with Amines | Recommendation |
| < 6.5 | Slower | Very Slow[15] | Negligible | Suboptimal for conjugation due to slow kinetics.[5] |
| 6.5 - 7.5 | Optimal | Slow to Moderate | Negligible[1] | Ideal range for specific and efficient thiol conjugation. [3][4] |
| > 7.5 | Fast | Increases Significantly[2][16] | Becomes Competitive[1] | Not recommended for specific thiol conjugation due to side reactions.[1] |
Table 3: Impact of Storage Temperature on Aqueous Stability of Maleimide-Functionalized Nanoparticles
| Storage Temperature | Storage Duration | Approximate Loss of Reactivity |
| 4°C | 7 days | ~10%[5][17][18] |
| 20°C | 7 days | ~40%[5][17][18] |
Key Experimental Protocols
Protocol 1: General Procedure for Protein-Maleimide Conjugation
-
Protein Preparation: Dissolve the protein containing free thiol groups in a degassed conjugation buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5.[6][7] If the protein contains disulfide bonds, reduce them by adding a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[7][13]
-
Maleimide Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[7][13]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.[5][13] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[5][6]
-
Quenching (Optional): To stop the reaction, add a small molecule thiol such as cysteine or 2-mercaptoethanol to react with any excess maleimide.[5]
-
Purification: Remove unreacted maleimide and other small molecules by size-exclusion chromatography, dialysis, or ultrafiltration.[2][5]
Protocol 2: Monitoring Maleimide Hydrolysis via UV-Vis Spectroscopy
-
Sample Preparation: Prepare a solution of the maleimide compound in the aqueous buffer of interest (e.g., at different pH values).
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to scan a relevant wavelength range or monitor the absorbance at the λmax of the maleimide group (typically around 300 nm).
-
Data Acquisition: Record the absorbance of the solution at time zero and then at regular intervals over the desired time course. Maintain a constant temperature during the experiment.
-
Analysis: The hydrolysis of the maleimide ring leads to its opening, which results in a decrease in absorbance at its characteristic wavelength.[15] Plot the absorbance versus time to determine the rate of hydrolysis.
Visual Guides
Caption: Maleimide hydrolysis reaction.
Caption: Troubleshooting low conjugation yield.
Caption: Decision tree for conjugate stabilization.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bachem.com [bachem.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Disulfide Bond Reduction for Maleimide Labeling
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the critical step of reducing protein disulfide bonds prior to maleimide labeling.
Frequently Asked Questions (FAQs)
Q1: Why do I need to reduce disulfide bonds before maleimide labeling? A1: Maleimide chemistry specifically targets free sulfhydryl (thiol) groups (-SH) found on cysteine residues.[1][2] Disulfide bonds (-S-S-), which are formed by the oxidation of two cysteine residues, are unreactive towards maleimides.[2][3][4][5][6] Therefore, to make these cysteines available for labeling, the disulfide bonds must first be cleaved, or "reduced," back to their free thiol forms.[3][5]
Q2: What are the most common reducing agents for this purpose? A2: The two most widely used reducing agents in this context are TCEP (Tris(2-carboxyethyl)phosphine) and DTT (Dithiothreitol).[7][8][9] TCEP is often preferred for maleimide labeling workflows because it is highly effective and does not contain a thiol group itself, meaning it doesn't need to be removed before adding the maleimide reagent.[9][10][11] DTT is also a potent reducing agent but must be completely removed from the protein solution before labeling to prevent it from reacting with the maleimide.[4][12]
Q3: What is the optimal pH for the reduction and subsequent labeling reaction? A3: The reduction step can be performed over a wide pH range, depending on the chosen reducing agent. TCEP is effective across a broad pH range of 1.5 to 8.5.[7] DTT's reducing power is limited to a pH above 7.[7][13] However, the subsequent maleimide-thiol conjugation reaction is most efficient and specific at a pH of 6.5-7.5.[1][12] At pH values above 7.5, maleimides can lose specificity and react with other nucleophiles like the amine groups on lysine residues.[14]
Q4: Do I always need to remove the reducing agent before adding the maleimide dye? A4: It depends on the reducing agent. If you use TCEP, a thiol-free reductant, you do not need to remove it before the labeling step.[7][9][10] If you use a thiol-containing reducing agent like DTT or β-mercaptoethanol, it is absolutely critical to remove it completely.[4][12] Failure to do so will result in the reducing agent consuming the maleimide reagent, leading to little or no protein labeling.[15]
Q5: How can I remove DTT after reduction? A5: Excess DTT can be removed using methods that separate molecules based on size. Common techniques include gel filtration (using desalting columns), dialysis, and HPLC.[4][12]
Q6: My protein is precipitating after adding the reducing agent. What should I do? A6: Protein precipitation upon reduction often occurs when the disulfide bonds are critical for maintaining the protein's native structure and stability.[16][17] Reducing these bonds can lead to protein unfolding and aggregation.[16] Try using a lower concentration of the reducing agent or reducing the incubation time. You can also consider including stabilizing additives in your buffer, such as glycerol or non-ionic detergents, provided they are compatible with downstream applications.
Comparison of Common Reducing Agents
The choice of reducing agent is critical for a successful labeling experiment. TCEP and DTT are the most common choices, each with distinct properties.
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Chemical Nature | Thiol-free phosphine-based reductant[10] | Thiol-containing reductant[9] |
| Odor | Odorless[7][8][18] | Strong, unpleasant sulfur smell[7][8] |
| Stability | Highly resistant to air oxidation; stable in solution[8][10] | Susceptible to air oxidation, especially in solution[8] |
| Effective pH Range | Broad (pH 1.5 - 8.5)[7][19] | Narrow (most effective at pH > 7)[7][13] |
| Potency | More powerful and faster than DTT, especially at lower pH[8][19] | Strong reducing agent[13] |
| Removal Required? | No , does not react with maleimides[7][9][10][19] | Yes , must be completely removed before labeling[4][12] |
| Compatibility | Not compatible with phosphate buffers (can be unstable)[7] | Sensitive to some metal ions like nickel[7] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling | 1. Incomplete Reduction: Disulfide bonds were not fully cleaved.[15] 2. Re-oxidation of Thiols: Free thiols reformed disulfide bonds before the maleimide was added. 3. Interference from Reducing Agent: Thiol-containing reducing agent (DTT) was not fully removed.[15] 4. Hydrolyzed Maleimide: The maleimide reagent was inactivated due to improper storage or high pH.[14][15] 5. Suboptimal pH: Reaction pH was outside the optimal 6.5-7.5 range.[12] | 1. Increase the molar excess of the reducing agent or the incubation time. Confirm reduction with Ellman's reagent. 2. Use degassed buffers and perform the reaction under an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure.[2][3] 3. Ensure complete removal of DTT using a fresh desalting column or extensive dialysis. 4. Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately.[1] 5. Verify and adjust the buffer pH to be within the 6.5-7.5 range. |
| Protein Aggregation/Precipitation | 1. Disruption of Structural Disulfides: The protein's tertiary structure, stabilized by disulfide bonds, has been compromised, leading to unfolding and aggregation.[16][17] 2. Suboptimal Buffer Conditions: Incorrect pH or high ionic strength can decrease protein stability.[14] | 1. Use the minimum concentration of reducing agent necessary. Perform a titration to find the optimal concentration. Reduce incubation time or temperature. 2. Optimize buffer conditions (pH, salt concentration). Consider adding stabilizers like 5-10% glycerol.[] |
| Non-Specific Labeling | 1. Reaction with Amines: At pH > 7.5, maleimides can react with the primary amines on lysine residues.[14][15] | 1. Strictly maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols. |
| Instability of Conjugate | 1. Retro-Michael Reaction: The thioether bond formed can be reversible, especially under certain in-vivo conditions, leading to loss of the label.[12][21] | 1. This is an inherent property of the maleimide-thiol linkage. If long-term stability is critical, consider alternative conjugation chemistries or next-generation maleimides designed for increased stability. |
Experimental Protocols
Protocol 1: Disulfide Reduction using TCEP
This is the recommended protocol for most maleimide labeling applications due to its simplicity.
-
Protein Preparation:
-
Reduction Step:
-
Prepare a fresh stock solution of TCEP-HCl in water or your reaction buffer.
-
Add the TCEP solution to the protein sample to achieve a final 10-100 fold molar excess of TCEP over the protein.[1][4] For example, for a 1 mg/mL solution of a 50 kDa protein (20 µM), you would add TCEP to a final concentration of 200 µM - 2 mM.
-
Incubate the mixture for 20-30 minutes at room temperature.[4][22][23]
-
-
Maleimide Labeling:
Protocol 2: Disulfide Reduction using DTT
This protocol requires an additional step to remove the DTT before labeling.
-
Protein Preparation:
-
Reduction Step:
-
Prepare a fresh, concentrated stock solution of DTT (e.g., 1 M in water).[13]
-
Add DTT to the protein solution to a final concentration of 5-10 mM.[13][16]
-
Incubate for 30-60 minutes. The reaction can be performed at room temperature, but for resistant disulfide bonds, incubation at 37°C can improve efficiency.[13][16]
-
-
DTT Removal (CRITICAL STEP):
-
Immediately after reduction, remove the excess DTT using a desalting column (e.g., G-25) pre-equilibrated with your degassed labeling buffer (pH 6.5-7.5).[12]
-
Collect the protein fractions, which will now be in the correct buffer for labeling and free of DTT.
-
-
Maleimide Labeling:
-
Proceed immediately with adding the maleimide reagent to the purified, reduced protein to prevent re-formation of disulfide bonds.
-
Visualizations
The following diagrams illustrate the key workflows and decisions in the reduction and labeling process.
Caption: General workflow for disulfide bond reduction and maleimide labeling.
Caption: Decision tree for selecting a suitable reducing agent.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. agscientific.com [agscientific.com]
- 8. nbinno.com [nbinno.com]
- 9. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Protein aggregates and biomolecular condensates: implications for human health and disease [frontiersin.org]
- 18. TCEP (Tris (2-carboxyethyl) phosphine-HCl) Reducing Agent [gbiosciences.com]
- 19. mstechno.co.jp [mstechno.co.jp]
- 21. vectorlabs.com [vectorlabs.com]
- 22. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
Technical Support Center: Enhancing PROTAC Solubility with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using polyethylene glycol (PEG) linkers to improve the solubility of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: I've incorporated a PEG linker to increase the solubility of my PROTAC, but it precipitates out of my aqueous buffer (e.g., PBS or cell culture medium) when I dilute my DMSO stock solution. What should I do?
Answer:
Precipitation upon dilution of a DMSO stock is a common issue for PROTACs, which are often large and lipophilic molecules.[1] The abrupt change in solvent polarity can cause the compound to crash out of solution.[1] Here are several strategies to address this:
-
Optimize Solvent Concentration: While it's crucial to minimize the final DMSO concentration in your assay (ideally below 0.5% to avoid cellular toxicity), a certain amount might be necessary to maintain solubility.[1]
-
Employ Co-solvents: For particularly challenging PROTACs, using co-solvents can significantly improve solubility. A common formulation involves a mixture of DMSO, PEG300, and Tween-80.[1]
-
Sonication and Gentle Heating: To aid dissolution, you can gently warm your stock solution to 37°C for 5-10 minutes and use an ultrasonic bath for 5-15 minutes.[1] Always visually inspect the solution for any remaining precipitate before further dilution.[1]
-
Amorphous Solid Dispersions (ASDs): For persistent solubility problems, creating an amorphous solid dispersion can enhance the dissolution rate.[1] This advanced technique involves dispersing the PROTAC in a polymer matrix, such as HPMCAS (hydroxypropyl methylcellulose acetate succinate), to prevent crystallization and maintain a more soluble amorphous state.[1]
Question 2: My PEG-linked PROTAC shows poor degradation of the target protein in cellular assays, despite its improved solubility. What are the possible reasons and how can I troubleshoot this?
Answer:
Several factors can lead to poor degradation activity even with improved solubility. Here's a breakdown of potential causes and solutions:
-
Poor Cell Permeability: The hydrophilicity of the PEG linker, while beneficial for solubility, can hinder passive diffusion across the lipophilic cell membrane.[2][3]
-
Solution: Consider synthesizing PROTACs with shorter PEG linkers or hybrid linkers that incorporate more hydrophobic alkyl chains to improve cell uptake.[2][4] You can assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay.[2][5]
-
-
Suboptimal Linker Length: The length of the PEG linker is critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][6]
-
Solution: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, PEG5) to identify the optimal length for your specific system.[2][]
-
-
Inefficient Ternary Complex Formation: The flexibility of the PEG linker may not be optimal for the required protein-protein interactions.[2]
-
Solution: Evaluate ternary complex formation directly using biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET.[2] Consider designing PROTACs with more rigid linkers, such as those containing piperazine or piperidine moieties, to pre-organize the molecule into a productive conformation.[8]
-
-
E3 Ligase Inactivity: The recruited E3 ligase may not be expressed or active in your chosen cell line.
-
Solution: Confirm the expression and activity of the E3 ligase in your cell line using techniques like Western blotting or qPCR.[2]
-
Question 3: I am observing a pronounced "hook effect" with my PEG-linked PROTAC, where the degradation efficiency decreases at higher concentrations. How can I mitigate this?
Answer:
The "hook effect" occurs when high concentrations of the PROTAC favor the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex.[2] The linker's properties can influence this phenomenon.[2]
-
Low Cooperativity of Ternary Complex Formation: The linker may not be effectively facilitating the necessary protein-protein interactions within the ternary complex.
-
Solution: Measure the cooperativity of your PROTAC using biophysical methods like SPR or Isothermal Titration Calorimetry (ITC).[2]
-
-
High-Affinity Binary Interactions: If the individual warhead and E3 ligase ligand have very high affinities for their respective proteins, binary complex formation can be favored at lower PROTAC concentrations.
-
Solution: Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.[2]
-
-
Suboptimal Linker Conformation: The flexibility of the PEG linker might lead to conformations that favor binary over ternary complexes.
-
Solution: Experiment with more rigid linkers or different linker lengths to promote a conformation that encourages the formation of the ternary complex.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A1: The primary role of a PEG linker in a PROTAC is to connect the target protein-binding ligand (warhead) to the E3 ubiquitin ligase-binding ligand.[9] This linker is not just a passive spacer; its length, composition, and flexibility are crucial for bringing the target protein and the E3 ligase into proximity to form a stable ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[6][9] PEG linkers are particularly valued for their ability to increase the water solubility of PROTACs, which are often large and hydrophobic molecules.[9][10][11]
Q2: How does the flexibility of a PEG linker impact PROTAC efficacy?
A2: The flexibility of PEG linkers can be both advantageous and disadvantageous. On one hand, a flexible linker can allow the PROTAC to adopt various conformations, which can be beneficial for forming an energetically favorable ternary complex.[2] This adaptability is crucial for accommodating the surfaces of the two proteins.[2] On the other hand, excessive flexibility can be detrimental if it doesn't sufficiently restrict the geometry required for a stable and productive ternary complex.[8]
Q3: What is the effect of PEG linker length on PROTAC activity?
A3: The length of the PEG linker is a critical determinant of PROTAC efficacy.[12] An optimal linker length is required to facilitate the formation of a stable ternary complex.[6] If the linker is too short, it may not be able to bridge the target protein and the E3 ligase effectively, preventing ternary complex formation.[13] Conversely, if the linker is too long, it can lead to a decrease in potency due to a higher entropic penalty upon binding and may not effectively bring the two proteins together for ubiquitination.[3][6] Therefore, the optimal linker length must be determined empirically for each specific PROTAC system.[6]
Q4: Can modifying the PEG linker affect other properties of the PROTAC besides solubility?
A4: Yes, modifying the PEG linker can significantly impact several key properties of a PROTAC.[8] Replacing a hydrophilic PEG linker with more lipophilic moieties like alkyl chains can decrease aqueous solubility but may improve cell permeability.[8] Conversely, incorporating polar groups like piperazine can enhance solubility.[8][14] The linker's composition also influences metabolic stability; for instance, PEG linkers can be susceptible to oxidative metabolism.[15] Therefore, optimizing the linker is a crucial balancing act to achieve the desired profile of solubility, permeability, stability, and degradation activity.[8]
Data Presentation
Table 1: Impact of Linker Composition on PROTAC Properties
| PROTAC Modification | Effect on Solubility | Effect on Permeability | Rationale | Reference(s) |
| Incorporation of PEG units | Increases | Can decrease | PEG is hydrophilic, improving aqueous solubility but potentially hindering passage through the lipophilic cell membrane. | [3][9][10][11] |
| Replacement of PEG with alkyl chains | Decreases | Can increase | Alkyl chains are more hydrophobic, which can improve membrane permeability but reduce water solubility. | [2][8] |
| Incorporation of rigid moieties (e.g., piperazine, piperidine) | Can increase | Can be optimized | These groups can enhance solubility through potential protonation and pre-organize the PROTAC for better ternary complex formation. | [8][14][16] |
| Amide-to-ester substitution in the linker | Can decrease | Can increase | Reduces hydrogen bond donor count, which can improve permeability. | [12][17] |
Table 2: General Guidelines for PEG Linker Length Optimization
| Linker Length | Potential Advantages | Potential Disadvantages | Considerations |
| Short (e.g., PEG2-PEG4) | May improve cell permeability; less conformational flexibility can be favorable for some systems. | May not be long enough to span the distance between the target and E3 ligase, preventing ternary complex formation. | The geometry of the target protein and E3 ligase binding sites is a critical factor. |
| Medium (e.g., PEG5-PEG8) | Often provides a good balance of flexibility and length to facilitate ternary complex formation. | May still present challenges for cell permeability depending on the overall molecule. | A common starting point for optimization. |
| Long (e.g., >PEG8) | Can span larger distances for challenging targets; increased flexibility may help in finding a productive conformation. | May have a higher entropic penalty upon binding, leading to decreased potency; can negatively impact cell permeability. | May be necessary for targets with deep binding pockets or less accessible E3 ligases. |
Experimental Protocols
Protocol 1: Aqueous Solubility Measurement (Shake-Flask Method)
This protocol outlines a general procedure for determining the thermodynamic solubility of a PROTAC.
-
Preparation of Saturated Solution: Add an excess amount of the PROTAC powder to a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Vigorously shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet.
-
Quantification: Determine the concentration of the dissolved PROTAC in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[]
-
Calibration Curve: Prepare a standard curve with known concentrations of the PROTAC to accurately quantify the solubility.
Protocol 2: Cell Permeability Assessment (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
-
Donor Plate Preparation: Dissolve the PROTAC in a suitable buffer (e.g., PBS) to a final concentration of 100-200 µM.
-
Membrane Coating: Coat the filter of a 96-well filter plate (the donor plate) with an artificial membrane solution (e.g., 1% lecithin in dodecane).
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer.
-
Assay Assembly: Place the coated donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time.
Protocol 3: Western Blotting for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
-
Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal protein loading.
-
SDS-PAGE: Denature the protein lysates and separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.
-
-
Detection and Analysis: Visualize the protein bands using a suitable detection reagent (e.g., chemiluminescence) and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control.
Mandatory Visualizations
Caption: PROTAC Mechanism of Action with a PEG Linker.
Caption: Experimental Workflow for PROTAC Efficacy Assessment.
Caption: Troubleshooting Flowchart for PROTAC Solubility Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quenching Excess Maleimide Reagent
This guide provides detailed information and troubleshooting advice for quenching excess maleimide reagent following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching excess maleimide reagent after a conjugation reaction?
After the desired reaction between the maleimide-functionalized molecule and the sulfhydryl group on your protein or peptide is complete, any unreacted maleimide groups remain active. Quenching is the process of deactivating this excess maleimide. This is crucial to prevent non-specific reactions with other nucleophilic groups or with thiol-containing components in subsequent applications or in vivo, which could lead to undesirable side products or off-target effects.[1] For instance, excessive maleimide can react with thiol-containing plasma proteins.[1]
Q2: What are the common quenching agents for maleimide reactions?
The most common quenching agents are small molecules containing a free thiol group. These agents react rapidly with the excess maleimide, effectively capping it. Commonly used quenching agents include:
Q3: When should the quenching step be performed?
The quenching step should be performed immediately after the conjugation reaction is deemed complete. The optimal conjugation time can be determined by a time-course experiment.[2]
Q4: How does the quenching reaction work?
The free thiol (-SH) group of the quenching agent undergoes a Michael addition reaction with the carbon-carbon double bond of the maleimide ring. This forms a stable, non-reactive thioether bond, thus inactivating the maleimide.
Q5: Does the quenching agent need to be removed after the reaction?
Yes, it is essential to remove the excess quenching agent and the quenched maleimide from the final conjugate. This is typically achieved through purification methods such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[2] During SEC, the larger conjugate will elute first, followed by the smaller molecules like the unreacted quenching agent.[2]
Experimental Protocols
Protocol: Quenching Excess Maleimide
This protocol provides a general procedure for quenching a maleimide conjugation reaction.
Materials:
-
Conjugation reaction mixture containing excess maleimide.
-
Quenching Agent Stock Solution (e.g., 1 M Cysteine, 1 M 2-Mercaptoethanol, or 1 M DTT in a suitable buffer).
Procedure:
-
Prepare Quenching Solution: Prepare a stock solution of the chosen thiol-containing quenching agent.
-
Add Quenching Agent: Add the quenching agent to the conjugation reaction mixture to achieve the desired final concentration. A common starting point is a final concentration of 10-50 mM.[3][4]
-
Incubate: Incubate the reaction mixture for 15-30 minutes at room temperature.[4]
-
Purify: Proceed immediately with the purification of the conjugate to remove the excess quenching agent and the quenched maleimide by-product.[2] Suitable methods include size exclusion chromatography, dialysis, or ultrafiltration.[2]
Quantitative Data Summary
The following table summarizes the recommended parameters for common maleimide quenching agents.
| Quenching Agent | Typical Final Concentration | Recommended Incubation Time | Incubation Temperature |
| Cysteine | 10 - 50 mM[3] | 15 - 30 minutes[4] | Room Temperature[4] |
| 2-Mercaptoethanol (BME) | 10 - 50 mM[2] | 15 - 30 minutes | Room Temperature |
| Dithiothreitol (DTT) | 10 - 50 mM[3] | 15 - 30 minutes | Room Temperature |
Troubleshooting Guide
Q6: My final conjugate is not stable. What could be the cause?
Instability of the maleimide-thiol linkage can be a problem, often due to a retro-Michael reaction where the thioether bond reverts.[2] To increase stability, the thiosuccinimide ring formed after conjugation can be intentionally hydrolyzed. This is achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0) for a short period. The resulting ring-opened product is significantly more stable.[1][2]
Q7: I am observing unexpected side products. What is happening?
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[3][4] To ensure selectivity for thiols, maintain the reaction pH in the optimal range of 6.5-7.5.[2][3][4]
-
Thiazine Rearrangement: If you are conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring. This is more prominent at physiological or higher pH. To minimize this, perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated.[2]
-
Reaction with Reducing Agents: If a reducing agent like TCEP was used to reduce disulfide bonds prior to conjugation and was not removed, it can react with the maleimide.[5][6] TCEP can form a stable ylene adduct with maleimide that is unreactive towards thiols.[6] It is crucial to remove phosphine-based reducing agents before adding the maleimide reagent.[5][6][7]
Q8: My conjugation yield is low even after troubleshooting other factors. Could the quenching step be the issue?
While less common, if the quenching agent is inadvertently added prematurely or at an excessively high concentration before the primary conjugation is complete, it will compete with the target thiol, leading to a lower yield of the desired conjugate. Ensure the primary conjugation reaction has proceeded for the optimal duration before introducing the quenching agent.
Diagrams
Caption: Experimental workflow for maleimide conjugation, quenching, and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with Steric Hindrance in PROTAC Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to steric hindrance during the formation of Proteolysis-Targeting Chimera (PROTAC) ternary complexes.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common experimental issues that may arise from steric hindrance.
Problem: Poor target degradation despite strong binary binding of the PROTAC to both the target protein and the E3 ligase.
This is a frequent challenge where a PROTAC demonstrates high affinity for the protein of interest (POI) and the E3 ligase independently, but fails to induce efficient degradation. This often indicates a problem with the formation of a stable and productive ternary complex, with steric hindrance being a likely cause.[1][2]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor PROTAC efficacy.
Possible Cause 1: Unfavorable Protein-Protein Interface
The orientation enforced by the PROTAC may lead to steric clashes between the surfaces of the target protein and the E3 ligase.
-
Troubleshooting Steps:
-
Linker Modification: The length and composition of the linker are critical.[3][][5]
-
A linker that is too short can cause direct steric clashes between the two proteins.[3][][6]
-
Conversely, a linker that is too long might not sufficiently restrict the proteins, leading to an entropically unfavorable state.[3][6]
-
Action: Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units) and rigidity to explore alternative binding orientations.[7][8]
-
-
Change Linker Attachment Point: The "exit vector" from the ligand determines the trajectory of the linker.
-
Action: Re-design the PROTAC to connect the linker to a different position on the target or E3 ligase ligand. This can fundamentally alter the relative positioning of the recruited proteins and alleviate clashes.[1]
-
-
Switch E3 Ligase: Different E3 ligases (e.g., VHL, CRBN) have distinct surface topographies. A target protein that clashes with one ligase might form a productive complex with another.[7][8][9][10]
-
Action: Synthesize a new PROTAC that utilizes a different E3 ligase ligand.
-
-
Problem: A significant "hook effect" is observed in cellular assays.
The "hook effect" is characterized by a bell-shaped dose-response curve, where the PROTAC is less effective at higher concentrations.[2] This occurs when the PROTAC concentration is so high that it favors the formation of non-productive binary complexes (PROTAC-POI and PROTAC-E3) over the productive ternary complex.[1]
-
Troubleshooting Steps:
-
Improve Ternary Complex Cooperativity: The hook effect is often exacerbated by poor cooperativity. Positive cooperativity, where the binding of one protein enhances the affinity for the second, stabilizes the ternary complex and can mitigate the hook effect.[11][12]
-
Action: Employ the linker and attachment point modification strategies described above. Structure-guided design can help introduce modifications that create favorable new protein-protein interactions at the ternary complex interface.[1]
-
-
Dose-Response Analysis:
-
Action: Perform a wide dose-response experiment to identify the optimal concentration range for target degradation before the hook effect becomes dominant.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is cooperativity in the context of PROTACs and how is it measured?
A1: Cooperativity (alpha, α) quantifies how the binding of the two proteins to the PROTAC influences each other. It is a critical factor for the stability of the ternary complex.[11]
-
Positive Cooperativity (α > 1): The formation of the ternary complex is favored. This occurs when favorable protein-protein interactions are formed, stabilizing the complex.[11][13]
-
Negative Cooperativity (α < 1): The binding of one protein hinders the binding of the other, often due to steric or electrostatic repulsion.[11][14]
-
Measurement: Cooperativity is calculated from the binding affinities (Kd) of the binary and ternary complexes, which can be measured using biophysical assays like SPR, ITC, or FRET.[15][16][17] The formula is: α = (Kd of PROTAC for POI) / (Kd of POI for the PROTAC-E3 complex) .
Q2: Which biophysical techniques are best for detecting and quantifying ternary complex formation?
A2: Several techniques can provide quantitative data on ternary complex formation. The choice depends on throughput needs and the amount of material available.[15][16]
| Technique | Information Provided | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Binding affinity (Kd), kinetics (kon, koff), cooperativity.[15][16][18][19] | Real-time data, high sensitivity, provides kinetic information.[19] | Requires immobilization of one component, can be complex to set up. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[15][16] | Provides a complete thermodynamic profile of the interaction.[19] | Requires large amounts of pure protein and compound, lower throughput.[16] |
| Fluorescence Resonance Energy Transfer (FRET) | Measures proximity of the two proteins. | Can be adapted for high-throughput screening and used in cellular assays. | Requires labeling of proteins with a FRET pair. |
| ¹⁹F NMR Displacement Assay | Can be used to estimate cooperativity (α).[17] | Sensitive and provides structural information. | Requires a fluorinated probe and specialized equipment.[17] |
Q3: How can computational modeling help in overcoming steric hindrance?
A3: Computational modeling is a powerful tool for predicting and visualizing potential ternary complex structures, thereby guiding rational PROTAC design.[20][21][22]
-
Predicting Clashes: Protein-protein docking simulations can generate models of the ternary complex, allowing for the identification of potential steric clashes before synthesis.[13][21][23][24]
-
Linker Design: Modeling can help design linkers with optimal length and rigidity to bridge the two proteins effectively without causing hindrance.[21][25]
-
Rationalizing SAR: Computational approaches can help explain structure-activity relationships, such as why certain linker lengths are more effective than others.[13][25]
PROTAC Mechanism of Action
Caption: Overview of the PROTAC-induced protein degradation pathway.
Key Experimental Protocols
Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol outlines a common method to measure the binding affinity and kinetics of ternary complex formation.
-
Immobilization:
-
Covalently immobilize a biotinylated E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto a streptavidin-coated sensor chip to a low density.
-
-
Binary Interaction (PROTAC to E3):
-
Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity (Kd) and kinetics.
-
-
Ternary Complex Formation:
-
Prepare samples containing a constant, saturating concentration of the PROTAC mixed with a series of concentrations of the target protein (POI).
-
Inject these mixtures over the E3 ligase surface. The resulting binding signal represents the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the affinity (Kd) and kinetic parameters (kon, koff) for the ternary complex.
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.
-
Protocol: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
This protocol provides a method to obtain a full thermodynamic signature of ternary complex formation.
-
Sample Preparation:
-
Place a solution of the E3 ligase in the sample cell.
-
Load the injection syringe with a solution of the PROTAC pre-incubated with a saturating concentration of the POI.
-
Ensure all components are in an identical, well-dialyzed buffer to minimize heats of dilution.
-
-
Titration:
-
Perform a series of small, timed injections of the POI-PROTAC solution into the E3 ligase solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection and plot them against the molar ratio of the titrant.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the ternary complex interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. promegaconnections.com [promegaconnections.com]
- 23. biorxiv.org [biorxiv.org]
- 24. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
impact of reaction buffer pH on maleimide-thiol conjugation efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during maleimide-thiol conjugation, with a specific focus on the impact of reaction buffer pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for efficient and specific maleimide-thiol conjugation is between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently deprotonated to its reactive thiolate form, while minimizing side reactions.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][2]
Q2: What happens if the pH of my reaction buffer is too low?
If the pH is below 6.5, the rate of the conjugation reaction will be significantly slower. This is because the thiol group (with a pKa typically around 8.5) will be predominantly in its protonated, less nucleophilic form, reducing its reactivity towards the maleimide.[1]
Q3: What are the consequences of using a reaction buffer with a pH above 7.5?
Using a buffer with a pH above 7.5 can lead to several undesirable outcomes:
-
Increased Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis at alkaline pH, opening up to form a non-reactive maleamic acid. This reduces the concentration of active maleimide available for conjugation.[1][2]
-
Decreased Selectivity: The reaction with primary amines, such as the side chain of lysine residues, becomes more competitive at higher pH, leading to a loss of selectivity for thiols and the formation of heterogeneous conjugates.[2]
-
Thiazine Rearrangement: For peptides or proteins with an N-terminal cysteine, a higher pH promotes an intramolecular rearrangement of the initial conjugate to form a stable six-membered thiazine ring, which can complicate purification and analysis.[3]
Q4: Which buffers are recommended for maleimide-thiol conjugation?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for maleimide-thiol conjugation, provided they are prepared within the optimal pH range of 6.5-7.5.[1] It is crucial to ensure that the chosen buffer does not contain any extraneous thiol-containing compounds, such as dithiothreitol (DTT) or 2-mercaptoethanol, as these will compete with the target thiol for reaction with the maleimide.
Q5: How can I prevent the oxidation of my thiol groups before conjugation?
Thiol groups are prone to oxidation, forming disulfide bonds that are unreactive with maleimides. To prevent this, it is recommended to:
-
Degas Buffers: Remove dissolved oxygen from your buffers by vacuum or by bubbling with an inert gas like nitrogen or argon.
-
Use a Reducing Agent: If your protein contains disulfide bonds that need to be reduced to generate free thiols, tris(2-carboxyethyl)phosphine (TCEP) is a good choice as it is a non-thiol-containing reducing agent and does not need to be removed before adding the maleimide.[1] If DTT is used, it must be completely removed prior to conjugation, for example, by using a desalting column.
-
Add a Chelating Agent: Including a chelating agent like EDTA (1-5 mM) in the reaction buffer can help to sequester metal ions that can catalyze thiol oxidation.
Troubleshooting Guide
Problem: Low or no conjugation efficiency.
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the pH of your reaction buffer and ensure it is within the optimal range of 6.5-7.5. Adjust the pH if necessary. |
| Maleimide Hydrolysis | Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use. Avoid prolonged storage of maleimides in aqueous solutions, especially at neutral or alkaline pH. |
| Thiol Oxidation | Ensure your buffers are degassed. If reducing disulfide bonds, use a sufficient excess of a reducing agent like TCEP. Consider adding a chelating agent such as EDTA to your buffer. |
| Insufficient Reaction Time or Temperature | Reactions are typically carried out for 1-2 hours at room temperature or overnight at 4°C. For larger or more sterically hindered molecules, longer incubation times may be necessary.[1] |
| Incorrect Stoichiometry | A molar excess of the maleimide reagent (typically 10-20 fold) is often used to drive the reaction to completion. However, the optimal ratio can vary and may need to be determined empirically for your specific molecules.[1] |
Problem: Presence of unexpected byproducts in the final conjugate.
| Possible Cause | Recommended Solution |
| Reaction with Primary Amines | Ensure the reaction pH does not exceed 7.5. Purify the conjugate using a method that can separate species with small differences in charge or size, such as ion-exchange chromatography or size-exclusion chromatography. |
| Thiazine Rearrangement (with N-terminal Cysteine) | If possible, perform the conjugation at a more acidic pH (around 6.5) to minimize this side reaction. Alternatively, if the N-terminal amine is not required for function, it can be acetylated prior to conjugation. |
Quantitative Data Summary
The following table summarizes the impact of pH on the key reactions involved in maleimide-thiol conjugation.
| pH Range | Thiol-Maleimide Reaction Rate | Maleimide Hydrolysis Rate | Reaction with Primary Amines | Thiazine Rearrangement (N-terminal Cys) |
| < 6.5 | Slow | Very Slow | Negligible | Negligible |
| 6.5 - 7.5 | Optimal | Slow to Moderate | Minimal | Low to Moderate |
| > 7.5 | Fast | Fast | Significant | Significant and Rapid |
Note: The rates are relative and intended for comparative purposes. A study on the hydrolysis of a maleimide derivative showed significant hydrolysis at pH 7 (~20% in 3 days) and pH 8 (~20% in 12 hours, 100% in 14 days).[4] Another study on thiazine rearrangement with an N-terminal cysteine peptide showed negligible rearrangement at pH 5.0, but at pH 8.4, nearly 90% of the initial conjugate converted to the thiazine isomer after 24 hours.[3]
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
This protocol provides a general guideline. Optimal conditions may vary depending on the specific molecules being conjugated.
1. Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
Maleimide-functionalized molecule
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer, pH 6.5-7.5, degassed.
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent.
-
(Optional) TCEP for disulfide bond reduction.
-
(Optional) EDTA.
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).
-
Purification system (e.g., size-exclusion chromatography column).
2. Procedure:
-
Prepare the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the degassed reaction buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).
-
If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
If desired, add EDTA to a final concentration of 1-5 mM.
-
-
Prepare the Maleimide Solution:
-
Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench the Reaction:
-
Add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, in excess to react with any unreacted maleimide.
-
-
Purify the Conjugate:
-
Remove the unreacted reagents and byproducts by a suitable purification method, such as size-exclusion chromatography (e.g., a PD-10 desalting column), dialysis, or HPLC.
-
Visualizations
Caption: pH dependence of maleimide-thiol conjugation.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
Validation & Comparative
The Pivotal Role of PEG Linker Length in PROTAC Design: A Comparative Analysis of Mal-Amido-PEG4-Boc
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. A key determinant of a PROTAC's success lies in the composition and length of its linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides an objective comparison of Mal-Amido-PEG4-Boc, a commonly used PEG4 linker, against other PEG linker lengths in the context of PROTAC design, supported by experimental data and detailed protocols.
The linker in a PROTAC is not merely a passive spacer; it plays a crucial role in facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] The length of the polyethylene glycol (PEG) chain, in particular, has been shown to significantly impact the degradation efficiency of the target protein, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1] An optimal linker length is essential for achieving the necessary proximity and orientation for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[2]
Quantitative Comparison of Degradation Efficiency
The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins. It is important to note that the optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.
Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Different PEG Linker Lengths
| Linker Composition | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) | Reference |
| 0 PEG units | CRBN | H661 | < 0.5 µM | > 90% | [3] |
| 1 PEG unit | CRBN | H661 | > 5 µM | Not specified | [3] |
| 2 PEG units | CRBN | H661 | > 5 µM | Not specified | [3] |
| 4 PEG units (e.g., this compound) | CRBN | H661 | < 0.5 µM | > 90% | [3] |
| 5 PEG units | CRBN | H661 | < 0.5 µM | > 90% | [3] |
Note: This data is synthesized from a study by Wurz et al., which explored the effects of linker length on BRD4 targeting PROTACs. While a direct this compound was not specified, a 4-PEG unit linker was evaluated, showing high potency.
Table 2: Ternary Complex Formation Parameters for BRD4-Targeting PROTACs
| Linker Composition | E3 Ligase Recruited | Target Protein Domain | Ternary Complex Affinity (Kd, nM) | Cooperativity (α) | Reference |
| PEG-based (MZ1) | VHL | BRD4 BD2 | 2.5 | 5 | [4] |
| PEG-based (dBET6) | CRBN | BRD4 BD1 | Not specified | Not specified | [5] |
Note: This table highlights key parameters in ternary complex formation. The well-characterized BRD4 PROTAC, MZ1, which recruits the VHL E3 ligase, demonstrates strong ternary complex affinity and positive cooperativity.[4] Similar assays are crucial for evaluating linkers like this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments in PROTAC development.
Protocol 1: Quantitative Western Blot Analysis of Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western Blot.
Materials:
-
Cell line expressing the target protein (e.g., HeLa, THP-1)
-
PROTACs with varying PEG linker lengths (including this compound)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response range of each PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[6]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.[6]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again before adding the ECL substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Live-Cell Ternary Complex Formation Assay using NanoBRET™
This protocol describes the use of NanoBRET™ technology to measure the formation of the PROTAC-induced ternary complex in living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding the target protein fused to NanoLuc® luciferase (e.g., NanoLuc®-BRD4)
-
Plasmid encoding the E3 ligase component fused to HaloTag® (e.g., HaloTag®-CRBN or HaloTag®-VHL)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, opaque 96-well or 384-well assay plates
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in assay plates.
-
Co-transfect the cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids according to the manufacturer's instructions. A 1:10 ratio of donor (NanoLuc®) to acceptor (HaloTag®) plasmid is a common starting point.[7]
-
Incubate the transfected cells for 24-48 hours.
-
-
Compound Treatment and Reagent Addition:
-
Prepare serial dilutions of the PROTACs in Opti-MEM™.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Add the Nano-Glo® Live Cell Substrate to each well.
-
-
Signal Measurement:
-
Measure the donor emission (460 nm) and acceptor emission (>610 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for ternary complex formation.
-
Visualizing Key Processes in PROTAC Research
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. Ternary Complex Formation [promega.com]
A Head-to-Head Comparison of Maleimide and NHS Ester Crosslinkers for Protein Conjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking chemistry is a critical decision that profoundly impacts the outcome of protein conjugation experiments. The choice between different reactive groups can influence the specificity, stability, and overall success of creating antibody-drug conjugates (ADCs), diagnostic probes, and other functional bioconjugates. This guide provides an in-depth, objective comparison of two of the most widely used crosslinking chemistries: maleimide-thiol coupling and N-hydroxysuccinimide (NHS) ester-amine coupling. We will delve into their reaction mechanisms, performance metrics supported by experimental data, and provide detailed protocols to assist in selecting the optimal strategy for your research needs.
At a Glance: Maleimide vs. NHS Ester Crosslinkers
| Feature | Maleimide Chemistry | NHS Ester Chemistry |
| Target Residue | Cysteine (thiol group, -SH) | Lysine (primary amine, -NH2) |
| Reaction Type | Michael Addition | Acylation |
| Resulting Bond | Thioether Bond | Amide Bond |
| Optimal Reaction pH | 6.5 - 7.5 | 7.2 - 8.5 |
| Reaction Speed | Very Fast (minutes to a few hours) | Fast (minutes to a few hours) |
| Specificity | High for thiols within the optimal pH range | High for primary amines |
| Bond Stability | Generally stable, but can be susceptible to retro-Michael reaction (reversibility) in the presence of other thiols. | Highly stable and resistant to hydrolysis under physiological conditions. |
| Key Advantage | Site-specific conjugation possible with engineered cysteines. | Targets abundant and accessible lysine residues. |
| Key Disadvantage | Potential for conjugate instability due to the reversibility of the thioether bond. | Can lead to a heterogeneous product with a random distribution of linkages. |
Delving into the Chemistry: Reaction Mechanisms
Understanding the underlying chemical reactions is fundamental to optimizing conjugation protocols and troubleshooting potential issues.
Maleimide-Thiol Conjugation
Maleimide crosslinkers react with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[1] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines.[2] This specificity allows for the targeted conjugation to cysteine residues, which are often less abundant than lysine residues, enabling more precise control over the site of conjugation.
Caption: Reaction of a maleimide with a protein's cysteine residue.
NHS Ester-Amine Conjugation
NHS ester crosslinkers react with primary amines, such as the epsilon-amino group of lysine residues and the N-terminal alpha-amino group of a polypeptide chain.[3] This acylation reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The optimal pH for this reaction is between 7.2 and 8.5.[3] Due to the abundance and surface accessibility of lysine residues on most proteins, NHS ester chemistry is a robust and widely applicable method for protein conjugation.
Caption: Reaction of an NHS ester with a protein's lysine residue.
Performance Comparison: A Data-Driven Analysis
The choice between maleimide and NHS ester chemistry often depends on the specific requirements of the application, including the desired level of site-specificity, the stability of the final conjugate, and the nature of the protein being modified.
Reaction Efficiency and Specificity
| Parameter | Maleimide Chemistry | NHS Ester Chemistry |
| Typical Molar Ratio (Crosslinker:Protein) | 10:1 to 20:1 | 10:1 to 20:1 |
| Typical Reaction Time | 1-4 hours at RT or overnight at 4°C | 1-4 hours at RT or overnight at 4°C |
| Side Reactions | Reaction with amines at pH > 7.5; Hydrolysis of the maleimide group. | Hydrolysis of the NHS ester, especially at higher pH. |
| Specificity | High for thiols at pH 6.5-7.5. At pH 7.0, the reaction with thiols is ~1000x faster than with amines.[2] | High for primary amines. |
Maleimides offer high specificity for cysteine residues within the optimal pH range. However, at pH values above 7.5, the reactivity of maleimides towards primary amines increases, which can lead to non-specific labeling.[1] The maleimide group itself can also undergo hydrolysis, particularly at higher pH, rendering it inactive.
NHS esters are highly specific for primary amines. The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH. The half-life of a typical NHS ester is 4-5 hours at pH 7.0 and 0°C, but this drops to as low as 10 minutes at pH 8.6 and 4°C.[3] This necessitates that the crosslinker is used promptly after being dissolved in an aqueous buffer.
Stability of the Resulting Conjugate
The stability of the covalent bond formed between the crosslinker and the protein is a critical factor, especially for in vivo applications.
| Conjugate Feature | Maleimide-Thiol Adduct (Thioether Bond) | NHS Ester-Amine Adduct (Amide Bond) |
| Bond Type | Thioether | Amide |
| Stability | The thioether bond itself is stable, but the succinimide ring can undergo a retro-Michael reaction, leading to deconjugation. This process is accelerated in the presence of other thiols.[4][5] | The amide bond is highly stable under physiological conditions and is generally considered irreversible.[6] |
| Half-life in Serum | Can be variable, with deconjugation observed over hours to days. For some antibody-drug conjugates, significant deconjugation (38-41%) has been reported in rat and mouse serum.[4] The half-life of a maleimide conjugate was found to be half that of a more stable sulfone conjugate in human plasma.[7] | Generally very long, with the amide bond being resistant to enzymatic and chemical cleavage. |
The thioether bond formed from the maleimide-thiol reaction is generally stable. However, the succinimidyl thioether linkage can undergo a retro-Michael reaction, particularly in the presence of high concentrations of other thiols like glutathione in the cellular environment.[5][8] This can lead to the transfer of the conjugated molecule to other proteins, a phenomenon known as "payload migration."[2]
In contrast, the amide bond formed from the NHS ester-amine reaction is exceptionally stable under physiological conditions and is not susceptible to cleavage or exchange reactions.[6]
Experimental Protocols
Below are generalized protocols for protein conjugation using maleimide and NHS ester crosslinkers. It is important to note that these are starting points, and optimization is often necessary for each specific protein and crosslinker pair.
General Experimental Workflow
Caption: A side-by-side comparison of the experimental workflows for maleimide and NHS ester conjugation.
Protocol 1: Maleimide-Thiol Conjugation
Materials:
-
Thiol-containing protein (e.g., antibody with engineered cysteines or reduced native disulfides)
-
Maleimide-functionalized molecule
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.5, degassed.
-
Reducing agent (optional, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Reduction of Disulfides (if necessary): If targeting cysteines involved in disulfide bonds, add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 1-2 hours at room temperature.
-
Crosslinker Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (typically 10-20 fold molar excess of the crosslinker). Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the excess unreacted maleimide crosslinker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
-
Analysis: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: NHS Ester-Amine Conjugation
Materials:
-
Amine-containing protein (e.g., antibody)
-
NHS ester-functionalized molecule
-
Conjugation Buffer: PBS or other amine-free buffer, pH 7.2-8.5.
-
Anhydrous DMSO or DMF
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Crosslinker Preparation: Immediately before use, dissolve the NHS ester-functionalized molecule in DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add the NHS ester stock solution to the protein solution to achieve the desired molar ratio (typically 10-20 fold molar excess of the crosslinker). Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Remove the excess unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis.
-
Analysis: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
Conclusion: Making the Right Choice
The selection between maleimide and NHS ester crosslinkers is a critical step in the design of protein conjugation strategies.
-
Choose Maleimide chemistry for:
-
Site-specific conjugation: When precise control over the location of the linkage is required, maleimides are ideal for targeting engineered or selectively reduced cysteine residues.
-
Applications where a degree of reversibility might be acceptable or even desirable.
-
-
Choose NHS Ester chemistry for:
-
Robust and stable conjugation: When a highly stable and irreversible linkage is paramount, the amide bond formed by NHS esters is superior.
-
General protein labeling: For applications where random labeling of accessible surface amines is acceptable and a high degree of conjugation is desired.
-
When the protein of interest lacks accessible thiol groups.
-
Ultimately, the optimal choice depends on a careful consideration of the specific protein, the desired properties of the final conjugate, and the intended application. For critical applications such as the development of therapeutics, next-generation maleimides with enhanced stability or alternative thiol-reactive chemistries that form more stable bonds may also be considered to overcome the potential liability of the retro-Michael reaction.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Mal-Amido-PEG4-Boc Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the precise confirmation of bioconjugation is a critical step in the development of novel therapeutics and diagnostics. This guide provides a comprehensive comparison of mass spectrometry with alternative analytical methods for confirming the successful conjugation of Mal-Amido-PEG4-Boc to proteins and peptides. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of biomolecules, improving their solubility, stability, and pharmacokinetic profiles. The this compound linker provides a maleimide group for specific reaction with thiol residues (e.g., cysteine) on a protein and a Boc-protected amine for subsequent functionalization. Verifying the successful and specific conjugation of this linker is paramount. Mass spectrometry (MS) stands out as a powerful and accurate tool for this purpose, offering detailed molecular weight information.[1][2] However, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) provide valuable and often complementary information.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for confirming this compound conjugation depends on the specific information required, the available instrumentation, and the nature of the bioconjugate. While mass spectrometry provides unambiguous confirmation of mass addition, HPLC is excellent for quantification, and NMR offers detailed structural insights.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Molecular weight of the conjugate, confirmation of covalent bond formation, identification of conjugation sites (with MS/MS).[2] | Structural confirmation of the conjugate, verification of the maleimide-thiol linkage, analysis of conformational changes. | Quantification of conjugation efficiency, separation of conjugated and unconjugated species, purity assessment.[3][4] |
| Sensitivity | High (picomole to femtomole range).[5] | Lower, requires higher sample concentrations (micromolar to millimolar range).[6][7] | Moderate to high, depending on the detector (nanogram to microgram range). |
| Resolution | High, can resolve molecules with small mass differences. | High, provides detailed structural information at the atomic level.[7] | High, excellent for separating complex mixtures.[1] |
| Quantitative Accuracy | Can be quantitative with appropriate standards and methods (e.g., LC-MS).[2][5] | Inherently quantitative, but can be complex for large molecules. | Highly accurate and precise for quantification with proper calibration.[8][9][10][11] |
| Sample Requirements | Requires small sample amounts, compatible with complex mixtures. | Requires relatively pure samples in specific solvents, non-destructive.[7] | Requires soluble samples, can be coupled with various detectors. |
| Throughput | High, especially with automated systems. | Low, requires longer acquisition times. | High, suitable for routine analysis. |
Experimental Protocols
Mass Spectrometry (LC-MS) Protocol for Conjugation Confirmation
This protocol outlines a general procedure for analyzing a this compound conjugated protein using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
-
Desalting: It is crucial to remove non-volatile salts from the protein conjugate solution as they can interfere with ionization. This can be achieved using a desalting column (e.g., a C4 or C18 ZipTip) or buffer exchange into a volatile buffer like ammonium acetate or ammonium bicarbonate.
-
Reduction (Optional): For intact mass analysis of antibody-drug conjugates (ADCs) or other complex proteins, the sample may be reduced to separate heavy and light chains, simplifying the mass spectrum. This is typically done by incubating the sample with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
2. LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column (e.g., C4, C8, or C18) is commonly used for protein separation. The choice of column depends on the hydrophobicity of the protein.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) is used to elute the protein. The gradient length and slope should be optimized for the specific conjugate.
-
Flow Rate: Typically 0.2-0.5 mL/min for analytical columns.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for proteins.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass determination of large biomolecules.
-
Data Acquisition: Acquire data in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the protein conjugate.
-
3. Data Analysis:
-
The raw mass spectrum will show a distribution of multiply charged ions. This data needs to be deconvoluted to obtain the zero-charge mass of the protein.
-
Compare the deconvoluted mass of the conjugated protein to the theoretical mass of the unconjugated protein and the this compound linker. A successful conjugation will result in a mass increase corresponding to the mass of the linker (Molecular Weight of this compound: 472.53 g/mol ).
NMR Spectroscopy Protocol for Structural Confirmation
This protocol provides a general guideline for using ¹H NMR to confirm the maleimide-thiol conjugation.
1. Sample Preparation:
-
The conjugated protein needs to be in a suitable deuterated buffer (e.g., D₂O with a pD adjusted to the desired pH).
-
The concentration of the sample should be in the low millimolar to high micromolar range for sufficient signal-to-noise.
-
A small molecule model reaction using a thiol-containing small molecule (e.g., glutathione) and the this compound linker can be performed to easily monitor the reaction by NMR.
2. NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum.
-
Key signals to monitor are the protons of the maleimide double bond, which typically appear around 6.8 ppm. Upon successful Michael addition of the thiol, this signal will disappear and new signals corresponding to the succinimide ring protons will appear at a different chemical shift.[12][13]
3. Data Analysis:
-
Integrate the signals of the maleimide protons before and after the reaction to determine the extent of conjugation.
-
The appearance of new signals corresponding to the thioether linkage confirms the covalent bond formation.
HPLC Protocol for Quantification of Conjugation Efficiency
This protocol describes the use of reversed-phase HPLC (RP-HPLC) to quantify the efficiency of the conjugation reaction.
1. Sample Preparation:
-
The reaction mixture can be directly analyzed, or the conjugated protein can be purified first.
-
Prepare a series of standards of the unconjugated protein with known concentrations to create a calibration curve.
2. HPLC Analysis:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient optimized to separate the unconjugated protein, the conjugated protein, and the free linker.
-
Detection: UV detection at 280 nm for the protein and a different wavelength if the linker has a chromophore. An evaporative light scattering detector (ELSD) can be used to detect the PEG linker which lacks a strong chromophore.[1]
3. Data Analysis:
-
Integrate the peak areas of the unconjugated and conjugated protein in the chromatogram.
-
Calculate the conjugation efficiency by dividing the peak area of the conjugated protein by the sum of the peak areas of both the conjugated and unconjugated protein.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the chemical logic of the conjugation.
Caption: Experimental workflow for this compound conjugation and analysis.
Caption: Chemical reaction scheme for maleimide-thiol conjugation.
References
- 1. lcms.cz [lcms.cz]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved sensitivity and resolution of in-cell NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. researchgate.net [researchgate.net]
- 10. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the In-Vivo Stability of Maleimide-Cysteine Bonds in Bioconjugation
For researchers, scientists, and professionals in drug development, the stability of the linkage between a therapeutic payload and its delivery vehicle is paramount. The maleimide-cysteine bond has long been a cornerstone of bioconjugation, prized for its rapid and specific reaction under physiological conditions.[1][2] This chemistry is particularly prevalent in the construction of antibody-drug conjugates (ADCs), where a potent drug is attached to a monoclonal antibody.[3][4] However, growing evidence highlights the potential for in-vivo instability of the resulting thiosuccinimide linkage, prompting the development of more robust alternatives.[2][5] This guide provides an objective comparison of the maleimide-cysteine bond's performance against other chemistries, supported by experimental data and detailed protocols.
The Challenge of In-Vivo Stability: Retro-Michael Reaction and Thiol Exchange
The primary mechanism compromising the stability of the maleimide-cysteine adduct is the retro-Michael reaction.[2][6] This is a reversible process where the thioether bond breaks, reforming the original thiol and maleimide. In the thiol-rich environment of the bloodstream, with millimolar concentrations of glutathione (GSH) and abundant free thiols on proteins like human serum albumin, this reversibility becomes a significant liability.[6][7]
Once the maleimide is released, it can react with other biological thiols in a process known as thiol exchange.[1][6] This "payload migration" can lead to off-target toxicity and a reduction in the therapeutic efficacy of the bioconjugate as the payload is separated from its targeting antibody.[1][8] The stability of the bond is influenced by the local protein microenvironment; for instance, nearby positively charged residues can promote hydrolysis of the thiosuccinimide ring, which paradoxically stabilizes the conjugate against the retro-Michael reaction.[8][9]
Quantitative Comparison of Conjugate Stability
The stability of a bioconjugate is often assessed by incubating it in human plasma or in the presence of a competing thiol like glutathione and measuring the percentage of intact conjugate over time. The following table summarizes stability data for traditional maleimide linkers compared to next-generation alternatives.
| Linker Type | Model System | Condition | Time | % Intact Conjugate | Reference |
| Maleimide-PEG | Engineered Hemoglobin | 1 mM Glutathione, 37°C | 7 days | < 70% | [10] |
| Mono-sulfone-PEG | Engineered Hemoglobin | 1 mM Glutathione, 37°C | 7 days | > 90% | [10] |
| Maleimide | Peptide Conjugate | 10-fold excess GSH, pH 7.4 | 25 hours | ~85% (GSH adduct formed) | [11] |
| Thiazine (from N-terminal Cys) | Peptide Conjugate | 10-fold excess GSH, pH 7.4 | 25 hours | > 99.5% (minimal GSH adduct) | [11][12] |
| N-ethylmaleimide Adduct | Small Molecule (MPA) | Glutathione | 18 hours (t½) | 50% | [13] |
| Diiodomaleimide | Protein-Protein Conjugate | Serum | - | Robust Stability | [14][15] |
| Methylsulfonyl Phenyloxadiazole | Protein Conjugate | Human Plasma | - | Superior stability to maleimide | [5] |
Alternatives for Enhanced In-Vivo Stability
To address the shortcomings of traditional maleimide chemistry, several innovative strategies have been developed.
-
Next-Generation Maleimides (NGMs): These reagents, such as diiodomaleimides and dibromomaleimides, are designed to re-bridge the two cysteine residues from a reduced disulfide bond.[14][16] This maintains the antibody's native structure and generates more stable conjugates.[17][18] Some NGMs are also engineered to undergo rapid hydrolysis of the maleimide ring after conjugation, forming a stable maleamic acid that is resistant to the retro-Michael reaction.[8][16][19]
-
Thiazine Formation: When a maleimide reagent is conjugated to a peptide or protein with an N-terminal cysteine, a chemical rearrangement can occur, forming a stable thiazine structure.[12] This linkage has been shown to be over 20 times less susceptible to glutathione-mediated thiol exchange compared to the standard thiosuccinimide linker.[12]
-
Mono-sulfone Chemistry: Mono-sulfone-PEG has demonstrated significantly greater stability compared to maleimide-PEG when incubated with glutathione, making it a more suitable choice for therapeutics requiring longer vascular retention.[10]
-
Julia-Kocienski-like Reagents: Compounds like methylsulfonyl phenyloxadiazole react specifically with cysteine residues to form conjugates with superior stability in human plasma compared to their maleimide counterparts.[5]
Experimental Protocols
Protocol: Assessing In-Vitro Stability of a Thiol-Maleimide Conjugate in Human Plasma
This protocol provides a general framework for evaluating the stability of a bioconjugate. Specific parameters such as incubation times and analytical methods should be optimized for the conjugate .
1. Materials and Reagents:
-
Purified bioconjugate (e.g., Antibody-Drug Conjugate).
-
Control (unconjugated antibody and/or payload).
-
Pooled human plasma (heparinized).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator or water bath set to 37°C.
-
Analytical instrumentation: HPLC (Reversed-Phase or Size-Exclusion), LC-MS, and/or ELISA plate reader.
-
Quenching/precipitation solution (e.g., acetonitrile for protein precipitation).
-
Centrifuge.
2. Experimental Procedure:
-
Preparation: Bring all reagents to the appropriate temperature. Prepare stock solutions of the bioconjugate and controls in PBS.
-
Incubation Setup:
-
In a microcentrifuge tube, add the bioconjugate to pre-warmed human plasma to achieve a final target concentration (e.g., 100 µg/mL).
-
Prepare a parallel control sample by incubating the conjugate in PBS instead of plasma.
-
Prepare a "time zero" (T=0) sample by immediately stopping the reaction (see step 4).
-
-
Incubation: Incubate the tubes at 37°C. Time points for analysis should be selected based on the expected stability of the linker (e.g., 0, 1, 6, 24, 48, 72 hours, and up to 7 days).
-
Sample Quenching and Processing (for HPLC/LC-MS):
-
At each time point, withdraw an aliquot of the plasma-conjugate mixture.
-
To stop the reaction and precipitate plasma proteins, add 2-3 volumes of cold acetonitrile.
-
Vortex briefly and incubate on ice for 10-20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the released payload and smaller fragments, for analysis. The pellet can be re-solubilized for analysis of the intact conjugate.
-
-
Analysis:
-
HPLC/LC-MS: Analyze the processed samples to quantify the amount of intact conjugate versus the released payload. A reversed-phase HPLC method can separate the hydrophobic payload from the large antibody conjugate. Mass spectrometry can confirm the identity of the species.[6]
-
ELISA: A sandwich ELISA can be used to quantify the amount of intact, functional ADC. One antibody captures the target antibody, and a second antibody detects the payload. A decrease in signal over time indicates payload loss.[20]
-
SDS-PAGE: This technique can be used to visualize changes in the molecular weight of the conjugate over time, indicating fragmentation or aggregation.[20]
-
6. Data Interpretation:
-
Plot the percentage of intact conjugate versus time.
-
Calculate the half-life (t½) of the conjugate in plasma.
-
Compare the stability profile in plasma to the control sample in PBS to determine the impact of plasma components (like thiols and enzymes) on stability.
Conclusion
While traditional maleimide-cysteine chemistry is a well-established and efficient method for bioconjugation, its susceptibility to the retro-Michael reaction and subsequent thiol exchange in vivo presents a significant challenge for the development of stable therapeutics.[2][21] The data clearly indicates that next-generation maleimides, thiazine-forming linkers, and alternative chemistries like mono-sulfones offer substantially improved stability.[10][12][14] For researchers developing bioconjugates for in-vivo applications, particularly those requiring long circulation times, adopting these advanced, more stable conjugation strategies is critical to ensuring therapeutic efficacy and minimizing off-target effects.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 5. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. | Semantic Scholar [semanticscholar.org]
- 16. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 19. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Enhancing Maleimide Conjugate Stability
The conjugation of maleimides to thiol groups on biomolecules, particularly cysteine residues in proteins and antibodies, is a cornerstone of bioconjugation chemistry. Its high specificity and rapid reaction kinetics at physiological pH have made it a favored method for developing antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. However, the stability of the resulting thiosuccinimide linkage is a critical parameter that can dictate the efficacy and safety of the final product.
Under physiological conditions, the thiosuccinimide bond is susceptible to a retro-Michael reaction, which can lead to premature cleavage of the conjugate. This deconjugation can result in the loss of a therapeutic payload or label and potential off-target effects, compromising the intended function of the conjugate.[1][2][3][4] This guide provides a comparative analysis of modern methods designed to overcome this instability, complete with supporting data and detailed experimental protocols for evaluation.
The Challenge: Reversibility of the Maleimide-Thiol Adduct
The primary mechanism of instability is the reversibility of the Michael addition reaction. In the physiological environment, endogenous thiols such as glutathione (GSH) can facilitate a thiol exchange process, effectively cleaving the bond between the biomolecule and the maleimide-linked molecule.[2][5][6] A competing reaction is the hydrolysis of the thiosuccinimide ring itself to form a stable succinamic acid derivative.[1][3][7] This ring-opened form is resistant to the retro-Michael reaction, effectively "locking" the conjugate.[1][3] The goal of modern stabilization strategies is to promote this irreversible hydrolysis or to create intrinsically stable linkages from the outset.
Figure 1: Competing reaction pathways for maleimide-thiol conjugates.
Comparative Analysis of Stabilization Methods
Several innovative strategies have emerged to enhance the stability of maleimide conjugates. These methods primarily focus on accelerating hydrolysis or utilizing next-generation maleimides that form inherently stable structures.
| Stabilization Method | Principle | Key Advantages | Key Disadvantages |
| Self-Hydrolyzing Maleimides | Incorporates a basic amino group (e.g., from diaminopropionic acid, DPR) adjacent to the maleimide to provide intramolecular catalysis of thiosuccinimide ring hydrolysis.[3][8] | Rapidly forms a stable, hydrolyzed conjugate at neutral pH, preventing deconjugation.[3] | The maleimide reagent itself may have a shorter shelf-life due to its inherent reactivity. |
| N-Aryl Maleimides | Utilizes electron-withdrawing N-substituents (e.g., N-phenyl) to accelerate the rate of post-conjugation hydrolysis.[1][9][10][11] | Simple modification of the maleimide structure; produces significantly more stable conjugates compared to N-alkyl maleimides.[9] | Unconjugated maleimide may also hydrolyze faster, potentially reducing conjugation efficiency if reaction times are long. |
| Next-Generation Maleimides (NGMs) | Dihalogenated maleimides (e.g., Dibromomaleimides, DBM) that react with two thiols from a reduced disulfide bond, re-bridging the connection.[12][13][14][15][16] | Creates a robustly stable, bridged conjugate; maintains protein structural integrity; enables site-specific conjugation to native disulfide bonds.[12][15][17] | Requires reduction of a disulfide bond; not applicable for single free cysteine conjugation. |
| Transcyclization | In conjugates with an N-terminal cysteine, an intramolecular reaction can occur where the N-terminal amine attacks the succinimide ring, forming a stable six-membered thiazine ring.[5][18][19] | Forms a highly stable alternative scaffold, preventing retro-Michael reaction.[18] | Limited to peptides/proteins with an available N-terminal cysteine; can be pH-dependent.[20] |
Quantitative Stability Comparison
The following table summarizes representative stability data for different maleimide conjugate strategies. Data is compiled from various studies to illustrate the relative improvements in stability.
| Maleimide Type | Competing Thiol | Incubation Time (h) | % Intact Conjugate Remaining | Reference Half-life (t½) |
| Conventional (N-Alkyl) | β-mercaptoethanol | 200 | ~30-40% | 27 h |
| Self-Hydrolyzing (DPR-based) | In vivo study | - | Improved antitumor activity and reduced neutropenia reported, implying higher stability.[3] | 2.0-2.6 h (for hydrolysis) |
| N-Aryl (N-Phenyl) | Mouse Serum | 200 | ~90-100% | 1.5 h (for hydrolysis) |
| N-Aryl (N-Fluorophenyl) | Mouse Serum | 200 | ~90-100% | 0.7 h (for hydrolysis) |
Note: Data is illustrative and sourced from multiple reports[8][9]; direct comparison should be made with caution as experimental conditions vary.
Key Experimental Protocols
Accurate assessment of conjugate stability is crucial for selecting the optimal chemistry for a given application. Below are detailed protocols for a standard conjugation reaction and a plasma stability assay.
Protocol 1: General Maleimide Conjugation to a Protein Thiol
This protocol describes a typical method for labeling a protein with a maleimide-functionalized molecule.
-
Reagents and Materials:
-
Protein with free cysteine(s) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 6.5-7.5).[21]
-
Maleimide-functionalized payload/dye, dissolved in a water-miscible organic solvent like DMSO or DMF.[22]
-
Reducing agent (if needed, for disulfide reduction): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[22]
-
Purification column (e.g., Sephadex G-25) for removing excess, unreacted reagents.[23]
-
Reaction buffer should be free of extraneous thiols.[22]
-
-
Procedure:
-
Protein Preparation: Dissolve the protein to a concentration of 1-10 mg/mL in degassed reaction buffer (pH 7.0-7.5).[22] If disulfide reduction is needed, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed post-reduction (e.g., via dialysis or desalting column) before adding the maleimide reagent.[22]
-
Reaction: Add the maleimide reagent solution to the protein solution while gently stirring. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[21][22]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.[22]
-
Hydrolysis Step (for stabilization): For strategies relying on hydrolysis (e.g., N-Aryl or Self-Hydrolyzing Maleimides), the pH of the buffer can be raised to ~8.0-8.5 after the initial conjugation and incubated for an additional 2-24 hours to ensure complete ring-opening.[24][25]
-
Purification: Remove unreacted maleimide reagent and byproducts by size-exclusion chromatography (e.g., a G-25 column) or dialysis.[23]
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule at its specific absorbance maximum.
-
Protocol 2: Assessment of Conjugate Stability in Plasma
This protocol provides a workflow for evaluating the stability of a maleimide conjugate, such as an ADC, in a physiologically relevant matrix.[26][27]
-
Reagents and Materials:
-
Purified bioconjugate.
-
Human or mouse plasma.
-
PBS, pH 7.4.
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column for intact protein analysis.[7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Procedure:
-
Sample Preparation: Spike the purified bioconjugate into the plasma at a defined final concentration (e.g., 100 µg/mL).[7]
-
Incubation: Incubate the plasma sample at 37°C.
-
Time Points: At specified time points (e.g., 0, 4, 24, 48, 96 hours), withdraw an aliquot of the plasma sample. Immediately freeze or process the sample to quench any further reaction.
-
Analysis by LC-MS:
-
Inject the plasma aliquot onto the LC-MS system.
-
Use a suitable gradient (e.g., 20% to 80% Mobile Phase B over 20-30 minutes) to elute the conjugate and any deconjugated species.[7]
-
-
Data Analysis:
-
Deconvolute the mass spectra from each time point to obtain the zero-charge mass profiles of the protein species.
-
Identify and quantify the relative abundance of the intact conjugate, unconjugated protein, and any payload-adducts (e.g., payload transferred to albumin).[26][27]
-
Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate a half-life.
-
-
Figure 2: General workflow for comparing bioconjugate stability in plasma.
Selecting the Right Stabilization Strategy
The choice of stabilization method depends heavily on the nature of the biomolecule and the intended application of the conjugate.
Figure 3: Decision guide for selecting a maleimide stabilization method.
References
- 1. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Functional bridging of protein disulfide bonds with maleimides - UCL Discovery [discovery.ucl.ac.uk]
- 16. In situ maleimide bridging of disulfides and a new approach to protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. creativepegworks.com [creativepegworks.com]
- 20. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 23. biotium.com [biotium.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 26. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Stability Showdown: N-Aryl Maleimide Conjugates Outperform N-Alkyl Counterparts
In the landscape of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), the stability of the linker connecting the antibody to the payload is paramount. A comprehensive review of available data reveals a clear advantage for N-aryl maleimides over traditional N-alkyl maleimides, with the former demonstrating significantly enhanced stability and reduced premature drug release. This guide provides an objective comparison, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.
The primary vulnerability of conventional N-alkyl maleimide-thiol conjugates lies in their susceptibility to a retro-Michael reaction. This chemical process leads to the cleavage of the conjugate, resulting in the release of the payload before it reaches its intended target. This premature deconjugation can decrease therapeutic efficacy and increase off-target toxicity.
In contrast, N-aryl maleimide conjugates exhibit superior stability due to an accelerated hydrolysis of the thiosuccinimide ring, which is formed upon conjugation to a thiol. This ring-opening event results in a stable succinamic acid thioether that is resistant to the retro-Michael reaction, effectively "locking" the payload in place.
Quantitative Stability Comparison
The enhanced stability of N-aryl maleimide conjugates is not merely theoretical. Experimental data consistently demonstrates their superiority over N-alkyl analogues in various stability-indicating assays.
| Stability Parameter | N-Alkyl Maleimide Conjugate | N-Aryl Maleimide Conjugate | Key Findings |
| Deconjugation in Serum (7 days at 37°C) | 35-67% | <20% | N-aryl conjugates show significantly less drug loss in a physiologically relevant environment.[1][2] |
| Thiosuccinimide Hydrolysis Half-life (pH 7.4, 37°C) | ~27 hours | ~1.5 hours | The rapid hydrolysis of the N-aryl thiosuccinimide ring leads to a more stable, ring-opened product.[3] |
| Reaction Rate with Thiols | Slower | ~2.5 times faster | N-aryl maleimides react more quickly with thiols, allowing for more efficient conjugation reactions.[4] |
Delving into the Chemical Pathways
The stability of maleimide conjugates is governed by a balance between the desired conjugation reaction and two competing degradation pathways: the retro-Michael reaction and thiosuccinimide ring hydrolysis.
The initial and desired reaction is the Michael addition of a thiol to the maleimide, forming a thiosuccinimide conjugate.
Caption: Michael addition reaction forming the initial conjugate.
Once formed, the thiosuccinimide conjugate can undergo one of two competing reactions. The undesirable pathway for N-alkyl conjugates is the retro-Michael reaction, which leads to deconjugation. The stabilizing pathway, which is significantly favored in N-aryl conjugates, is hydrolysis.
Caption: Competing degradation pathways for thiosuccinimide conjugates.
The electron-withdrawing nature of the aryl group in N-aryl maleimides accelerates the rate of hydrolysis, leading to the rapid formation of the stable, ring-opened product and effectively preventing the retro-Michael reaction.
Experimental Protocols
To enable researchers to validate these findings and assess the stability of their own conjugates, the following are detailed methodologies for key stability assays.
Protocol 1: HPLC-Based Assay for Conjugate Stability in the Presence of a Thiol
This protocol assesses the stability of a maleimide conjugate by monitoring its degradation over time in the presence of a high concentration of a competing thiol, such as glutathione (GSH).
1. Materials and Reagents:
-
Purified N-alkyl and N-aryl maleimide conjugates (e.g., antibody-drug conjugate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
HPLC system with a suitable column (e.g., size-exclusion or reverse-phase)
-
Microcentrifuge tubes
2. Procedure:
-
Prepare a stock solution of the purified conjugate at 1 mg/mL in PBS.
-
Prepare a 100 mM stock solution of GSH in PBS.
-
In separate microcentrifuge tubes, mix the conjugate stock solution with the GSH stock solution to a final conjugate concentration of 0.5 mg/mL and a final GSH concentration of 10 mM.
-
Prepare a control sample for each conjugate in PBS without GSH.
-
Incubate all samples at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each tube and immediately analyze by HPLC or freeze at -80°C for later analysis.[5]
3. HPLC Analysis:
-
Detection: UV absorbance at 280 nm for the protein and an appropriate wavelength for the payload if it has a chromophore.
-
Data Analysis: Integrate the peak area of the intact conjugate at each time point. Calculate the percentage of intact conjugate remaining relative to the time zero sample. Plot the percentage of intact conjugate versus time to determine the stability profile.[6]
Protocol 2: LC-MS-Based Assay for ADC Stability in Plasma
This protocol provides a workflow for evaluating the deconjugation of an antibody-drug conjugate (ADC) after incubation in plasma.
1. Materials and Reagents:
-
Purified ADC
-
Human or mouse plasma
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a reverse-phase column suitable for intact protein analysis
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Immunoaffinity capture beads (e.g., Protein A/G) for ADC purification from plasma (optional but recommended)[1]
2. Procedure:
-
Spike the ADC into plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma sample at 37°C.
-
At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.
-
(Optional) Purify the ADC from the plasma aliquot using immunoaffinity capture beads according to the manufacturer's protocol. This step removes plasma proteins that can interfere with the analysis.
-
Analyze the samples by LC-MS.
3. LC-MS Analysis:
-
Method: Use a gradient elution from Mobile Phase A to Mobile Phase B to separate the ADC species.
-
Data Analysis: Deconvolute the mass spectra to obtain the zero-charge mass of the protein species. Identify and quantify the peaks corresponding to the ADC with different drug-to-antibody ratios (DAR) and the unconjugated antibody. Monitor the decrease in the average DAR over time to assess deconjugation.[7]
Below is a diagram illustrating the general workflow for these stability assays.
Caption: General experimental workflow for stability assessment.
Conclusion
The evidence strongly supports the use of N-aryl maleimides over N-alkyl maleimides for applications requiring high in vivo stability, such as the development of therapeutic ADCs. The inherent chemical properties of N-aryl maleimides lead to a more stable conjugate by favoring a stabilizing hydrolysis reaction over the deconjugating retro-Michael reaction. Researchers and drug developers can leverage this enhanced stability to produce more robust and effective bioconjugates. The provided experimental protocols offer a framework for the direct comparison and validation of conjugate stability in various laboratory settings.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining Drug-to-Antibody Ratio (DAR) in Antibody-Drug Conjugates
A comprehensive comparison of leading analytical techniques for the precise characterization of antibody-drug conjugates (ADCs), providing researchers, scientists, and drug development professionals with the insights needed to select the optimal method for their therapeutic candidates.
The drug-to-antibody ratio (DAR) is a critical quality attribute of antibody-drug conjugates (ADCs) that profoundly influences their efficacy, safety, and pharmacokinetic profile.[1] Accurate and precise determination of the average DAR and the distribution of drug-loaded species is therefore paramount throughout the ADC development pipeline. This guide provides a detailed comparison of the most widely used analytical techniques for DAR determination: Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Techniques for DAR Determination
The selection of an appropriate analytical method for DAR determination depends on several factors, including the conjugation chemistry (e.g., cysteine vs. lysine), the physicochemical properties of the ADC, and the stage of drug development. The following table summarizes the key performance characteristics of the four most common techniques.
| Technique | Principle | Typical Application | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the average DAR based on the Beer-Lambert law.[] | Rapid estimation of average DAR for purified ADC samples.[1] | Simple, fast, and requires minimal sample preparation.[3] | Provides only the average DAR, not the distribution of different drug-loaded species. Requires distinct absorbance maxima for the antibody and the drug. Not suitable for complex biological matrices.[4] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in their hydrophobicity. The addition of hydrophobic drug-linker moieties increases the retention time on the HIC column.[4] | Gold standard for determining DAR distribution of cysteine-linked ADCs.[1] | Provides information on the distribution of different DAR species (DAR 0, 2, 4, 6, 8, etc.).[5] Analysis is performed under non-denaturing conditions.[4] | Not ideal for lysine-conjugated ADCs due to their high heterogeneity.[1] Mobile phases are often incompatible with mass spectrometry.[6] |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates the light and heavy chains of the ADC after reduction of disulfide bonds. The DAR is calculated based on the relative peak areas of the drug-conjugated and unconjugated chains.[7] | Orthogonal method to HIC for cysteine-linked ADCs and suitable for lysine-conjugated ADCs.[8] | Can provide information on the drug load on individual light and heavy chains.[9] | Requires denaturation and reduction of the ADC, which can alter the native structure.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by LC and detects their mass-to-charge ratio (m/z) using a mass spectrometer. The DAR is determined from the deconvoluted mass spectrum.[9] | Comprehensive characterization of both cysteine- and lysine-linked ADCs, including intact and reduced forms.[9][10] | Provides accurate mass measurements and detailed information on DAR distribution and drug load on subunits.[11] High sensitivity and specificity.[12] | Can have discrepancies in DAR values due to different ionization efficiencies of various DAR species.[13] May require complex sample preparation and data analysis.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for each method.
UV/Vis Spectroscopy for Average DAR Determination
This protocol describes the determination of the average DAR of an ADC using UV/Vis spectroscopy.
Methodology:
-
Determine Extinction Coefficients:
-
Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the wavelength of maximum absorbance of the drug (λmax_drug).
-
Measure the absorbance of a known concentration of the free drug at 280 nm and λmax_drug.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths.
-
-
Measure ADC Absorbance:
-
Record the absorbance of the ADC sample at 280 nm and λmax_drug.
-
-
Calculate Average DAR:
-
Use the following equations derived from the Beer-Lambert law to calculate the concentrations of the antibody (CAb) and the drug (CDrug) in the ADC sample.[]
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
Aλmax_drug = (εAb,λmax_drug * CAb) + (εDrug,λmax_drug * CDrug)
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
Average DAR = CDrug / CAb []
-
-
Caption: Workflow for average DAR determination using UV/Vis Spectroscopy.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
This protocol outlines the analysis of a cysteine-linked ADC, such as brentuximab vedotin, using HIC.[5]
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase A.
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).[14]
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.[15]
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.[15]
-
Flow Rate: 0.5 mL/min.[6]
-
Temperature: 25 °C.[6]
-
Detection: UV at 280 nm.[15]
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes) is typically used to elute the different DAR species.[6]
-
-
Data Analysis:
-
Integrate the peak areas for each resolved DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).[5]
-
Calculate the percentage of each species relative to the total peak area.
-
The weighted average DAR is calculated using the following formula:
-
Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100 []
-
-
Caption: Workflow for DAR distribution analysis using HIC-HPLC.
Reversed-Phase Liquid Chromatography (RPLC) for Reduced ADC Analysis
This protocol details the DAR analysis of a reduced ADC.
Methodology:
-
Sample Preparation (Reduction):
-
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S).[17]
-
Mobile Phase A: 0.1% formic acid in water.[13]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[13]
-
Flow Rate: 0.3 mL/min.[8]
-
Temperature: 75-80 °C.[8]
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from approximately 25% to 45% Mobile Phase B is used to separate the light and heavy chains and their drug-conjugated forms.[18]
-
-
Data Analysis:
-
Identify and integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-D), unconjugated heavy chain (HC), and conjugated heavy chain (HC-D).[7]
-
The average DAR is calculated based on the weighted peak areas of the light and heavy chains.[19]
-
Average DAR = 2 × [(Σ Weighted Peak Area of Heavy Chain) + (Σ Weighted Peak Area of Light Chain)] / 100 [19]
-
-
References
- 1. pharmiweb.com [pharmiweb.com]
- 3. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. agilent.com [agilent.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. molnar-institute.com [molnar-institute.com]
- 9. agilent.com [agilent.com]
- 10. criver.com [criver.com]
- 11. lcms.cz [lcms.cz]
- 12. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 14. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ymc.eu [ymc.eu]
- 16. Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hpst.cz [hpst.cz]
- 18. pubs.acs.org [pubs.acs.org]
- 19. lcms.cz [lcms.cz]
A Comparative Guide to the Characterization of ADC Purity and Heterogeneity
The multifaceted nature of Antibody-Drug Conjugates (ADCs), which merge the specificity of a monoclonal antibody with the potency of a cytotoxic payload via a chemical linker, presents considerable analytical challenges. For researchers, scientists, and drug development professionals, a thorough characterization of an ADC's purity and heterogeneity is critical to ensuring its safety and efficacy. This guide offers an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to assist in the development of robust analytical strategies.
Key Quality Attributes of ADCs
The inherent heterogeneity of ADCs, arising from the stochastic nature of conjugation processes, necessitates the monitoring of several critical quality attributes (CQAs). The primary sources of heterogeneity include variations in the drug-to-antibody ratio (DAR), the presence of unconjugated antibody, and the formation of aggregates or fragments.
Comparison of Primary Analytical Techniques
A variety of analytical methods are employed to assess the purity and heterogeneity of ADCs. The selection of a suitable technique is heavily dependent on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine vs. lysine), the properties of the linker and payload, and the specific quality attribute being investigated.[1] The most commonly utilized techniques include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS).
| Technique | Principle | Primary Application | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | DAR determination, analysis of drug load distribution.[2] | Analysis under mild, non-denaturing conditions preserving the native structure.[3] | Mobile phases are often incompatible with mass spectrometry.[2] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions. | Quantification of light and heavy chain species with different drug loads after reduction.[1] | High resolution for separating conjugated chains.[1] | Not suitable for resolving heterogeneous, lysine-linked conjugates.[1] |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Detection and quantification of aggregates and fragments.[4][5] | Standard method for aggregation analysis.[6] | Potential for nonspecific interactions leading to peak tailing, especially for hydrophobic ADCs.[4][7] |
| Capillary Electrophoresis (CE-SDS) | Separation based on molecular weight under denaturing conditions. | Purity determination and analysis of charge heterogeneity.[8][9] | High efficiency and resolution.[8] | Can be sensitive to sample matrix effects. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | DAR determination, mapping of conjugation sites, impurity characterization.[10][11] | High precision and versatility for comprehensive characterization.[11] | Can be complex to implement and may require specialized expertise. |
Experimental Workflows and Data Interpretation
Drug-to-Antibody Ratio (DAR) Determination
The average DAR is a critical parameter that directly influences the ADC's efficacy and safety.[1] HIC and MS are two of the most powerful techniques for DAR analysis.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 10. criver.com [criver.com]
- 11. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
For researchers, scientists, and drug development professionals, the therapeutic promise of antibody-drug conjugates (ADCs) is intrinsically linked to the stability of their constituent linkers. Premature cleavage of these molecular bridges in systemic circulation can lead to off-target toxicities, significantly narrowing the therapeutic window and jeopardizing clinical success. This guide provides an objective comparison of common linker technologies, focusing on their stability profiles and the resulting off-target effects, supported by experimental data and detailed methodologies.
The efficacy of an ADC hinges on its ability to deliver a potent cytotoxic payload specifically to tumor cells. The linker, which connects the antibody to the payload, is a critical determinant of this specificity. An ideal linker remains stable in the bloodstream but efficiently releases the payload within the target cell.[1] However, linker instability can lead to premature payload release, causing damage to healthy tissues and resulting in significant off-target effects.[2][3]
Comparative Analysis of Linker Technologies
The choice of linker technology is a pivotal decision in ADC design, directly impacting its stability, efficacy, and safety profile. Linkers are broadly categorized as cleavable or non-cleavable, each with distinct advantages and disadvantages.
Cleavable Linkers are designed to be selectively broken down by specific triggers prevalent in the tumor microenvironment or within tumor cells, such as enzymes (e.g., cathepsins), acidic pH, or a high glutathione concentration.[1] This targeted release can induce a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells, which is particularly beneficial in heterogeneous tumors.[4][5] However, this same mechanism can also lead to off-target toxicity if the linker is unstable in circulation.[1][6]
Non-cleavable Linkers remain intact until the antibody is degraded within the lysosome of the target cell.[7] This generally results in greater plasma stability and a more favorable safety profile by minimizing premature drug release.[8] However, the resulting payload-linker-amino acid catabolite is often less membrane-permeable, which can limit the bystander effect.[9]
Below is a comparative summary of commonly used linker technologies, highlighting their stability and off-target toxicity profiles.
| Linker Type | Cleavage Mechanism | Plasma Half-life (Approximate) | Key Advantages | Key Disadvantages | Common Payloads |
| Valine-Citrulline (Val-Cit) | Protease (Cathepsin B) | 144 - 230 hours[10] | High plasma stability, specific cleavage in lysosomes.[1] | Potential for off-target cleavage by other proteases (e.g., neutrophil elastase).[11] | MMAE, MMAF |
| Hydrazone | pH-sensitive (Acidic) | 24 - 48 hours[12] | Rapid payload release in the acidic environment of endosomes/lysosomes. | Susceptible to hydrolysis at physiological pH, leading to systemic toxicity.[12] | Calicheamicin |
| Disulfide | Glutathione-sensitive | Variable, depends on steric hindrance | Exploits higher intracellular glutathione concentrations in tumors.[8] | Potential for reduction in the bloodstream, leading to off-target release. | DM1 |
| Thioether (e.g., SMCC) | Non-cleavable | Generally high, similar to the antibody | High plasma stability, reduced off-target toxicity.[8] | Limited bystander effect, requires full antibody degradation for payload release.[6][9] | DM1 |
| Silyl Ether | pH-sensitive (Acidic) | > 7 days[13] | High stability in plasma with controlled release in acidic tumor environments.[13] | Newer technology, less clinical data available. | MMAE |
Experimental Protocols for Evaluating Linker Instability and Off-Target Effects
Rigorous experimental evaluation is crucial to characterize the stability of an ADC and predict its potential for off-target toxicity. The following are key assays employed in preclinical development.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma from various species (e.g., human, mouse, rat).[4]
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[4]
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[4]
-
Quantify the amount of intact ADC and total antibody using methods like ELISA.[11] The difference between these values indicates the extent of drug deconjugation.[4]
-
Alternatively, use liquid chromatography-mass spectrometry (LC-MS) to measure the average drug-to-antibody ratio (DAR) over time and quantify the released payload.[14][15] Immuno-affinity capture can be used to enrich the ADC from the plasma matrix before LC-MS analysis.[15]
Off-Target Cytotoxicity Assay (Monoculture)
Objective: To determine the cytotoxic effect of the ADC on antigen-negative cell lines, indicating the potential for off-target killing.
Methodology:
-
Seed antigen-negative cells in a 96-well plate at a predetermined density.[16]
-
Treat the cells with a serial dilution of the ADC and a free payload control.
-
Incubate for a period determined by the cell doubling time (e.g., 72-144 hours).[17]
-
Assess cell viability using a suitable method, such as the MTT assay.[17][18]
-
Calculate the IC50 (half-maximal inhibitory concentration) value for both the ADC and the free payload. A low IC50 for the ADC on antigen-negative cells suggests significant off-target cytotoxicity.[19]
Bystander Effect Assay (Co-culture)
Objective: To quantify the ability of the ADC's payload, released from target cells, to kill neighboring antigen-negative "bystander" cells.[20]
Methodology:
-
Co-culture antigen-positive (Ag+) and antigen-negative (Ag-) cells at various ratios (e.g., 90:10, 75:25, 50:50 Ag-:Ag+). The Ag- cells are typically engineered to express a fluorescent protein (e.g., GFP) for easy identification.[16][20]
-
Treat the co-culture with the ADC at a concentration that is cytotoxic to Ag+ cells but ideally non-toxic to Ag- cells in monoculture.
-
After a suitable incubation period, measure the viability of the Ag- (GFP-positive) cell population using flow cytometry or high-content imaging.[16]
-
A significant decrease in the viability of Ag- cells in the co-culture compared to ADC-treated Ag- monoculture indicates a bystander effect.[20]
Visualizing Signaling Pathways and Experimental Workflows
Understanding the mechanisms of off-target toxicity and the experimental procedures to evaluate them is facilitated by clear visual representations.
Caption: Off-target toxicity pathway of prematurely released MMAE.
Caption: Off-target toxicity pathway of DM1 via CKAP5 interaction.[2][21]
Caption: Workflow for evaluating ADC linker instability and off-target effects.
Conclusion
The stability of the linker is a paramount consideration in the design of safe and effective Antibody-Drug Conjugates. Premature payload release due to linker instability is a primary driver of off-target toxicity, which can lead to dose-limiting toxicities and clinical trial failures.[3][9] A thorough and systematic evaluation using a combination of in vitro and in vivo assays is essential to characterize the stability profile of an ADC and predict its potential for off-target effects. By carefully selecting linker chemistry and rigorously evaluating ADC candidates, researchers can optimize the therapeutic index and unlock the full potential of this promising class of cancer therapeutics.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 9. njbio.com [njbio.com]
- 10. benchchem.com [benchchem.com]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. ADC Plasma Stability Assay [iqbiosciences.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Mono-sulfone-PEG vs. Maleimide-PEG for Enhanced Conjugate Stability
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical parameter influencing therapeutic efficacy and safety. The choice of linker chemistry for attaching polyethylene glycol (PEG) to a biomolecule can significantly impact the in-vivo stability of the resulting conjugate. This guide provides an objective comparison of two popular thiol-reactive PEGylation reagents: mono-sulfone-PEG and maleimide-PEG, with a focus on conjugate stability, supported by experimental data.
Maleimide-PEG has long been a go-to reagent for thiol-specific conjugation due to its high reactivity and specificity under physiological conditions.[1] However, the resulting thioether bond is susceptible to a retro-Michael reaction, which can lead to deconjugation and transfer of the PEG chain to other thiol-containing molecules in vivo, such as glutathione or albumin.[2][3] This instability can compromise the therapeutic benefit of PEGylation. As an alternative, mono-sulfone-PEG reagents have been developed to form more stable linkages, addressing the limitations of maleimide chemistry.[4]
Executive Summary of Conjugate Stability
Experimental data demonstrates that mono-sulfone-PEG conjugates exhibit significantly greater stability compared to their maleimide-PEG counterparts, particularly in the presence of competing thiols which are prevalent in biological systems.
| Linker Chemistry | Test Condition | Time Point | % Intact Conjugate | Key Finding | Reference(s) |
| Mono-sulfone-PEG | 1 mM Glutathione, 37°C | 7 days | > 90% | Significantly more stable than maleimide-PEG conjugate. | [5][6][7] |
| Maleimide-PEG | 1 mM Glutathione, 37°C | 7 days | < 70% | Susceptible to deconjugation via retro-Michael reaction in the presence of competing thiols. | [5][6][7] |
| Mono-sulfone-PEG | PBS, 37°C | 7 days | > 95% | Highly stable in physiological buffer. | [5] |
| Maleimide-PEG | PBS, 37°C | 7 days | ~95% | Stable in the absence of competing thiols. | [5] |
Chemical Reactions and Stability Mechanisms
The stability differences between mono-sulfone-PEG and maleimide-PEG conjugates stem from their distinct conjugation chemistries and the nature of the resulting covalent bond.
Maleimide-PEG Conjugation and Instability
Maleimide-PEG reacts with free sulfhydryl groups (e.g., from a cysteine residue) via a Michael addition reaction to form a thiosuccinimide linkage. This reaction is efficient and highly selective for thiols at a pH range of 6.5-7.5. However, this reaction is reversible. The thiosuccinimide bond can undergo a retro-Michael reaction, particularly in the presence of other nucleophilic thiols, leading to the release of the original biomolecule and the transfer of the PEG-maleimide to the competing thiol.
Figure 1: Maleimide-PEG conjugation and instability pathway.
Mono-sulfone-PEG Conjugation for Enhanced Stability
Mono-sulfone-PEG also reacts with thiols via a Michael addition. However, the process includes a subsequent, crucial reduction step. After the initial conjugate is formed, the ketone in the linker is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride. This reduction permanently modifies the linker, and the resulting stable thioether bond is not susceptible to the retro-Michael reaction. This second step effectively locks the PEG onto the protein, ensuring a much more stable conjugate.[1]
Figure 2: Mono-sulfone-PEG two-step conjugation for enhanced stability.
Experimental Protocols
To aid researchers in validating conjugate stability, the following provides a detailed methodology for a comparative stability study based on published research.
Protocol: Comparative Stability Assay in the Presence of Glutathione
This protocol describes an SDS-PAGE-based method to assess and compare the stability of mono-sulfone-PEG and maleimide-PEG protein conjugates over time in the presence of a competing thiol.
Materials:
-
Purified mono-sulfone-PEG protein conjugate
-
Purified maleimide-PEG protein conjugate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reduced Glutathione (GSH)
-
Laemmli sample buffer (4x) containing a reducing agent (e.g., DTT or β-mercaptoethanol)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer (e.g., MES or MOPS)
-
Protein molecular weight markers
-
Coomassie Brilliant Blue or other suitable protein stain
-
Incubator or water bath at 37°C
-
Electrophoresis apparatus and power supply
-
Gel imaging system
-
Densitometry software
Procedure:
-
Sample Preparation:
-
For each conjugate type (mono-sulfone and maleimide), prepare two sets of samples. Aliquot the conjugates to a final concentration of 1 mg/mL.
-
To the first set (control), add PBS to the conjugate solution.
-
To the second set (test), add a freshly prepared solution of 1 mM GSH in PBS.
-
Prepare a T=0 sample for each condition by immediately taking an aliquot and mixing it with Laemmli sample buffer. Store at -20°C.
-
-
Incubation:
-
Incubate all remaining samples at 37°C for a total of 7 days.
-
At designated time points (e.g., Day 1, Day 3, Day 7), withdraw an aliquot from each tube.
-
-
SDS-PAGE Analysis:
-
Mix the withdrawn aliquots with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 1-5 µg) from each time point and the T=0 samples into the wells of a polyacrylamide gel. Include a molecular weight marker lane.
-
Run the gel according to the manufacturer's instructions (e.g., at a constant voltage of 150-200V for 35-50 minutes).
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue and subsequently destain until the protein bands are clearly visible against a clear background.
-
-
Data Analysis:
-
Image the stained gel using a gel documentation system.
-
Using densitometry software, quantify the intensity of the band corresponding to the intact PEG-protein conjugate for each lane.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample for each condition.
-
Plot the percentage of intact conjugate versus time to visualize the stability profile of each conjugate type under both control and test conditions.
-
Figure 3: Workflow for assessing conjugate stability.
Conclusion
The choice between mono-sulfone-PEG and maleimide-PEG depends on the specific requirements of the application. While maleimide-PEGylation may be sufficient for therapeutics intended for acute use, the data clearly indicates that mono-sulfone-PEG offers a superior stability profile for pharmaceuticals requiring longer vascular retention times.[6][8] The irreversible nature of the reduced mono-sulfone linkage prevents deconjugation in the presence of endogenous thiols, leading to a more stable and reliable bioconjugate. For the development of long-acting protein therapeutics, antibody-drug conjugates, and other advanced bioconjugates, mono-sulfone-PEG represents a more robust and appropriate chemical tool.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of Mal-Amido-PEG4-Boc: A Procedural Guide
For researchers and scientists in the fast-paced field of drug development, the proper handling and disposal of specialized chemical reagents like Mal-Amido-PEG4-Boc is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Key Chemical Properties and Hazard Considerations
A summary of the relevant properties and potential hazards based on similar chemical structures is presented below.
| Property | This compound (Anticipated) | Polyethylene Glycol (PEG) | Boc-Protected Amines | Maleimides |
| Physical State | Likely a solid | Liquid or waxy solid | Solid | Solid |
| Solubility | Expected to be soluble in organic solvents such as DMF and DMSO | Soluble in water and various organic solvents | Generally soluble in organic solvents | Soluble in organic solvents |
| Known Hazards | Potential for skin and eye irritation. The maleimide group can react with thiols. | Generally considered non-hazardous and biodegradable. | The Boc group is sensitive to acidic conditions, which can lead to its removal and the release of isobutylene and carbon dioxide. | Can be reactive and may cause skin irritation. |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound.
Figure 1. A workflow for the proper disposal of this compound.
Experimental Protocols
Spill Management Protocol
In the event of a spill of this compound, follow these steps:
-
Ensure Proper Ventilation: Immediately ensure the area is well-ventilated to disperse any potential vapors.
-
Wear Appropriate PPE: Before cleaning the spill, don nitrile gloves, safety glasses or goggles, and a lab coat.
-
Absorb the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the Spill Area: Decontaminate the spill area with a suitable detergent and water. Collect all cleaning materials (e.g., paper towels, wipes) and place them in the hazardous waste container.
-
Label and Dispose: Seal and label the hazardous waste container according to the "Container Management" section of the workflow and arrange for its disposal through the proper channels.
Final Disposal Considerations
The recommended methods for the final disposal of chemical waste containing this compound are through a licensed chemical waste disposal facility. The primary methods of disposal are likely to be:
-
Incineration: This is a common method for disposing of organic chemical waste, as it ensures the complete destruction of the compound.
-
Landfill: Disposal in a specifically licensed landfill for chemical and pharmaceutical waste may also be an option.[1]
It is crucial to consult with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to ensure compliance with local and regional regulations.[1] Under no circumstances should this compound or its solutions be disposed of down the drain.[2] While the PEG component is biodegradable, the effects of the complete molecule on aquatic life are unknown and it is imperative to prevent its release into the environment.[2]
References
Personal protective equipment for handling Mal-Amido-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal protocols for Mal-Amido-PEG4-Boc (CAS#: 1415800-35-9), a PEG-based PROTAC linker.[1][2][3] Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[4] It is also harmful if swallowed.[4] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double gloving is recommended. | To protect against skin contact and irritation.[5][6] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and dust that can cause serious eye irritation.[7][8] An eye wash station should be readily accessible.[6][7] |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[5][7] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required when handling the solid compound outside of a chemical fume hood to prevent respiratory tract irritation.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and to prevent contamination.
2.1. Preparation
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[7]
-
Verify that a safety shower and eyewash station are accessible and operational.[6]
-
Confirm that local exhaust ventilation is functioning correctly.[7]
-
Don all required PPE as specified in Table 1.
2.2. Handling the Compound
-
Avoid contact with skin, eyes, and clothing.[6]
-
Prevent the formation of dust during handling.[7]
-
Weigh and handle the compound within a chemical fume hood.[6]
-
Use non-sparking tools to prevent ignition sources.[9]
2.3. Storage
-
Store in a tightly closed container in a freezer, typically at -20°C.[10][11]
-
For long-term stability, storing under an inert gas atmosphere is recommended.[7]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and comply with regulations.
3.1. Waste Segregation
-
Collect all waste materials, including unused compounds, contaminated gloves, and disposable labware, in a designated and clearly labeled hazardous waste container.[7]
3.2. Disposal Method
-
Dispose of chemical waste through a licensed disposal contractor.[12]
-
Do not dispose of down the drain or in regular trash.[12]
-
Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols: Reactivity and Deprotection
This compound contains three key functional groups: a maleimide, a PEG linker, and a Boc-protected amine.
-
Maleimide Group: The maleimide group readily reacts with thiol groups (sulfhydryls) to form a stable thioether linkage, typically at a pH between 6.5 and 7.5.[13] This reaction is commonly used for bioconjugation.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[14] Deprotection is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol.[14][15][16]
Table 2: Boc Deprotection Protocol
| Step | Procedure | Reagents | Conditions |
| 1 | Dissolve the Boc-protected compound in a suitable solvent. | Dichloromethane (DCM) or other organic solvent. | Room temperature. |
| 2 | Add the deprotecting agent. | Trifluoroacetic acid (TFA) or a solution of HCl. | Stir at room temperature. |
| 3 | Monitor the reaction. | Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS). | Typically complete within 2-12 hours.[15] |
| 4 | Isolate the deprotected amine. | Removal of solvent and excess acid under vacuum. | - |
Workflow for Safe Handling of this compound
References
- 1. This compound | CAS#:1415800-35-9 | Chemsrc [chemsrc.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. targetmol.com [targetmol.com]
- 10. Mal-PEG4-NH-Boc, 2517592-97-9 | BroadPharm [broadpharm.com]
- 11. medkoo.com [medkoo.com]
- 12. youtube.com [youtube.com]
- 13. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. jk-sci.com [jk-sci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
